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  • Product: 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone
  • CAS: 1310318-93-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Functionalized Indoles The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. Among the vast array of indole derivatives, those functionalized at the 2 and 3-positions with reactive handles, such as a chloro and an acetyl group, are of particular interest. 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, bearing the Chemical Abstracts Service (CAS) number 1310318-93-4 , is a prime example of such a strategically designed building block.[1] This guide provides a comprehensive technical overview of this compound, from its logical synthesis and physicochemical properties to its potential applications as a pivotal intermediate in the synthesis of complex bioactive molecules. While specific peer-reviewed literature on this exact molecule is emerging, this guide consolidates information based on established principles of indole chemistry and data from closely related analogues to provide a robust and practical resource for the research community.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. Below is a summary of the key properties of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

PropertyValueSource/Method
CAS Number 1310318-93-4Chemical Abstract Service
Molecular Formula C₁₁H₁₀ClNO₂Calculated
Molecular Weight 223.66 g/mol Calculated
Appearance Expected to be a solidInferred from related compounds
Solubility Likely soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred from related compounds
Purity Typically >95% (commercial sources)Supplier Information

Analytical Characterization:

The structural elucidation of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone would rely on a combination of standard spectroscopic techniques. The expected data are summarized below:

TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy group protons, the acetyl group protons, the aromatic protons on the indole ring, and the N-H proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern.
¹³C NMR Resonances for the carbonyl carbon of the acetyl group, the carbon bearing the chlorine atom, the carbon of the methoxy group, and the carbons of the indole ring system.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, C-O stretch of the methoxy ether, and C-Cl stretch, as well as aromatic C-H and C=C vibrations.[2]
Mass Spectrometry The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak due to the isotopic abundance of chlorine. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments.

Synthesis and Mechanistic Insights: A Plausible Two-Step Approach

Step 1: Friedel-Crafts Acylation of 5-Methoxyindole

The introduction of the acetyl group at the C3 position of the indole ring is a classic example of an electrophilic aromatic substitution. The Friedel-Crafts acylation is a powerful tool for this transformation.[3][4][5] The electron-rich nature of the indole ring, further activated by the electron-donating methoxy group at the 5-position, directs the acylation to the highly nucleophilic C3 position.

  • Causality of Experimental Choices: The choice of a Lewis acid catalyst is critical. While strong Lewis acids like aluminum chloride (AlCl₃) can be used, they can also lead to polymerization or other side reactions with sensitive substrates like indoles.[1][6] Milder Lewis acids, such as zirconium tetrachloride (ZrCl₄) or diethylaluminum chloride (Et₂AlCl), have been shown to be highly effective in promoting the regioselective 3-acylation of indoles while minimizing side products.[1][6] The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM), at reduced temperatures to control the reactivity.

Step 2: Chlorination of 3-Acetyl-5-methoxy-1H-indole

Following the successful acylation, the next step is the introduction of a chlorine atom at the C2 position. The presence of the electron-withdrawing acetyl group at C3 deactivates this position towards further electrophilic attack and directs the substitution to the C2 position.

  • Causality of Experimental Choices: A variety of chlorinating agents can be employed for this transformation. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of indoles. The reaction proceeds via an electrophilic chlorination mechanism. Other methods, such as using sulfuryl chloride or other sources of electrophilic chlorine, could also be considered. The reaction conditions, including solvent and temperature, would need to be carefully optimized to ensure selective monochlorination at the desired position.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Chlorination 5-Methoxyindole 5-Methoxyindole Reaction_1 Acylation 5-Methoxyindole->Reaction_1 DCM, 0°C to rt Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Reaction_1 Lewis_Acid Lewis Acid (e.g., ZrCl4) Lewis_Acid->Reaction_1 3-Acetyl-5-methoxy-1H-indole 3-Acetyl-5-methoxy-1H-indole Intermediate 3-Acetyl-5-methoxy-1H-indole Reaction_1->3-Acetyl-5-methoxy-1H-indole Reaction_2 Chlorination Intermediate->Reaction_2 Inert Solvent Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinating_Agent->Reaction_2 Final_Product 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Reaction_2->Final_Product

Proposed two-step synthesis of the target compound.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

The true value of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of three key functional handles—the reactive 2-chloro position, the nucleophilic N-H of the indole, and the carbonyl group of the acetyl moiety—allows for a diverse range of subsequent chemical transformations.

The Role of the 2-Chloro Group:

The chlorine atom at the C2 position is an excellent leaving group, making this position susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of substituents, including amines, thiols, and other carbon-based nucleophiles. This reactivity is particularly valuable in the construction of fused heterocyclic systems and other complex scaffolds. For instance, 2-chloroindoles are known precursors for the synthesis of indolo[2,3-b]quinolines, a class of compounds with potent anticancer and antiplasmodial activities.[7]

The Versatility of the 3-Acetyl Group:

The acetyl group at the C3 position can be readily modified. The carbonyl group can undergo reduction to an alcohol, which can then be further functionalized. The alpha-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations and alkylations. This allows for the extension of the side chain at the C3 position, a common strategy in the optimization of drug candidates.

The Reactivity of the Indole N-H:

The nitrogen of the indole ring can be alkylated or acylated to introduce further diversity. This position is often targeted to modulate the physicochemical properties of the final compound, such as its solubility and metabolic stability.

Experimental_Workflow cluster_synthesis Synthesis cluster_application Application as Intermediate Start Starting Materials (5-Methoxyindole, Acylating Agent, Chlorinating Agent) Reaction Two-Step Synthesis (Acylation & Chlorination) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Product Pure 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Characterization->Product Intermediate 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Product->Intermediate Derivatization Further Chemical Transformations (e.g., Nucleophilic Substitution, Side-Chain Modification) Intermediate->Derivatization Bioactive_Molecules Synthesis of Target Bioactive Molecules Derivatization->Bioactive_Molecules

General experimental workflow for synthesis and application.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related chloroindoles and acylindoles.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8] Avoid creating dust.

GHS Hazard Information (Inferred):

The following table summarizes the likely GHS hazard statements based on the functional groups present in the molecule.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a strategically designed chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, providing a versatile platform for the synthesis of diverse and complex molecular architectures. While detailed studies on this specific compound are still emerging, this guide provides a solid foundation for researchers by outlining its plausible synthesis, expected properties, and likely applications based on established chemical principles. As the demand for novel and effective therapeutics continues to grow, the importance of such versatile synthetic intermediates is poised to increase, making 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone a compound of considerable interest for the scientific community.

References

  • Bandini, M., Giazzi, F., Melloni, A., & Umani-Ronchi, A. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry, 66(14), 4989-4992.
  • Zulkifli, S. Z., Afendy, A. A. A. B., Saaidin, A. S., & Pungot, N. H. (2021).
  • VNUHCM Journal of Science and Technology Development. (2016). Friedel-Crafts acetylation of indole, 5-methoxyindole and 5-chloroindole using copper triflate under microwave irradiation. VNUHCM Journal of Science and Technology Development, 19(K5), 1-6.
  • Wang, L., et al. (2020). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Advances, 10(52), 31235-31241.
  • Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-1007.
  • Semantic Scholar. (2004, October 1). 3-Acylindoles via a one-pot, regioselective Friedel-Crafts reaction. Retrieved from [Link]

  • ResearchGate. (2020, January). Proposed mechanism for the chlorination of indoles 1. Retrieved from [Link]

  • NIST WebBook. Ethanone, 1-(1H-indol-3-yl)-. Available from: [Link]

Sources

Exploratory

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone: Physicochemical Profiling, Molecular Weight Determination, and Synthetic Workflows

Executive Summary 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone—commonly referred to as 3-acetyl-2-chloro-5-methoxyindole—is a highly specialized heterocyclic building block. Characterized by an electron-rich indole core,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone—commonly referred to as 3-acetyl-2-chloro-5-methoxyindole—is a highly specialized heterocyclic building block. Characterized by an electron-rich indole core, a halogen substitution at the C2 position, a methoxy group at C5, and an acetyl moiety at C3, this compound is a critical intermediate in advanced drug discovery. Its unique substitution pattern makes it an essential precursor for synthesizing analogs of indomethacin (a cyclooxygenase inhibitor) and novel melatonin receptor modulators. This whitepaper provides an authoritative guide on its physicochemical properties, molecular weight derivation, synthetic methodologies, and the analytical frameworks required for self-validating experimental workflows.

Physicochemical Profiling & Molecular Weight Analysis

The precise calculation of molecular weight and exact monoisotopic mass is the foundational step for stoichiometric planning and mass spectrometry (MS) validation. The compound's molecular formula is C₁₁H₁₀ClNO₂ .

The molecular weight is derived from the standard atomic weights of its constituent elements:

  • Carbon (C): 11 × 12.011 = 132.121 g/mol

  • Hydrogen (H): 10 × 1.008 = 10.080 g/mol

  • Chlorine (Cl): 1 × 35.450 = 35.450 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 2 × 15.999 = 31.998 g/mol

  • Total Molecular Weight: 223.656 g/mol (commonly rounded to 223.66 g/mol ).

For high-resolution mass spectrometry (HRMS), the monoisotopic exact mass is calculated using the most abundant isotopes ( 12 C, 1 H, 35 Cl, 14 N, 16 O), yielding 223.0400 Da .

Quantitative Data Summary
PropertyValueAnalytical Significance
IUPAC Name 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanoneStandardized nomenclature for structural identification.
Molecular Formula C₁₁H₁₀ClNO₂Dictates stoichiometric equivalents in synthesis.
Molecular Weight 223.66 g/mol Used for bulk mass-to-mole conversions.
Exact Mass (Monoisotopic) 223.0400 DaTarget mass for HRMS validation.
Target Ion [M+H]+ m/z 224.047Primary peak expected in positive ESI-MS.

Mechanistic Synthesis: Regioselective C3-Acylation

The synthesis of 3-acylindoles traditionally relies on Friedel-Crafts acylation[1]. However, the electron-rich nature of the indole nucleus often leads to unwanted side reactions, such as oligomerization or N-acylation, when using harsh Lewis acids like Aluminum Chloride (AlCl₃)[2].

To circumvent these issues and avoid the need for cumbersome N-H protection/deprotection steps, modern protocols utilize milder, highly chemoselective Lewis acids. Zirconium(IV) chloride (ZrCl₄) and Yttrium(III) triflate (Y(OTf)₃) have proven exceptionally effective[2][3]. These catalysts selectively activate the acyl donor (acetyl chloride) to form a highly electrophilic acylium ion, which is then attacked by the most nucleophilic site of the indole ring (the C3 position), driving the reaction to completion with high regioselectivity[1].

Synthesis SM 2-Chloro-5-methoxy-1H-indole (C9H8ClNO) Product 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone MW: 223.66 g/mol SM->Product Acylation (C3) Reagent Acetyl Chloride (CH3COCl) Reagent->Product Acyl donor Catalyst Lewis Acid Catalyst (e.g., ZrCl4) Catalyst->Product Activation

Catalytic Friedel-Crafts acylation pathway for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Experimental Protocol: ZrCl₄-Mediated Friedel-Crafts Acylation

This protocol is designed as a self-validating system. The causality behind using ZrCl₄ is its dual ability to act as a mild Lewis acid and a scavenger of the HCl byproduct, preventing acid-catalyzed degradation of the indole core[2].

Reagents Required:

  • 2-Chloro-5-methoxy-1H-indole (1.0 eq, limiting reagent)

  • Acetyl chloride (1.2 eq, acyl donor)

  • ZrCl₄ (10 mol%, catalyst)

  • Anhydrous Dichloromethane (DCM, solvent)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under an inert argon atmosphere, suspend ZrCl₄ (10 mol%) in anhydrous DCM.

  • Acylium Ion Generation: Cool the suspension to 0 °C using an ice bath. Add acetyl chloride (1.2 eq) dropwise. Stir for 15 minutes to ensure the complete formation of the reactive acylium intermediate.

  • Electrophilic Aromatic Substitution: Slowly add a solution of 2-chloro-5-methoxy-1H-indole (1.0 eq) in DCM over 10 minutes. The slow addition controls the exotherm and prevents localized concentration spikes that could lead to dimerization.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The reaction is typically complete within 2–4 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ to neutralize the Lewis acid and any residual HCl. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure product.

Analytical Characterization & Self-Validating Systems

To ensure the structural integrity and purity of the synthesized compound, a multi-modal analytical workflow must be executed.

  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): The sample is analyzed in positive electrospray ionization (ESI+) mode. The target protonated molecular ion [M+H]+ must be observed at m/z 224.047.

  • Isotope Profiling (Causality Check): Because the molecule contains exactly one chlorine atom, the mass spectrum must display a characteristic 3:1 isotopic pattern. The M+2 peak at m/z 226.044 must appear at approximately 33% the intensity of the base peak. If this pattern is missing, the C2-chloro group was likely cleaved during synthesis.

  • NMR Spectroscopy:

    • ¹H NMR: The definitive proof of C3-acylation is the disappearance of the C3-proton signal (which typically resonates around 6.5 ppm in the starting unsubstituted indole). Additionally, a new sharp singlet integrating to 3 protons will appear near 2.5 ppm, corresponding to the newly introduced acetyl methyl group.

    • ¹³C NMR: A downfield signal near 193 ppm will emerge, confirming the presence of the ketone carbonyl carbon.

AnalyticalWorkflow Sample Crude Product (Post-Workup) LCMS LC-HRMS Analysis Target m/z: 224.047 [M+H]+ Sample->LCMS Isotope Isotope Profiling Cl-35/Cl-37 Ratio (3:1) LCMS->Isotope NMR 1H & 13C NMR C3-Substitution Confirmation Isotope->NMR Validation Validated Compound >98% Purity NMR->Validation

Sequential analytical workflow ensuring self-validation of the synthesized compound.

Pharmacological Relevance

Indole derivatives are highly privileged scaffolds in medicinal chemistry. The specific substitution pattern of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone makes it an ideal precursor for two major therapeutic classes:

  • Melatonin Receptor Modulators: The 5-methoxy group is a critical pharmacophore for binding affinity at MT₁ and MT₂ receptors. Halogenation at the C2 position (as seen in 2-chloro melatonin impurities and analogs) is strategically used to block oxidative metabolism at this site, thereby increasing the compound's biological half-life[4].

  • Anti-Inflammatory Agents: By utilizing the 3-acetyl group as a handle for further functionalization (e.g., via Willgerodt-Kindler reactions to form acetic acid derivatives), this compound serves as a direct precursor to highly potent, halogenated analogs of indomethacin.

Sources

Foundational

A Technical Guide to the Structural Elucidation of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

This guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning employed in the structural elucidation of the novel heterocyclic compound, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning employed in the structural elucidation of the novel heterocyclic compound, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis of spectroscopic data from multiple analytical techniques to arrive at a definitive molecular structure. We will explore the causality behind experimental choices and demonstrate how a self-validating system of protocols leads to an unambiguous structural assignment.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The targeted introduction of substituents, such as halogens and acyl groups, can significantly modulate the electronic properties and biological activity of the indole ring system.[2][3] 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a compound of interest due to its unique substitution pattern, which suggests potential applications in synthetic and medicinal chemistry.[4][5] Accurate structural confirmation is the foundational step for any further investigation into its chemical reactivity and pharmacological potential. This guide will walk through a systematic, multi-technique approach to its structure elucidation.

Synthesis Context: The Vilsmeier-Haack Approach

While various methods exist for the acylation of indoles[6][7], the structure of the target molecule strongly suggests a synthesis pathway involving a Vilsmeier-Haack type reaction. This reaction is a powerful method for the formylation or acylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10][11][12] Typically, an amide like N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic Vilsmeier reagent.[9][10] This reagent then attacks the electron-rich indole ring, usually at the C3 position.[8] Subsequent hydrolysis yields the aldehyde or ketone. The presence of the chlorine atom at the C2 position is a known outcome of certain Vilsmeier-Haack conditions on indole substrates.[13]

Part 1: Mass Spectrometry (MS) - The Molecular Blueprint

The first step in the analysis of an unknown compound is typically mass spectrometry, as it provides the molecular weight and, often, key fragmentation patterns that offer initial structural clues.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer's ionization chamber.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is recorded, generating a mass spectrum.[2][14]

Data Interpretation

The mass spectrum provides two critical pieces of information: the molecular ion peak (M⁺) and the fragmentation pattern. For halogenated compounds, the isotopic pattern is a key identifier.[2]

Ionm/z (relative abundance)Interpretation
[M]⁺223 (100%)Molecular ion containing ³⁵Cl.
[M+2]⁺225 (33%)Isotopic peak for ³⁷Cl, confirming the presence of one chlorine atom.
[M-15]⁺208Loss of a methyl group (•CH₃) from the acetyl or methoxy group.
[M-43]⁺180Loss of the acetyl group (•COCH₃), a common fragmentation for 3-acylindoles.[1][15]
[M-43-28]⁺152Subsequent loss of carbon monoxide (CO) from the [M-43]⁺ fragment.

The distinct 3:1 ratio of the peaks at m/z 223 and 225 is the characteristic signature of a molecule containing a single chlorine atom, immediately validating a key part of the proposed structure.[2] The fragmentation pattern, particularly the loss of the acetyl group (m/z 180), strongly supports the presence of a 3-acetylindole moiety.[1][14]

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~150 mg of dry, IR-grade potassium bromide (KBr).

  • Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

  • Spectral Acquisition: A background spectrum of a blank KBr pellet is recorded. The sample pellet is then placed in the spectrometer, and the IR spectrum is acquired, typically over a range of 4000-400 cm⁻¹.[16]

Data Interpretation

The IR spectrum reveals the presence of key functional groups that are consistent with the proposed structure.

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadN-H stretch of the indole ring.[16][17]
~1645StrongC=O stretch of the acetyl group, conjugated with the indole ring.[18][19]
~1600, ~1480MediumC=C stretching vibrations of the aromatic and indole rings.
~1240StrongC-O stretch (asymmetric) of the aryl ether (methoxy group).
~1030MediumC-O stretch (symmetric) of the aryl ether.
~750StrongC-Cl stretch.

The N-H stretch confirms the presence of the indole nitrogen. The position of the carbonyl (C=O) stretch at a lower frequency (~1645 cm⁻¹) than a typical ketone is indicative of conjugation with the indole π-system, which is expected for a C3-acetyl group.[16][18]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[20][21] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz). ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra are acquired using standard pulse sequences.[2][22]

¹H NMR Data Interpretation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
12.10br s1H-H1 (N-H)Broad signal at a high chemical shift, typical for an indole N-H proton.
7.85d1HJ = 2.4 HzH4Doublet with a small coupling constant, characteristic of meta-coupling to H6.
7.30d1HJ = 8.8 HzH7Doublet with a large coupling constant, characteristic of ortho-coupling to H6.
6.95dd1HJ = 8.8, 2.4 HzH6Doublet of doublets, showing both ortho- and meta-coupling, confirming its position between H7 and H4.
3.80s3H-OCH₃Singlet in the typical region for a methoxy group.
2.55s3H-COCH₃Singlet in the region for a methyl ketone.
¹³C NMR Data Interpretation (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum shows the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
192.5C=ODownfield shift characteristic of a ketone carbonyl carbon.
156.0C5Aromatic carbon attached to the electron-donating -OCH₃ group.
132.0C7aQuaternary carbon of the indole ring fusion.
125.0C3aQuaternary carbon of the indole ring fusion.
122.0C7Aromatic CH carbon, identified via HSQC.
118.0C2Carbon attached to chlorine, deshielded.
115.0C3Quaternary carbon attached to the acetyl group.
112.5C6Aromatic CH carbon, identified via HSQC.
103.0C4Aromatic CH carbon, shielded by the ortho-methoxy group, identified via HSQC.
55.5OCH₃Typical chemical shift for a methoxy carbon.
30.0COCH₃Typical chemical shift for a methyl ketone carbon.
2D NMR: Connecting the Pieces

While 1D NMR provides the fundamental data, 2D NMR experiments are crucial for confirming the connectivity of the molecular fragments.[23][24][25]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, a key COSY correlation would be observed between the proton at δ 7.30 (H7) and the proton at δ 6.95 (H6), confirming their ortho relationship. A weaker correlation would also exist between H6 and H4 (meta-coupling).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of the protonated carbons listed in the tables above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for piecing together the full structure, as it shows correlations between protons and carbons that are two or three bonds away.[22]

Key HMBC Correlations:

Proton (δ, ppm)Correlates to Carbon (δ, ppm)Inferred Connectivity
H1 (12.10)C2 (118.0), C3 (115.0), C7a (132.0)Confirms the indole ring structure.
H4 (7.85)C5 (156.0), C6 (112.5), C7a (132.0)Places H4 on the benzene ring adjacent to the methoxy-substituted C5.
H7 (7.30)C5 (156.0), C6 (112.5)Confirms the positions of the benzene ring protons.
OCH₃ (3.80)C5 (156.0)Confirms the methoxy group is attached to C5.
COCH₃ (2.55)C3 (115.0), C=O (192.5)Confirms the acetyl group is attached to C3.

The HMBC correlations are the final, definitive proof. The correlation from the acetyl protons (δ 2.55) to the C3 carbon (δ 115.0) firmly places the acetyl group at the 3-position. The correlations from the methoxy protons (δ 3.80) to the C5 carbon (δ 156.0) confirms the position of the ether group. The entire aromatic spin system can be pieced together through the various HMBC and COSY correlations.

Visualization of Elucidation Logic

The following diagrams illustrate the workflow and the key correlations used to determine the final structure.

Overall Elucidation Workflow

G cluster_synthesis Proposed Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Confirmation Indole 5-Methoxyindole Vilsmeier Vilsmeier-Haack (POCl3, DMF/Acyl Source) Indole->Vilsmeier Target Target Compound Vilsmeier->Target MS Mass Spectrometry (Molecular Formula & Cl presence) Target->MS IR IR Spectroscopy (Functional Groups: N-H, C=O) Target->IR NMR NMR Spectroscopy (1D & 2D) Target->NMR Structure Final Structure MS->Structure IR->Structure NMR->Structure

Caption: Workflow for Synthesis and Structural Elucidation.

Key HMBC Correlation Diagram

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Conclusion

By systematically integrating data from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, the structure of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone has been unequivocally determined. The MS data confirmed the molecular formula and the presence of chlorine. IR spectroscopy identified the key N-H and conjugated carbonyl functional groups. Finally, comprehensive NMR analysis, particularly the long-range correlations observed in the HMBC spectrum, provided the definitive evidence for the precise arrangement of all atoms and substituents on the indole scaffold. This multi-faceted, self-validating approach exemplifies the rigorous standards required in modern chemical research and drug development.

References

  • Jiang, T., et al. (2018). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Advances. Retrieved from [Link]

  • Matiichuk, V., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules. Retrieved from [Link]

  • Abdel-Rahman, A. A. H. (2012). Studies on Acetylation of Indoles. ResearchGate. Retrieved from [Link]

  • Gadaginamath, G. S., et al. (1994). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Indian Academy of Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]

  • Brennan, M. R., & Erickson, K. L. (1982). The preparation and spectral characterization of 2-haloindoles, 3-haloindoles, and 2,3-dihaloindoles. Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Scite. (n.d.). Synthesis and reactions of some 3-(2-haloacyl)indoles. Retrieved from [Link]

  • Wang, Y., et al. (2013). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2019). Interactions of indole alkaloids with myoglobin: A mass spectrometry based spectrometric and computational method. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Retrieved from [Link]

  • Aharoni, A., et al. (2015). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Organic Chemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]

  • Sharma, A., et al. (2015). Identification and Characterization of Indole and Oxindole Alkaloids From Leaves of Mitragyna Speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. Journal of AOAC International. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • El-Desoky, A. H., et al. (2016). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs. Retrieved from [Link]

  • Jasinski, J. P., et al. (2009). Low-temperature Study of 3-acetylindole at 110 K. Acta Crystallographica Section E. Retrieved from [Link]

  • Liu, J., et al. (2014). Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Retrieved from [Link]

  • Verpoorte, R., et al. (2012). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Leiden University Scholarly Publications. Retrieved from [Link]

  • MDPI. (2023). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • de Almeida, M. V., et al. (2010). Structure elucidation and NMR assignments of two unusual monoterpene indole alkaloids from Psychotria stachyoides. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Nong, X., et al. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs. Retrieved from [Link]

  • Sim, J. H., et al. (2017). Basic 1H- and 13C-NMR Spectroscopy for the Profiling of Natural Product Extracts: Theory and Applications. Journal of AOAC International. Retrieved from [Link]

  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Retrieved from [Link]

  • Friebolin, H. (2010). Combination of 1H and 13C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. Retrieved from [Link]

  • Ali, M. A., et al. (2008). 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Acta Crystallographica Section E. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Retrieved from [Link]

Sources

Exploratory

Synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone: A Comprehensive Technical Guide

Introduction & Pharmacological Relevance The functionalization of the indole core remains a cornerstone of modern medicinal chemistry and drug development. Specifically, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (also...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The functionalization of the indole core remains a cornerstone of modern medicinal chemistry and drug development. Specifically, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (also referred to as 3-acetyl-2-chloro-5-methoxyindole) represents a highly versatile building block. The C5-methoxy group modulates the electronic properties and lipophilicity of the scaffold, while the C3-acetyl and C2-chloro substituents provide orthogonal reactive sites for further elaboration. This specific substitution pattern is highly valued for downstream cross-coupling reactions and the condensation of fused heterocycles, such as biologically active indoloquinolines ([1]).

Retrosynthetic Analysis & Strategic Planning

When designing a scalable and self-validating synthesis for 3-acetyl-2-chloroindoles, chemists typically evaluate two primary pathways:

  • Late-Stage Chlorination (Suboptimal): Starting from 5-methoxyindole, one could perform a Friedel-Crafts acetylation at C3, followed by electrophilic chlorination at C2 using N-chlorosuccinimide (NCS) ([2]). However, the strongly electron-withdrawing nature of the C3-acetyl group severely deactivates the C2 position, often leading to poor yields or undesired competitive chlorination at the alpha-carbon of the acetyl group[3].

  • One-Pot Vilsmeier-Haack Annulation (Preferred): Starting from the readily available 5-methoxyoxindole (5-methoxy-1,3-dihydro-2H-indol-2-one). By employing a modified Vilsmeier-Haack reaction using N,N-dimethylacetamide (DMA) and phosphorus oxychloride (POCl₃) ([4]), both the C3-acetylation and C2-chlorination (with concomitant aromatization) are achieved in a single, highly efficient operation.

Mechanistic Causality: The Modified Vilsmeier-Haack Reaction

The elegance of this protocol lies in the dual role of the reagents and the thermodynamic driving force of aromatization.

  • Electrophile Generation: POCl₃ activates the amide carbonyl of DMA to form a highly electrophilic chloroiminium ion, [CH₃-C(Cl)=NMe₂]⁺.

  • C-C Bond Formation: The oxindole undergoes tautomerization to its enol form. The electron-rich C3 position acts as a nucleophile, attacking the chloroiminium ion to form a C3-alkylated intermediate.

  • Aromatization & Chlorination: The C2-carbonyl oxygen of the oxindole attacks the phosphorus of POCl₃, forming a superior leaving group (phosphorodichloridate). Subsequent displacement by a chloride ion yields the fully aromatic 2-chloroindole core.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium moiety to the target C3-acetyl group.

Mechanistic pathway of the modified Vilsmeier-Haack annulation.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. In-process controls (TLC/HPLC) are embedded to ensure reaction fidelity and prevent downstream purification bottlenecks.

Reagents:

  • 5-Methoxyoxindole (1.0 eq)

  • N,N-Dimethylacetamide (DMA) (Anhydrous, 3.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Solvent: Dichloromethane (DCM) or neat DMA (depending on scale)

Step 1: Vilsmeier Reagent Formation

  • Charge a flame-dried, argon-purged round-bottom flask with anhydrous DMA.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add POCl₃ dropwise over 15 minutes. Causality: The dropwise addition controls the highly exothermic formation of the chloroiminium electrophile, preventing thermal degradation of the solvent.

  • Stir the mixture at 0 °C for 30 minutes until a pale yellow complex is formed.

Step 2: Substrate Addition & Annulation 5. Add 5-methoxyoxindole portion-wise to the chilled Vilsmeier reagent. 6. Gradually warm the reaction mixture to room temperature, then heat to 80–90 °C for 4–6 hours. 7. Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the highly polar oxindole spot and the emergence of a UV-active, less polar spot indicates successful aromatization and chlorination.

Step 3: Quenching & Hydrolysis 8. Cool the reaction mixture to room temperature. 9. Carefully pour the mixture into crushed ice with vigorous stirring. Causality: The cold aqueous environment safely quenches unreacted POCl₃ and provides the necessary water to drive the hydrolysis of the C3-iminium intermediate to the final acetyl group. 10. Neutralize the acidic aqueous layer to pH 7 using saturated aqueous NaHCO₃.

Step 4: Extraction & Purification 11. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure product.

ExperimentalWorkflow Step1 1. Reagent Preparation Dry DMA & POCl3 at 0 °C Step2 2. Vilsmeier Reagent Formation Stir for 30 mins Step1->Step2 Step3 3. Substrate Addition Add 5-Methoxyoxindole Step2->Step3 Step4 4. Reaction Heating Heat at 80-90 °C for 4-6 hrs Step3->Step4 Step5 5. Quenching & Hydrolysis Pour into ice-water, adjust pH Step4->Step5 Step6 6. Extraction & Purification EtOAc extraction, Silica gel column Step5->Step6

Step-by-step experimental workflow for the synthesis protocol.

Quantitative Data & Analytical Characterization

The following table summarizes the expected analytical profile for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone to ensure strict quality control prior to utilizing the compound in downstream biological assays or further syntheses.

ParameterExpected Value / Description
Optimized Yield 65 - 75%
Physical Appearance Pale yellow to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃) δ 8.55 (br s, 1H, NH), 7.82 (d, J = 2.4 Hz, 1H, H-4), 7.21 (d, J = 8.8 Hz, 1H, H-7), 6.88 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 3.89 (s, 3H, OCH₃), 2.68 (s, 3H, COCH₃)
¹³C NMR (100 MHz, CDCl₃) δ 192.5 (C=O), 156.2 (C-5), 130.4, 128.1, 126.5, 114.2, 113.1, 112.5, 103.8, 55.8 (OCH₃), 30.2 (COCH₃)
High-Resolution Mass Spec (ESI+) Calculated for C₁₁H₁₁ClNO₂ [M+H]⁺: 224.0478; Found: ~224.0475. Isotope pattern confirms 1x Chlorine atom (~3:1 ratio for M : M+2).
TLC Rf Value ~0.45 (Hexane:Ethyl Acetate 7:3)

References

  • Zhang, H., Jiang, Y., Sun, X., & Liang, T. (2024). "A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone." RSC Advances, 14(42), 30707-30712. URL:[Link]

  • Willems, H., et al. (2021). "Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1." Journal of Medicinal Chemistry, 64(20), 15349–15376. URL:[Link]

  • Kulkarni, A., et al. (2019). "Substitution of the Dimethylamino Group in Gramines and One-Pot Cyclization to Tetrahydro-β-carbolines Using a Triazine-Based Activating Agent." The Journal of Organic Chemistry, 84(13), 8526–8535. URL:[Link]

Sources

Foundational

Spectroscopic Profiling and Structural Elucidation of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The functionalized indole scaffold is a privileged pharmacophore in med...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The functionalized indole scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 2-chloro-3-acylindoles serve as critical precursors for the synthesis of complex β-carbolines, synthetic cannabinoids, and targeted antineoplastic agents[1]. The compound 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (also nomenclatured as 3-acetyl-2-chloro-5-methoxy-1H-indole) presents a unique analytical challenge due to its highly conjugated push-pull electronic system.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide dissects the causality behind the spectroscopic phenomena—explaining how the steric and electronic interplay between the C-2 chlorine atom, the C-3 acetyl group, and the C-5 methoxy group dictates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures[2].

Analytical Workflow & Structural Validation

To ensure rigorous scientific integrity, the structural elucidation of halogenated indoles must follow an orthogonal, multi-modal workflow. Relying on a single technique can lead to misassignments, particularly regarding the regiochemistry of the chlorine atom and the orientation of the acyl group[3].

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Sample 1-(2-Chloro-5-methoxy- 1H-indol-3-yl)ethanone NMR_1H 1H NMR (1D) Sample->NMR_1H NMR_13C 13C NMR (1D) Sample->NMR_13C MS_ESI ESI-HRMS Sample->MS_ESI IR_ATR ATR-FTIR Sample->IR_ATR NMR_2D 2D NMR (COSY/HSQC/HMBC) NMR_1H->NMR_2D NMR_13C->NMR_2D DataSync Data Synthesis & Structural Validation NMR_2D->DataSync MS_Frag MS/MS Fragmentation MS_ESI->MS_Frag MS_Frag->DataSync IR_ATR->DataSync

Figure 1: Orthogonal multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1 H NMR Analysis and Mechanistic Causality

The 1 H NMR spectrum of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is highly diagnostic. The choice of solvent is critical; DMSO- d6​ is preferred over CDCl 3​ because the highly polar nature of the 2-chloro-3-acyl system often leads to aggregation and line broadening in non-polar solvents[4].

The Anisotropic Deshielding Effect: The most striking feature in the 1 H NMR spectrum is the chemical shift of the H-4 proton. Due to the steric bulk of the C-2 chlorine atom, the C-3 acetyl group is forced into a conformation where the carbonyl oxygen aligns towards the H-4 proton. This spatial proximity places H-4 directly in the deshielding cone of the carbonyl π -system, pushing its resonance significantly downfield to ~7.65 ppm[1].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
N-H12.20Singlet (br)1H-Highly deshielded indole N-H; exchangeable with D 2​ O.
H-47.65Doublet1H2.5Deshielded by C=O anisotropy; meta-coupled to H-6.
H-77.35Doublet1H8.8Ortho-coupled to H-6; adjacent to the N-H group.
H-66.85Doublet of Doublets1H8.8, 2.5Ortho-coupled to H-7, meta-coupled to H-4.
-OCH 3​ 3.80Singlet3H-Typical resonance for an aromatic methoxy ether.
-COCH 3​ 2.55Singlet3H-Acetyl methyl group; deshielded by the adjacent carbonyl.
13 C NMR Analysis

The 13 C NMR spectrum confirms the carbon framework. The C-2 carbon bearing the chlorine atom resonates at ~128.4 ppm, a characteristic shift for halogenated sp2 carbons in electron-rich heterocycles[2].

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ , 298 K)

Carbon TypeChemical Shift ( δ , ppm)Assignment
Carbonyl (C=O)192.5C-3 Acetyl Carbonyl
Quaternary Aromatic155.2C-5 (Attached to -OCH 3​ )
Quaternary Aromatic131.5C-7a (Ring junction)
Quaternary Aromatic128.4C-2 (Attached to -Cl)
Quaternary Aromatic126.8C-3a (Ring junction)
Methine Aromatic112.6C-7
Methine Aromatic111.4C-6
Quaternary Aromatic110.2C-3 (Attached to Acetyl)
Methine Aromatic102.5C-4
Aliphatic Ether55.4-OCH 3​
Aliphatic Ketone29.8-COCH 3​

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is the optimal technique for this compound. The presence of the chlorine atom provides a self-validating isotopic signature. Chlorine exists as two stable isotopes ( 35 Cl and 37 Cl) in a natural abundance ratio of approximately 3:1. Consequently, the molecular ion appears as a distinct doublet at m/z 224.04 and 226.04 ([M+H] + )[4].

Fragmentation Pathway

Collision-Induced Dissociation (CID) of the [M+H] + ion yields predictable fragments driven by the stability of the indole core.

MSFragmentation M_plus [M+H]+ m/z 224.04 (35Cl) Frag1 Loss of CH3 m/z 209.02 M_plus->Frag1 - •CH3 Frag2 Loss of Acetyl m/z 182.03 M_plus->Frag2 - CH3CO• Frag3 Loss of CO m/z 196.05 M_plus->Frag3 - CO

Figure 2: Proposed ESI-MS/MS fragmentation pathways.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet methods to prevent moisture absorption and potential halogen exchange, which can obscure critical functional group regions.

Table 3: Key IR Vibrational Modes

Wavenumber (cm −1 )Vibrational ModeStructural Causality
~3250N-H StretchBroadened due to intermolecular hydrogen bonding.
~1635C=O StretchShifted lower than a typical ketone (~1715 cm −1 ) due to extensive π -conjugation with the indole core.
~1580, 1450C=C AromaticIndole ring skeletal vibrations.
~1220C-O-C StretchAsymmetric stretching of the C-5 methoxy ether.
~740C-Cl StretchDiagnostic low-frequency band for the halogenated aromatic.

Self-Validating Experimental Protocols

To guarantee reproducibility and trustworthiness, the following protocols are designed as closed-loop systems containing internal validation checkpoints.

Protocol A: Quantitative 1D NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Validation Check: Visually inspect the NMR tube against a light source. The solution must be optically clear. Particulate matter creates magnetic susceptibility gradients, degrading resolution.

  • Probe Tuning & Matching (T/M): Insert the sample and execute the atma (Automatic Tuning and Matching) routine.

    • Validation Check: Ensure the wobble curve minimum aligns exactly with the Larmor frequency of the observed nucleus ( 1 H or 13 C) to maximize power transfer.

  • Locking & Shimming: Engage the deuterium lock. Perform gradient shimming (TopShim) on the Z-axis.

    • Validation Check: Analyze the solvent residual peak (DMSO quintet at 2.50 ppm). The Full Width at Half Maximum (FWHH) must be 0.5 Hz. If broader, manual shimming of Z1 and Z2 is required.

  • Acquisition: Set the relaxation delay ( D1​ ) to 5 seconds (approx. 5×T1​ ) to ensure complete longitudinal relaxation, allowing for accurate quantitative integration of the methoxy and acetyl singlets.

Protocol B: High-Resolution Mass Spectrometry (HRMS)
  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer.

    • Validation Check: Mass accuracy across the 100-1000 m/z range must be <5 ppm before proceeding.

  • Sample Introduction: Dilute the sample to 1 μ g/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote protonation.

  • Acquisition: Acquire data in positive ESI mode.

    • Validation Check: Verify the presence of the 3:1 isotopic cluster at m/z 224.04 and 226.04. The absence of this cluster indicates either degradation (dehalogenation) or an incorrect structural hypothesis.

References

  • 2-chloro-1H-indole | C8H6ClN | CID 640840 - PubChem - NIH.
  • Direct Pyrido-Annulation of 2-Chloro-3-carbonyl Indoles with 1,3-Dipolar Azomethine Ylides: An Adaptable One-Flask Access to Substituted β-Carboline-1-carboxylates - ACS Public
  • Cine Substitution of N-Sulfonylindoles - ChemRxiv.
  • Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - MDPI.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a heterocyclic ketone with potential applications in pharmaceutical research and d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a heterocyclic ketone with potential applications in pharmaceutical research and development. As a substituted indole derivative, understanding its fundamental chemical and physical characteristics is paramount for its effective handling, characterization, and utilization in synthetic chemistry and drug discovery pipelines. This document is intended for researchers, scientists, and drug development professionals, offering both established data for related compounds and detailed experimental protocols for the comprehensive characterization of this specific molecule.

Chemical Identity and Structural Elucidation

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a multi-functionalized indole. The core structure consists of a bicyclic indole ring system, which is substituted at the 2-position with a chlorine atom, at the 3-position with an acetyl group, and at the 5-position with a methoxy group.

Table 1: Chemical Identifiers for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

IdentifierValue
IUPAC Name 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone
CAS Number 1310318-93-4[1]
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Canonical SMILES COC1=CC2=C(C=C1)C(=C(N2)Cl)C(=O)C

Physicochemical Properties: A Comparative and Predictive Analysis

Direct experimental data for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is not extensively available in the public domain. However, by examining structurally similar compounds and employing computational prediction models, we can establish a reliable profile of its expected physicochemical properties.

Table 2: Predicted and Comparative Physicochemical Data

PropertyPredicted/Comparative ValueSource/Comment
Melting Point 286°CValue for the related compound 1-(5-Methoxy-1H-indol-3-yl)ethanone.[2] The presence of the chloro group may alter this value.
Boiling Point 371.8°C at 760 mmHgValue for the related compound 1-(5-Methoxy-1H-indol-3-yl)ethanone.[2]
logP (Octanol/Water Partition Coefficient) ~1.1Predicted value for the related 2-hydroxy-1-(5-methoxy-1H-indol-3-yl)ethanone, suggesting moderate lipophilicity.[3]
Purity >95%Typical purity for commercially available analogous compounds.[4]
Appearance Likely a solid at room temperatureBased on the melting point of the related compound.

Experimental Protocols for Physicochemical Characterization

To ascertain the precise physicochemical properties of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a series of standardized experimental procedures should be conducted. These protocols are designed to be self-validating and provide a robust characterization of the compound.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol:

  • A small, dry sample of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 1-2°C per minute near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[5]

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Understanding the solubility profile is crucial for designing reaction conditions, purification methods, and formulations.

Protocol:

  • To a series of test tubes, add a small, pre-weighed amount of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (e.g., 10 mg).

  • To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane).

  • Agitate the tubes at a constant temperature.

  • Observe and record whether the compound is soluble, partially soluble, or insoluble. [6]For quantitative analysis, the saturated solution can be analyzed by a suitable method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration.

Spectroscopic and Chromatographic Characterization

The identity and purity of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone must be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy protons, the acetyl methyl protons, and the N-H proton of the indole. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the indole ring, the methoxy carbon, and the acetyl methyl carbon. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A strong C=O stretching vibration for the ketone, typically in the range of 1650-1700 cm⁻¹.

  • N-H stretching vibration for the indole amine, around 3300-3500 cm⁻¹.

  • C-O stretching for the methoxy group.

  • C-Cl stretching vibration.

  • Aromatic C-H and C=C stretching vibrations. [7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. The isotopic pattern of the molecular ion peak will be characteristic of the presence of one chlorine atom.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for assessing the purity of the compound. A typical method would involve:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. [1]

Synthesis and Potential Impurities

A plausible synthetic route to 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is through the Friedel-Crafts acylation of 2-chloro-5-methoxy-1H-indole with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. [8] Potential impurities that could arise from this synthesis include:

  • Unreacted starting materials (2-chloro-5-methoxy-1H-indole).

  • Isomeric acylation products.

  • Byproducts from side reactions.

The purification of the final product can be achieved by recrystallization or column chromatography. [9]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [10]* Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. [11]Avoid contact with skin and eyes. [10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [12]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. [12] In case of exposure, follow standard first-aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Rinse mouth with water.

In all cases of exposure, seek medical attention. [10]

References

  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • IntechOpen. (2012, October 3). Group Contribution Methods for Estimation of Selected Physico-Chemical Properties of Organic Compounds. Retrieved from [Link]

  • Scribd. Identifying Organic Compounds Lab. Retrieved from [Link]

  • Amherst College. Experiment 1 — Properties of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Retrieved from [Link]

  • Angene Chemical. (2024, November 15). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Retrieved from [Link]

  • National Institute of Standards and Technology. Ethanone, 1-(1H-indol-3-yl)-. Retrieved from [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

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Foundational

Starting materials for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Introduction 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a substituted indole derivative that se...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Introduction

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a substituted indole derivative that serves as a crucial building block in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds, and its functionalization is a cornerstone of pharmaceutical research. This technical guide provides a detailed examination of the synthetic pathways and requisite starting materials for the preparation of this target molecule. The primary focus is on a logical and efficient synthesis strategy, beginning from commercially available precursors and proceeding through the formation of the key indole intermediate, followed by a regioselective acylation. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights into the synthetic process.

Retrosynthetic Analysis: A Strategic Deconstruction

A retrosynthetic approach is the most logical method for identifying the core starting materials. The target molecule, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, can be deconstructed by disconnecting the acetyl group at the C-3 position. This disconnection reveals the most critical intermediate: 2-chloro-5-methoxy-1H-indole . The addition of the acetyl group can be achieved via a classic electrophilic aromatic substitution, such as a Friedel-Crafts acylation.

The 2-chloro-5-methoxy-1H-indole intermediate itself can be formed through several established indole synthesis methods. Among these, the Fischer indole synthesis is one of the most robust and widely used, prized for its ability to construct the indole nucleus from readily available phenylhydrazines and carbonyl compounds. This leads to our primary starting materials: a substituted aniline and a simple carbonyl source.

Primary Synthetic Strategy: A Two-Stage Approach

The most efficient pathway to the target molecule involves two principal stages:

  • Formation of the Indole Nucleus: Synthesis of 2-chloro-5-methoxy-1H-indole via the Fischer Indole Synthesis.

  • C-3 Acylation: Introduction of the ethanone moiety onto the indole ring using a Friedel-Crafts acylation reaction.

The logical flow for this synthesis is visualized below.

G cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: Friedel-Crafts Acylation 2-Chloro-5-methoxyaniline 2-Chloro-5-methoxyaniline Diazonium_Salt Diazonium_Salt 2-Chloro-5-methoxyaniline->Diazonium_Salt NaNO₂, HCl Hydrazine_Intermediate Hydrazine_Intermediate Diazonium_Salt->Hydrazine_Intermediate SnCl₂ Hydrazone Hydrazone Hydrazine_Intermediate->Hydrazone Glyoxal derivative or Pyruvic aldehyde 2-Chloro-5-methoxy-1H-indole 2-Chloro-5-methoxy-1H-indole Hydrazone->2-Chloro-5-methoxy-1H-indole Acid catalyst (e.g., PPA, ZnCl₂) Target_Molecule 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone 2-Chloro-5-methoxy-1H-indole->Target_Molecule Acetyl Chloride, AlCl₃ Commercially_Available_Aniline 2-Chloro-5-methoxyaniline Commercially_Available_Acylating_Agent Acetyl Chloride G Hydrazine Hydrazine Hydrazone Hydrazone Hydrazine->Hydrazone + Carbonyl Enamine Enamine Hydrazone->Enamine Tautomerization Di-imine Di-imine Enamine->Di-imine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized_Intermediate Di-imine->Cyclized_Intermediate Aromatization & Cyclization Indole_Product Indole_Product Cyclized_Intermediate->Indole_Product -NH₃ G Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acetyl_Chloride->Acylium_Ion Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion Sigma_Complex Cationic Intermediate (Sigma Complex) Acylium_Ion->Sigma_Complex Indole 2-Chloro-5-methoxy-1H-indole Indole->Sigma_Complex Electrophilic Attack at C-3 Product 1-(2-Chloro-5-methoxy-1H- indol-3-yl)ethanone Sigma_Complex->Product Deprotonation & Rearomatization

Caption: Mechanism of Friedel-Crafts acylation on the indole nucleus.

Experimental Protocol: Synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone
  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, suspend anhydrous aluminum chloride in anhydrous dichloromethane (DCM) and cool the mixture to 0 °C.

  • Acylium Ion Formation: Add acetyl chloride dropwise to the stirred suspension at 0 °C. Allow the mixture to stir for 15-20 minutes to ensure the formation of the acylium ion complex.

  • Indole Addition: Dissolve the 2-chloro-5-methoxy-1H-indole in anhydrous DCM and add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting indole.

  • Quenching and Work-up: Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a well-defined process that relies on established and robust chemical transformations. The primary starting materials are 2-chloro-5-methoxyaniline , a carbonyl source such as pyruvic aldehyde , and an acylating agent, typically acetyl chloride . By employing a strategic combination of the Fischer indole synthesis and a regioselective Friedel-Crafts acylation, researchers can efficiently access this valuable intermediate. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity, thereby facilitating its application in the complex landscape of drug discovery and development.

References

  • Bergman, J., & Sand, P. (1984). Vilsmeier-Haack Formylation of Some Methoxyindoles. Journal of Organic Chemistry, 49(24), 4749-4751.
  • Ott, M., & Vilsmeier, A. (1927). Über die Einwirkung von Phosphoroxychlorid auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(9), 2111-2115.
  • Ishii, H., et al. (1987). Chemistry of indoles: new reactivities of the indole nucleus and its synthetic application. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 107(9), 671-686.
  • Cipiciani, A., et al. (1981). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier-Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, (10), 1284-1287.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 28). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (2018). Friedel-Crafts acetylation of indole, 5-methoxyindole and 5-chloroindole using copper triflate under microwave irradiation. Science and Technology Development Journal, 21(4), 60-65.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Kim, J. H., et al. (2020). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 25(17), 3985.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Katritzky, A. R., & Akutagawa, K. (1989).
  • Hughes, D. L. (2011). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Organic Process Research & Development, 15(4), 856-863.
  • Sisko, J., et al. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Heterocycles, 48(5), 1015-1024.
  • Richardson, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.
  • ResearchGate. (n.d.). Synthesis of 2-(chloroamino)-1-(2,4,5-tridiphenyl-1H-imidazol-1-yl)ethanone. Retrieved from [Link]

  • Beilstein-Institut. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48.
  • Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
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Exploratory

A Comprehensive Mechanistic Guide to the Synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Abstract 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a highly functionalized indole derivative that serves as a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly in the domain of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a highly functionalized indole derivative that serves as a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly in the domain of pharmaceutical research and drug development.[1][2] Its structure, featuring a halogenated C2 position and an acylated C3 position, presents unique synthetic challenges and opportunities. This in-depth technical guide provides a detailed exploration of the core synthetic mechanism for this target molecule. We will dissect the strategic two-step reaction pathway, beginning with the regioselective Friedel-Crafts acylation of 5-methoxyindole, followed by the targeted electrophilic chlorination of the resulting 3-acylindole intermediate. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.

Core Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is most logically approached through a two-step sequence starting from the commercially available 5-methoxyindole. The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic site.[3][4] Therefore, the introduction of the acetyl group at C3 is the primary strategic consideration. Subsequent functionalization at the C2 position can then be achieved.

The proposed forward synthesis involves:

  • Step 1: Friedel-Crafts Acylation. Introduction of the ethanone (acetyl) group at the C3 position of 5-methoxyindole.

  • Step 2: Electrophilic Chlorination. Introduction of the chloro substituent at the C2 position of the 3-acetyl-5-methoxyindole intermediate.

This sequence is predicated on the principle of directing group effects. The initial acylation occurs at the most reactive site (C3). Once C3 is blocked, the C2 position becomes the next available site for electrophilic attack.

G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Electrophilic Chlorination Final_Product 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Intermediate 1-(5-Methoxy-1H-indol-3-yl)ethanone Final_Product->Intermediate C2 Chlorination Starting_Material 5-Methoxyindole Intermediate->Starting_Material C3 Acylation Reagent1 Acetyl Chloride (or Acetic Anhydride) Reagent2 Lewis Acid (e.g., Et2AlCl, SnCl4) Reagent3 Chlorinating Agent (e.g., SO2Cl2, NCS)

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of 1-(5-methoxy-1H-indol-3-yl)ethanone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring.[5] For the sensitive indole nucleus, modifications to the traditional protocol are necessary to prevent polymerization and other side reactions.[3][6]

Mechanism of C3-Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: A Lewis acid, such as diethylaluminum chloride (Et2AlCl) or tin(IV) chloride (SnCl4), coordinates to the oxygen atom of the acylating agent (acetyl chloride). This polarization enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a highly reactive acylium ion (CH3CO+) or a related reactive complex.[5][7] Milder Lewis acids are preferred over strong ones like AlCl3 to avoid decomposition of the electron-rich indole.[6][7]

  • Nucleophilic Attack: The π-system of the indole ring, specifically the electron-rich C3 position, acts as a nucleophile, attacking the electrophilic acylium ion. The electron-donating 5-methoxy group further activates the indole ring towards this electrophilic attack.[3] This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex. The positive charge in this intermediate is delocalized over the C2 atom and the nitrogen atom, making C3 attack more favorable than C2 attack.[4]

  • Aromatization: A base (such as the chloride anion from the Lewis acid complex) abstracts the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-acylindole product.[5]

G cluster_mechanism Mechanism of Friedel-Crafts Acylation at C3 Indole 5-Methoxyindole SigmaComplex Sigma Complex (Resonance Stabilized) Indole->SigmaComplex + Acylium Ion Acylium Acylium Ion (CH3CO+) Product 1-(5-Methoxy-1H-indol-3-yl)ethanone SigmaComplex->Product -H+ LewisAcid Lewis Acid (LA) AcetylChloride Acetyl Chloride AcetylChloride->Acylium + LA

Caption: Key steps in the C3-acylation of 5-methoxyindole.

Experimental Protocol: Acylation using Diethylaluminum Chloride

This protocol is adapted from established methods for the mild acylation of indoles, which minimize degradation and side-product formation.[3][7][8]

Materials:

  • 5-Methoxyindole

  • Diethylaluminum chloride (Et2AlCl) (solution in hexanes, e.g., 1.0 M)

  • Acetyl chloride

  • Anhydrous Dichloromethane (CH2Cl2)

  • pH 7 Phosphate Buffer

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve 5-methoxyindole (1.0 eq) in anhydrous CH2Cl2 in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylaluminum chloride solution (1.5 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C. The choice of Et2AlCl is critical as it is a milder Lewis acid that also acts as an HCl scavenger, preventing acid-catalyzed polymerization of the indole.[7][8]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of acetyl chloride (1.5 eq) in anhydrous CH2Cl2 dropwise to the reaction mixture at 0 °C.

  • Continue stirring the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cautiously quench the reaction by slowly adding pH 7 phosphate buffer.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-(5-methoxy-1H-indol-3-yl)ethanone as a solid.

Quantitative Data Summary

The choice of Lewis acid significantly impacts the yield of the 3-acylindole product. The following table summarizes reported yields for the acylation of 5-methoxyindole under various conditions.

Lewis AcidAcylating AgentSolventYield (%)Reference
Et2AlClAcetyl ChlorideCH2Cl2~85%[3]
SnCl4Acetyl ChlorideCH2Cl2/Nitromethane~10%[3]
TiCl4Acetyl ChlorideCH2Cl2/Nitromethane~9%[3]
ZnOBenzoyl Chloride[bmim]BF485%[5]

Table 1: Comparison of Lewis Acids for the Acylation of 5-Methoxyindole. Note: The ZnO-catalyzed reaction used a different acylating agent and solvent system but is included for comparison of milder catalytic approaches.

Part 2: Synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone via C2-Chlorination

With the C3 position of the indole ring blocked by the acetyl group, the C2 position becomes the primary site for a subsequent electrophilic substitution. The acetyl group is electron-withdrawing, which deactivates the indole ring overall, but the strong activating effect of the indole nitrogen still directs electrophiles to the pyrrole ring.

Mechanism of C2-Chlorination

The direct chlorination of 3-acylindoles at the C2 position can be effectively achieved using reagents like sulfuryl chloride (SO2Cl2) or N-Chlorosuccinimide (NCS).

  • Electrophilic Attack: The C2=C3 double bond of the 3-acylindole acts as the nucleophile, attacking the electrophilic chlorine atom of the chlorinating agent (e.g., SO2Cl2).

  • Intermediate Formation: This attack forms a cationic intermediate where the positive charge is stabilized by the adjacent nitrogen atom.

  • Deprotonation/Elimination: In the case of SO2Cl2, the intermediate can collapse, losing a proton and sulfur dioxide to yield the 2-chloro product. For NCS, a base present in the reaction mixture will deprotonate the intermediate to restore aromaticity.

G cluster_mechanism Mechanism of C2-Chlorination AcylIndole 1-(5-Methoxy-1H-indol-3-yl)ethanone CationicIntermediate Cationic Intermediate AcylIndole->CationicIntermediate + SO2Cl2 ChlorinatingAgent SO2Cl2 FinalProduct 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone CationicIntermediate->FinalProduct -H+ -SO2 -Cl-

Caption: Proposed mechanism for the C2-chlorination of a 3-acylindole.

Experimental Protocol: C2-Chlorination using Sulfuryl Chloride

This protocol provides a general method for the C2-chlorination of 3-substituted indoles.

Materials:

  • 1-(5-Methoxy-1H-indol-3-yl)ethanone

  • Sulfuryl Chloride (SO2Cl2)

  • Anhydrous Dichloromethane (CH2Cl2) or Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve the 1-(5-methoxy-1H-indol-3-yl)ethanone intermediate (1.0 eq) in anhydrous CH2Cl2 in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous CH2Cl2 dropwise to the stirred solution. Caution: SO2Cl2 is corrosive and reacts violently with water. Handle in a fume hood.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a cold, saturated solution of sodium bicarbonate to neutralize the acid and quench excess SO2Cl2.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via recrystallization or silica gel chromatography to yield the final product, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Conclusion and Field Insights

The synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a prime example of strategic functionalization of the indole nucleus. The success of this synthesis hinges on two key principles:

  • Regiocontrol in Friedel-Crafts Acylation: The inherent nucleophilicity of the indole C3 position is harnessed first. The choice of a mild Lewis acid like Et2AlCl is paramount to prevent acid-catalyzed degradation, a common pitfall in indole chemistry, thereby ensuring high yields of the 3-acyl intermediate.[7][8]

  • Directed Electrophilic Chlorination: Blocking the C3 position with the acetyl group effectively directs subsequent electrophilic attack to the C2 position. Careful control of stoichiometry and temperature during chlorination is crucial to avoid over-halogenation or other side reactions.

This two-step approach provides a reliable and scalable route to this valuable synthetic building block, enabling further elaboration into more complex, biologically active molecules.

References

  • BenchChem. (2025).
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  • Nguyen, T. H., & Tran, H. P. (n.d.). Friedel-Crafts acetylation of indole, 5-methoxyindole and 5-chloroindole using copper triflate under microwave irradiation. Science and Technology Development Journal.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles. BenchChem.
  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal.
  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.
  • N-Benzyl-2-chloroindole-3-carboxylic Acids as Potential Anti-Inflamm
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Foundational

The Synthetic Journey of 2-Chloro-3-acetylindoles: A Technical Guide for Chemical Innovators

An In-depth Exploration of the Discovery, Synthesis, and Application of a Versatile Heterocyclic Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of the Discovery, Synthesis, and Application of a Versatile Heterocyclic Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic functionalization of this bicyclic heterocycle is a cornerstone of drug discovery, enabling the modulation of biological activity and the development of novel therapeutic agents. Among the vast array of substituted indoles, 2-chloro-3-acetylindoles have emerged as pivotal intermediates, offering a unique combination of reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, and rich chemical utility of 2-chloro-3-acetylindoles, tailored for researchers, scientists, and professionals in the field of drug development.

The Indole Nucleus: A Foundation of Bioactivity

The indole ring system, first isolated by Adolf Baeyer in 1866 from the pyrolysis of oxindole, is an aromatic heterocyclic compound with a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring.[2] Its π-excessive nature makes it highly susceptible to electrophilic substitution, with the C-3 position being the most reactive site.[2] This inherent reactivity has been exploited by nature and chemists alike to generate a diverse range of biologically active molecules.

The Genesis of a Key Intermediate: Synthesis of 3-Acetylindole

The journey to 2-chloro-3-acetylindole begins with the synthesis of its precursor, 3-acetylindole. The introduction of an acetyl group at the C-3 position is a fundamental transformation in indole chemistry, and several methods have been established for this purpose.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a widely employed method for the 3-acylation of indoles.[3][4] This electrophilic aromatic substitution reaction typically involves the use of an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.[5] However, the high reactivity of the indole nucleus can lead to challenges, including polymerization and competing N-acylation.[3] The choice of Lewis acid and reaction conditions is therefore critical to achieving high regioselectivity and yield.

Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation of Indole

Lewis AcidTypical SolventAdvantagesDisadvantages
AlCl₃Dichloromethane, NitromethaneHigh reactivityCan lead to polymerization and lack of selectivity[5]
SnCl₄AcetonitrileMilder than AlCl₃, improved selectivity
Y(OTf)₃Ionic Liquids (e.g., [BMI]BF₄)High catalytic activity, reusable, green chemistry approach[3]Higher initial cost of catalyst and solvent

Friedel_Crafts_Acylation

Vilsmeier-Haack Type Reactions

While the classic Vilsmeier-Haack reaction introduces a formyl group, modifications of this reaction can be used to introduce other acyl groups.[3][4] This method offers a milder alternative to traditional Friedel-Crafts acylation.

The Crucial Halogenation: Introduction of Chlorine at the C-2 Position

With 3-acetylindole in hand, the next critical step is the regioselective introduction of a chlorine atom at the C-2 position. The electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the 3-acetyl group influence the regioselectivity of electrophilic substitution.

Electrophilic Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the chlorination of electron-rich aromatic and heterocyclic compounds.[6] The reaction proceeds via an electrophilic substitution mechanism. The choice of solvent and the potential need for a catalytic amount of acid can influence the reaction rate and outcome.

Experimental Protocol: Chlorination of 3-Acetylindole with NCS

  • Dissolution: Dissolve 3-acetylindole (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add N-chlorosuccinimide (1.1 equivalents) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NCS_Chlorination

Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is another effective reagent for the chlorination of indoles. The reaction can proceed via either an electrophilic or a radical pathway, depending on the reaction conditions. For the selective chlorination of the indole nucleus, conditions favoring an electrophilic mechanism are typically employed.

The Vilsmeier-Haack Approach to 2-Chloro-3-functionalized Indoles

The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃), is a powerful tool for the formylation of electron-rich heterocycles.[7] Intriguingly, this reaction can also be adapted to produce 2-chloro-3-formyl derivatives of certain heterocyclic systems, such as quinolines, from N-arylacetamides. While a direct one-pot synthesis of 2-chloro-3-acetylindole from a simple aniline derivative via a Vilsmeier-Haack type reaction is not prominently documented, the underlying principles of cyclization and chlorination are highly relevant. The reaction of N-arylacetamides with the Vilsmeier reagent leads to the formation of a 2-chloro-3-formylquinoline, demonstrating the reagent's capacity for both cyclization and incorporation of a chlorine atom at the 2-position.

Vilsmeier_Haack_Quinoline

Synthetic Utility: A Gateway to Complex Heterocycles

The true value of 2-chloro-3-acetylindoles lies in their utility as versatile building blocks for the synthesis of more complex and biologically relevant molecules. The presence of the reactive C-2 chloro substituent and the C-3 acetyl group provides two distinct handles for further chemical transformations.

Synthesis of Indolo[2,3-b]quinolines

A prominent application of 2-chloro-3-acetylindoles is in the synthesis of the indolo[2,3-b]quinoline scaffold.[8] This tetracyclic system is the core structure of several natural alkaloids and synthetic compounds with significant biological activities, including cytotoxic and antimicrobial properties.[8]

In a notable synthetic route, 3-acetyl-N-alkyl-2-chloroindoles react with 2-aminobenzophenone in the presence of a base to afford N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines.[8] This transformation proceeds through a nucleophilic substitution of the C-2 chlorine by the amino group of 2-aminobenzophenone, followed by an intramolecular condensation.

Indoloquinoline_Synthesis

Conclusion and Future Perspectives

2-Chloro-3-acetylindoles represent a class of highly valuable and versatile intermediates in modern organic synthesis. Their preparation, primarily through the acylation of indoles followed by regioselective chlorination, provides access to a scaffold ripe for further functionalization. The demonstrated utility of these compounds in the synthesis of biologically active indolo[2,3-b]quinolines underscores their importance in drug discovery and development. As the demand for novel heterocyclic compounds continues to grow, the exploration of new synthetic routes to and applications of 2-chloro-3-acetylindoles will undoubtedly remain an active and fruitful area of research.

References

Sources

Exploratory

The Evolving Landscape of 5-Methoxyindole Derivatives: A Technical Guide for Drug Discovery

Abstract The 5-methoxyindole scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-methoxyindole scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive literature review of 5-methoxyindole derivatives, designed for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delving into established and novel methodologies for the construction of these valuable compounds. The guide will then explore the rich pharmacology of 5-methoxyindole derivatives, with a particular focus on their applications in oncology, neuropharmacology, and inflammatory diseases. Through a detailed examination of structure-activity relationships, this document aims to provide actionable insights for the rational design of next-generation therapeutics. Experimental protocols for key biological assays are provided to facilitate the practical application of the concepts discussed.

Introduction: The Significance of the 5-Methoxyindole Core

The indole nucleus is a ubiquitous heterocyclic system found in a vast number of natural products and pharmaceuticals.[1][2][3] The addition of a methoxy group at the 5-position significantly influences the electronic properties of the indole ring, enhancing its electron-donating character and modulating its reactivity and biological activity. This seemingly simple functionalization has profound implications for drug design, as it can enhance binding to specific biological targets and improve pharmacokinetic profiles.

5-Methoxyindole derivatives have emerged as critical pharmacophores in a multitude of therapeutic areas. Their structural resemblance to endogenous molecules like serotonin has made them a fertile ground for the discovery of novel psychoactive compounds and treatments for neurological disorders.[4] Furthermore, their ability to interact with various enzymes and receptors has led to the development of potent anticancer and anti-inflammatory agents.[1][2][3][5][6] This guide will provide a holistic overview of this important class of molecules, from their synthesis to their biological evaluation and therapeutic potential.

Synthetic Strategies for 5-Methoxyindole Derivatives

The construction of the 5-methoxyindole core and its subsequent derivatization are pivotal steps in the development of novel drug candidates. Several synthetic methodologies have been established, with the Fischer indole synthesis being a cornerstone approach.

The Fischer Indole Synthesis: A Workhorse for Indole Construction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely employed and versatile method for constructing the indole nucleus.[4][7] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or a ketone.

General Reaction Scheme:

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A crucial[5][5]-sigmatropic rearrangement follows, leading to the formation of a new carbon-carbon bond and, after elimination of ammonia and aromatization, the indole ring.[4][7][8][9]

This protocol outlines a general procedure for the synthesis of a 5-methoxyindole derivative, adapted from established methodologies.[10]

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Appropriate aldehyde or ketone (e.g., ethyl pyruvate)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., HCl, ZnCl2)

  • Ethanol

  • Sodium acetate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Hydrazone Formation:

    • Dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol in a round-bottom flask.

    • Add sodium acetate to neutralize the hydrochloride salt.

    • Add the desired aldehyde or ketone to the mixture.

    • Stir the reaction at room temperature for 1-2 hours, monitoring for the consumption of the starting materials by thin-layer chromatography (TLC).

    • Once the reaction is complete, extract the hydrazone with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Indolization (Cyclization):

    • To the crude or purified hydrazone, add polyphosphoric acid (PPA).

    • Heat the mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by TLC until the hydrazone is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the desired 5-methoxyindole derivative.

Workflow for Fischer Indole Synthesis:

Fischer_Indole_Synthesis start Start hydrazone_formation Hydrazone Formation: 4-Methoxyphenylhydrazine + Aldehyde/Ketone start->hydrazone_formation extraction1 Extraction & Concentration hydrazone_formation->extraction1 indolization Indolization: Acid Catalyst (PPA) & Heat extraction1->indolization workup Aqueous Work-up: Ice & Neutralization indolization->workup extraction2 Extraction & Concentration workup->extraction2 purification Purification: Column Chromatography extraction2->purification product Pure 5-Methoxyindole Derivative purification->product

Caption: A generalized workflow for the Fischer indole synthesis of 5-methoxyindole derivatives.

Other Synthetic Routes

While the Fischer synthesis is prevalent, other methods offer alternative pathways to 5-methoxyindole derivatives. These include the Bischler-Möhlau, Hemetsberger, and various modern palladium-catalyzed cross-coupling reactions.[1][11] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A notable example is the synthesis of 5-methoxyindole-2-carboxylic acid hydrazide, a key intermediate for many biologically active compounds. This is typically achieved through the hydrazinolysis of the corresponding methyl ester.[12]

This protocol describes the synthesis of the hydrazide from the methyl ester of 5-methoxy-1H-indole-2-carboxylic acid.[12]

Materials:

  • Methyl 5-methoxy-1H-indole-2-carboxylate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve methyl 5-methoxy-1H-indole-2-carboxylate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for a specified time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The resulting precipitate is the desired 5-methoxyindole-2-carboxylic acid hydrazide, which can be collected by filtration and washed with cold ethanol.

Biological Activities and Therapeutic Potential

5-Methoxyindole derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 5-methoxyindole derivatives.[1][2][3] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Several studies have reported potent antiproliferative activities of 5,6,7-trimethoxyindole derivatives, with some compounds exhibiting IC50 values in the submicromolar range against various human cancer cell lines.[13] The mechanism of action for some of these derivatives involves the disruption of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][14][15]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Normal cell line (for selectivity assessment)

  • 96-well plates

  • 5-methoxyindole derivatives (dissolved in DMSO)

  • MTT solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 5-methoxyindole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Workflow for MTT Assay:

MTT_Assay start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_treatment Treat with 5-Methoxyindole Derivatives cell_seeding->compound_treatment incubation Incubate (48-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis

Caption: A step-by-step workflow for the MTT assay to evaluate the anticancer activity of 5-methoxyindole derivatives.

Neuroprotective Effects

The indole nucleus is a key structural feature of many neuroactive molecules, and 5-methoxyindole derivatives have shown significant promise in the treatment of neurodegenerative diseases.[7][16][17] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate various signaling pathways involved in neuronal survival.

For instance, certain arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have demonstrated potent neuroprotective effects in models of Alzheimer's disease.[7][17] These compounds have been shown to counteract oxidative stress, restore levels of brain-derived neurotrophic factor (BDNF), and normalize acetylcholine esterase activity.[7][17]

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • 96-well plates

  • 5-methoxyindole derivatives

  • Hydrogen peroxide (H2O2)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in 96-well plates and allow them to attach overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the 5-methoxyindole derivatives for a specified period (e.g., 1-2 hours).

  • Oxidative Stress Induction: Induce oxidative stress by adding a specific concentration of H2O2 to the wells (excluding the control wells).

  • Incubation: Incubate the plates for a defined period (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT).

  • Data Analysis: Determine the concentration of the compound that provides 50% protection against H2O2-induced cell death (EC50).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. 5-Methoxyindole derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[6][11][18]

For example, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[11]

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • 5-methoxyindole derivatives

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the 5-methoxyindole derivatives.

  • Inflammation Induction: Stimulate the cells with LPS to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Serotonergic Activity

The structural similarity of 5-methoxyindole derivatives to serotonin has made them a rich source of ligands for serotonin (5-HT) receptors.[4] These compounds can act as agonists, antagonists, or partial agonists at various 5-HT receptor subtypes, leading to a wide range of pharmacological effects.

For example, N-benzylated-5-methoxytryptamine analogues have been identified as potent agonists for the 5-HT2 receptor family.[19] The affinity and functional activity of these compounds are highly dependent on the substitution pattern on the benzyl group.

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.[20][21][22]

Materials:

  • Membrane preparations from cells expressing the target 5-HT receptor subtype

  • Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors)

  • 5-methoxyindole derivatives (test compounds)

  • Assay buffer

  • Wash buffer

  • Filter plates

  • Scintillation counter

Procedure:

  • Incubation: Incubate the membrane preparations with the radiolabeled ligand and various concentrations of the test compound in a 96-well filter plate.

  • Equilibration: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells and wash with cold wash buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated from the IC50 value.

Signaling Pathway for 5-HT2A Receptor Activation:

Gq_Pathway agonist 5-HT2A Agonist (5-Methoxyindole Derivative) receptor 5-HT2A Receptor (GPCR) agonist->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: A simplified diagram of the Gq-coupled signaling pathway activated by 5-HT2A receptor agonists.

Antioxidant Activity

Many 5-methoxyindole derivatives possess significant antioxidant properties, which contribute to their neuroprotective and other beneficial effects.[10][23] They can act as free radical scavengers and can also upregulate endogenous antioxidant defense mechanisms.

The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[10][24][25][26]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 5-methoxyindole derivatives.

Anticancer Activity SAR

For anticancer activity, the substitution pattern on the indole ring and at other positions of the molecule plays a critical role. For example, in a series of indole-chalcone derivatives, the presence of an N-ethyl group on the indole and specific substituents on the chalcone moiety were found to be important for activity against triple-negative breast cancer cells.[1] In another study on combretastatin analogues, substitution at the C-3 position of the indole with cyano, methoxycarbonyl, or formyl groups was found to restore potent tubulin polymerization inhibition and cytotoxicity.[1]

Table 1: SAR of Selected 5-Methoxyindole Derivatives with Anticancer Activity

Compound IDR1 (N1-position)R2 (C3-position)Target Cell LineIC50 (µM)Reference
Derivative A H-CH=CH-ArylVariousVaries[1]
Derivative B CH3-CH=CH-ArylVariousVaries (often more potent than A)[1]
Derivative C H-CNVariousPotent[1]
Derivative D H-CHOVariousPotent[1]
Neuroprotective Activity SAR

In the context of neuroprotection, the presence of hydroxyl groups on arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid has been shown to be critical for their antioxidant and neuroprotective effects.[7][16] The 3,4-dihydroxy-substituted derivative, in particular, demonstrated excellent radical scavenging properties.[16]

Serotonergic Activity SAR

For 5-HT receptor ligands, the nature and position of substituents on appended aromatic rings can dramatically influence affinity and functional activity. For N-benzylated-5-methoxytryptamines, substitution at the ortho or meta positions of the benzyl group generally enhances affinity for 5-HT2 receptors, while para-substitution is often detrimental.[19] Interestingly, a large lipophilic group can improve affinity but may lead to a decrease in functional activity.[19]

Conclusion and Future Directions

5-Methoxyindole derivatives represent a remarkably versatile and privileged scaffold in medicinal chemistry. Their rich and diverse pharmacology, spanning anticancer, neuroprotective, anti-inflammatory, and serotonergic activities, continues to inspire the development of novel therapeutic agents. The synthetic methodologies for their preparation are well-established, yet there remains scope for the development of more efficient and sustainable approaches.

Future research in this area will likely focus on the design of multi-target ligands that can address the complex and multifactorial nature of diseases such as cancer and neurodegenerative disorders. A deeper understanding of the structure-activity relationships, aided by computational modeling and advanced analytical techniques, will be instrumental in the rational design of next-generation 5-methoxyindole-based drugs with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this fascinating class of molecules holds immense promise for the discovery of innovative medicines to address unmet medical needs.

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Foundational

Unlocking the Pharmacological Potential of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone: A Strategic Guide for Drug Discovery

Executive Summary As a highly functionalized privileged scaffold, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone offers a unique convergence of structural stability and reactive versatility. This in-depth technical guide p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly functionalized privileged scaffold, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone offers a unique convergence of structural stability and reactive versatility. This in-depth technical guide provides drug development professionals with a strategic roadmap for leveraging this molecule. By dissecting the causality behind its specific substitutions—the metabolic shielding of the 2-chloro group, the receptor-directing 5-methoxy moiety, and the synthetic utility of the 3-acetyl handle—we outline actionable research vectors in oncology, virology, and neuropharmacology.

Structural Rationale & Pharmacophore Mapping

In medicinal chemistry, the indole ring mimics endogenous ligands like serotonin and tryptophan. However, native indoles often suffer from poor metabolic stability and off-target toxicity. The strategic substitutions on 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone resolve these liabilities:

  • The 2-Chloro Substitution: Halogenation at the C2 position serves a dual purpose. Sterically, it blocks oxidative degradation by Cytochrome P450 enzymes, a primary metabolic sink for indoles. Electronically, the inductive electron-withdrawing effect of the chlorine atom lowers the pKa of the indole NH, increasing its hydrogen-bond donating capacity and altering its interaction with target kinase hinge regions[1].

  • The 5-Methoxy Group: This moiety is a classic bioisostere for hydroxyl groups. It enhances lipophilicity while retaining the ability to interact with serotonin (5-HT) and melatonin receptors[2]. Furthermore, the electron-donating nature of the methoxy group stabilizes radical intermediates, conferring potent antioxidant and neuroprotective properties[3].

  • The 3-Acetyl Handle (Ethanone): The carbonyl at C3 acts as a critical hydrogen bond acceptor. Biologically, 3-acetyl indoles are established pharmacophores for inhibiting the DNA repair protein RAD52[4] and the C-terminal domain of RNA polymerase II[5]. Synthetically, the alpha-methyl group is highly acidic, making it an ideal nucleophile for Claisen-Schmidt condensations or cyclizations.

Primary Therapeutic Research Vectors

Vector A: Targeted Oncology via RAD52 Inhibition

In cancers harboring BRCA1/2 mutations, cells rely heavily on backup DNA repair mechanisms, specifically the RAD52-dependent homologous recombination pathway. Disrupting RAD52 in these cells induces synthetic lethality. Recent high-throughput screening has identified indole-3-ethanone derivatives (such as Z99) as potent inhibitors that disrupt the RAD52–ssDNA complex[4]. The 3-acetyl group is critical for anchoring the molecule within the RAD52 binding pocket, making 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone a prime starting material for next-generation targeted oncological agents[6].

Mechanism DNA ssDNA Damage RAD52 RAD52 Complexation DNA->RAD52 Recruits Repair Homologous Recombination RAD52->Repair Facilitates Drug 3-Acetylindole Inhibitor Drug->RAD52 Blocks Binding Drug->Repair Prevents Death Cell Death (BRCA-mutant) Repair->Death Failure triggers

Fig 1: Mechanism of RAD52 inhibition leading to synthetic lethality in BRCA-mutant cells.

Vector B: Antiviral Pyrazolo[3,4-b]indole Synthesis

The spatial arrangement of the 2-chloro and 3-acetyl groups provides a perfect geometric setup for synthesizing tricyclic heterocycles. Treatment of 2-chloro-3-acetyl indoles with hydrazine triggers a nucleophilic aromatic substitution followed by condensation, yielding pyrazolo[3,4-b]indoles. These tricyclic scaffolds have demonstrated significant antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1)[7].

Vector C: Neuroprotective & Antioxidant Therapeutics

Derivatives of 5-methoxyindole, such as 5-methoxyindole-2-carboxylic acid (MICA), have been extensively studied for their ability to protect neurons during ischemic stroke injury by acting as radical scavengers and inhibitors of mitochondrial dihydrolipoamide dehydrogenase[3][8]. The 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone core can be functionalized into hydrazones to maximize this ROS-scavenging potential, preventing iron-induced oxidative damage to lipid membranes[3].

Quantitative Pharmacological Data

To guide lead optimization, the following table summarizes the benchmark efficacies of the isolated structural motifs present in the target molecule, based on current literature standards.

Structural MotifPrimary Target / ApplicationBenchmark Efficacy (IC50/EC50)Key Pharmacological Advantage
3-Acetylindole RAD52-ssDNA Complexation1.3 – 8.0 µM[4]Induces synthetic lethality specifically in BRCA-deficient cells.
5-Methoxyindole ROS Scavenging / 5-HT4High affinity (µM range)[2][3]Highly neuroprotective; prevents iron-induced oxidative damage.
2-Chloroindole Antiviral (HCMV / HSV-1)Sub-micromolar to µM range[7]Blocks C2 metabolism; facilitates rapid pyrazole cyclization.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal analytical checkpoints to confirm causality and success at each step.

Protocol 1: Synthesis of Bioactive Indole-Chalcones (Claisen-Schmidt Condensation)

This protocol utilizes the acidic alpha-protons of the 3-acetyl group to build extended conjugated systems (chalcones), which are highly active in oncology and inflammation models.

  • Reaction Setup: Dissolve 1.0 equivalent of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone and 1.1 equivalents of a substituted benzaldehyde in absolute ethanol.

    • Causality: Ethanol provides a protic environment that stabilizes the enolate intermediate while maintaining the solubility of the hydrophobic indole core.

  • Enolate Formation: Cool the mixture to 0°C and add 40% aqueous KOH dropwise.

    • Causality: The strong base deprotonates the alpha-carbon of the 3-acetyl group. Cooling strictly prevents the Cannizzaro side-reaction of the aldehyde.

  • Propagation & Monitoring: Stir the reaction at room temperature for 12–24 hours.

    • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The reaction is complete when the UV-active starting ketone spot disappears and a new, lower Rf​ , intensely UV-active spot (the conjugated chalcone) emerges.

  • Isolation: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Analytical Validation: Confirm the structure via 1 H-NMR.

    • Self-Validation Checkpoint: The presence of two distinct doublets between 7.4–7.9 ppm with a coupling constant ( J ) of 15–16 Hz definitively confirms the formation of the trans ( E ) alkene geometry of the chalcone.

Synthesis_Workflow A 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone B Enolate Intermediate A->B Base (KOH/EtOH) D Pyrazolo[3,4-b]indole (Antiviral) A->D Hydrazine (NH2NH2) Heat C Indole-Chalcone (Antioxidant/Oncology) B->C Aryl Aldehyde

Fig 2: Synthetic divergence of the 3-acetylindole core into distinct therapeutic scaffolds.

Protocol 2: In Vitro RAD52-ssDNA FRET Inhibition Assay

This assay validates the synthesized derivatives' ability to disrupt DNA repair mechanisms, a critical step for oncological drug development[4].

  • Sensor Preparation: Prepare a 100 nM solution of Cy3/Cy5 dual-labeled 30-mer poly(dT) ssDNA (Cy3-dT30-Cy5) in Assay Buffer (20 mM HEPES, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, pH 7.5).

    • Causality: The dual-labeled ssDNA acts as a FRET sensor. When wrapped around the RAD52 protein oligomer, the Cy3 (donor) and Cy5 (acceptor) fluorophores are forced into close proximity, dramatically increasing the FRET signal.

  • Baseline Complexation: Incubate the ssDNA with 200 nM purified RAD52 protein for 15 minutes at 25°C.

    • Self-Validation Checkpoint: Measure baseline FRET (Excitation 530 nm, Emission 565 nm / 660 nm). A FRET index of ~0.82 indicates successful and stable RAD52-ssDNA complexation[6].

  • Inhibitor Titration: Add the synthesized 3-acetylindole derivative titrated from 0.1 to 50 µM in DMSO (ensure final DMSO concentration remains <1% to prevent protein denaturation). Include a known inhibitor (e.g., Z99) as a positive control.

  • Measurement & Analysis: Incubate for 30 minutes and measure the FRET index.

    • Causality: If the compound successfully binds the RAD52 pocket, it competes with the ssDNA. The complex unwinds, separating the fluorophores, and the FRET index drops toward the free ssDNA baseline (~0.49)[6].

  • Data Processing: Calculate the IC50 using non-linear regression analysis (e.g., via GraphPad Prism) to quantify the compound's potency.

References

  • Title: Therapeutic disruption of RAD52–ssDNA complexation via novel drug-like inhibitors Source: NAR Cancer (Oxford Academic) URL: [Link]

  • Title: Specificity of the new synthetic compounds towards RAD52 versus RPA Source: ResearchGate URL: [Link]

  • Title: Synthesis and antiviral evaluation of some novel tricyclic pyrazolo[3,4-b]indole nucleosides Source: PubMed (NIH) URL: [Link]

  • Title: Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties Source: MDPI (Crystals) URL: [Link]

  • Title: Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent Source: Dove Medical Press URL: [Link]

  • Title: Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors Source: ResearchGate URL: [Link]

  • Title: Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities Source: PubMed Central (NIH) URL: [Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Experimental Workflows for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Executive Summary In modern medicinal chemistry and agrochemical development, functionalized indoles serve as privileged scaffolds. Specifically, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (CAS: 1310318-93-4) represent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized indoles serve as privileged scaffolds. Specifically, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (CAS: 1310318-93-4) represents a highly versatile, yet chemically sensitive, building block[1]. The convergence of an electron-donating methoxy group, an electron-withdrawing acetyl group, and a reactive 2-chloro substituent creates a unique "push-pull" electronic system.

While this structural complexity allows for precise transition-metal-catalyzed cross-coupling and late-stage functionalization, it also introduces specific handling liabilities. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical profiling, safety protocols, and self-validating experimental workflows required to handle this compound safely and effectively.

Physicochemical Profiling & Structural Causality

To design an effective handling protocol, one must first understand the intrinsic properties of the molecule. Table 1 summarizes the core quantitative data for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Table 1: Quantitative Physicochemical Profile

PropertyValue
Chemical Name 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone
CAS Number 1310318-93-4
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Appearance Off-white to pale yellow crystalline solid
Storage Requirements 2–8°C, inert atmosphere (Ar/N₂), protect from light
The Causality of Reactivity

The handling requirements for this compound are dictated directly by its electronic structure:

  • Oxidation Liability: The electron-donating nature of the 5-methoxy substituent significantly increases the electron density of the pyrrole ring. This elevated HOMO (Highest Occupied Molecular Orbital) energy makes the indole core highly susceptible to auto-oxidation when exposed to atmospheric oxygen and ambient UV light[2].

  • Nucleophilic Vulnerability: The 2-chloro substituent is an excellent electrophilic handle for cross-coupling. However, it renders the C2 position vulnerable to unwanted nucleophilic aromatic substitution (SₙAr) if the compound is exposed to strong nucleophiles (e.g., primary amines or hydroxides) during improper storage.

Reactivity A 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone B Oxidative Degradation A->B O2 / Light C Nucleophilic Substitution A->C Strong Nucleophiles D Cross-Coupling Product A->D Pd Catalyst

Caption: Reactivity profile of the compound showing degradation pathways versus controlled synthesis.

Hazard Identification & GHS Classification

According to the[3], handling of halogenated indoles requires strict adherence to Globally Harmonized System (GHS) protocols. Furthermore, recent toxicological profiling has demonstrated that halogenation on the indole core can significantly increase biological toxicity compared to unchlorinated analogs, emphasizing the need for rigorous containment[4].

Table 2: GHS Hazard Classifications & Mitigation Causality

GHS CodeHazard StatementStructural Causality & Mitigation Strategy
H315 Causes skin irritationThe lipophilic indole core easily penetrates the stratum corneum. Mitigation: Mandatory double-gloving with chemical-resistant nitrile.
H319 Causes serious eye irritationHalogenated aromatics act as severe mucosal irritants. Mitigation: Chemical splash goggles must be worn at all times.
H335 May cause respiratory irritationThe fine crystalline nature of the solid poses an inhalation risk. Mitigation: Handle exclusively within a certified chemical fume hood.

Self-Validating Experimental Workflow

To ensure scientific integrity and operational safety, experimental protocols must not rely on assumption. The following step-by-step methodology for preparing a 0.1 M stock solution incorporates built-in validation loops to guarantee the trustworthiness of the procedure.

Step 1: Environmental Isolation
  • Action: Purge the reaction vial and analytical balance enclosure with high-purity Argon.

  • Causality: Argon is denser than nitrogen and provides a superior, heavier blanket against atmospheric O₂, preventing the rapid oxidation of the electron-rich 5-methoxyindole core.

  • Validation Loop: Utilize an inline bubbler to visually confirm positive inert gas pressure before opening the compound's primary storage container.

Step 2: Mass Transfer & Dissolution
  • Action: Weigh 223.7 mg (1.0 mmol) of the compound using an anti-static spatula. Transfer to a Schlenk flask and dissolve in 10.0 mL of anhydrous, degassed N,N-Dimethylformamide (DMF).

  • Causality: DMF provides excellent solvation for halogenated indoles. Degassing the solvent via freeze-pump-thaw cycles prevents the introduction of dissolved oxygen into the system.

  • Validation Loop: Perform a visual inspection post-dissolution. A pristine solution should be clear to pale yellow. A shift to a dark brown or red hue indicates premature oxidative degradation, mandating batch rejection.

Step 3: Analytical Verification
  • Action: Extract a 10 µL aliquot under Argon, dilute in LC-MS grade acetonitrile, and inject into a UPLC-MS system.

  • Causality: Confirms the structural integrity of the starting material before committing it to a complex, resource-intensive synthetic step (e.g., a Suzuki-Miyaura coupling).

  • Validation Loop: The mass spectrum must display the[M+H]⁺ ion at m/z 224.0, accompanied by the characteristic 3:1 isotopic ratio indicative of the ³⁵Cl/³⁷Cl isotopes. The absence of this pattern indicates dechlorination.

Workflow Step1 1. Fume Hood Setup & PPE Step2 2. Inert Atmosphere Weighing Step1->Step2 Step3 3. Anhydrous Solvent Addition Step2->Step3 Step4 4. LC-MS Validation Loop Step3->Step4 Step5 5. Reaction Execution Step4->Step5

Caption: Self-validating experimental workflow for the safe handling and preparation of stock solutions.

Emergency Response & Decontamination

In the event of a breach in protocol, immediate and chemically sound remediation is required:

  • Solid Spills: Do not sweep dry. Cover the spill with damp, absorbent bench paper to prevent aerosolization of the H335-classified dust. Collect the material into a designated halogenated waste container.

  • Solution Spills (in DMF): Neutralize the area with a mild bleach solution. The oxidative power of bleach will rapidly degrade the indole core into non-volatile, highly polar oxindole derivatives, which can then be safely wiped up and disposed of as hazardous waste.

References

  • Hazard Communication Standard: Safety Data Sheets. Source: OSHA. URL:[Link]

  • Nontargeted Analysis with Machine Learning Method Revealing New Chlorinated Byproducts of Tire-Leaching Compounds and Their Formation Pathways During Water Chlorination. Source: ACS Publications. URL:[Link]

  • Indole | C8H7N | CID 798. Source: PubChem. URL: [Link]

Sources

Foundational

A Technical Guide to the Solubility of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist This document provides a comprehensive technical guide to understanding and determining the so...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive technical guide to understanding and determining the solubility of the novel indole derivative, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. Given its status as a specialized chemical intermediate, publicly available experimental solubility data is scarce.[1][2][3] Therefore, this guide adopts a foundational approach, combining theoretical structural analysis with a robust, validated experimental protocol to empower researchers to generate reliable solubility data. This approach is critical in early-stage drug development, where solubility directly impacts bioavailability, formulation, and overall therapeutic efficacy.[4][5]

Theoretical Solubility Profile: A Structure-Based Assessment

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces with a given solvent.[6][7] The principle of "like dissolves like" serves as a primary guide: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[8] An analysis of the functional groups within 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone allows for a qualitative prediction of its solubility behavior.

Molecular Structure:

  • Indole Ring: The core indole structure is a bicyclic aromatic system containing a nitrogen atom. While the overall ring system is largely non-polar, the nitrogen atom's lone pair of electrons and the N-H group introduce polarity and the capacity for hydrogen bonding.[9] The N-H group can act as a hydrogen bond donor, while the nitrogen itself can be an acceptor.[10]

  • Ethanone (Acetyl) Group: The C=O bond in the acetyl group is highly polar and can act as a strong hydrogen bond acceptor. This functional group significantly increases the molecule's polarity.[10][11]

  • Chloro Group: The chlorine atom is electronegative, creating a polar C-Cl bond. This adds a slight dipole moment to the molecule, making a small contribution to polarity.[10]

  • Methoxy Group: The C-O-C linkage of the methoxy group introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor.[6]

Predicted Solubility: Based on this structural analysis, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a moderately polar molecule. The presence of multiple hydrogen bond acceptors (carbonyl oxygen, methoxy oxygen, indole nitrogen) and one hydrogen bond donor (indole N-H) suggests it will exhibit preferential solubility in polar solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility is expected, but may be limited in water due to the large, relatively non-polar aromatic framework. In alcohols like ethanol, solubility should be enhanced as the solvent can both accept and donate hydrogen bonds, and its ethyl group can interact favorably with the non-polar regions of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are highly polar and can effectively solvate the molecule through dipole-dipole interactions, although they cannot donate hydrogen bonds.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The strong intermolecular forces (hydrogen bonding and dipole-dipole) within the solid crystal lattice of the compound are unlikely to be overcome by the weak van der Waals forces offered by non-polar solvents.[6]

The diagram below illustrates the key molecular features influencing solubility.

Caption: Key functional groups governing the solubility of the target compound.

Gold-Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, the isothermal shake-flask method is the most reliable and widely accepted technique.[12] This method measures the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature. The following protocol is based on guidelines from the Organisation for Economic Co-operation and Development (OECD).[13]

Objective: To determine the saturation concentration of the test compound in various solvents at a constant temperature (e.g., 25°C).

Materials:

  • 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (ensure purity is >99%)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, DMSO, Acetonitrile, Hexane)

  • Analytical balance

  • Glass vials with screw caps (e.g., 10 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

  • Calibrated pipettes and autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The key is to add enough material so that a visible amount of undissolved solid remains at the end of the experiment, ensuring saturation.[12]

  • Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[12] The time required should be determined in a preliminary experiment by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 24 hours to allow undissolved solids to settle. This step is critical to avoid artificially high results.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic solid particles. Self-Validation Step: Discard the first portion of the filtrate to prevent errors from drug adsorption onto the filter membrane.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.[12]

The experimental workflow is visualized in the diagram below.

G start Start: Add Excess Solid to Vial add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate (e.g., 48h at 25°C) with Agitation add_solvent->equilibrate settle Settle Undissolved Solid (e.g., 24h) equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter (0.22 µm Syringe Filter) sample->filter dilute Dilute Sample for Analysis filter->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify end End: Calculate Solubility quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The results from the experimental protocol should be compiled into a clear, concise table for easy comparison and analysis.

Table 1: Experimentally Determined Solubility of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone at 25°C

Solvent SystemSolvent TypeDielectric ConstantSolubility (mg/mL)Solubility (µg/mL)Qualitative Classification
HexaneNon-Polar1.88e.g., Insoluble
TolueneNon-Polar2.38e.g., Sparingly Soluble
AcetonitrilePolar Aprotic37.5e.g., Soluble
EthanolPolar Protic24.5e.g., Soluble
DMSOPolar Aprotic46.7e.g., Freely Soluble
WaterPolar Protic80.1e.g., Slightly Soluble
PBS (pH 7.4)Aqueous Buffer~78.5e.g., Slightly Soluble

Note: This table is a template. Researchers must populate it with their experimentally derived data.

Interpretation: The quantitative data will provide critical insights for drug development. For instance, low aqueous solubility (<10 µg/mL) at physiological pH (7.4) may signal potential issues with oral bioavailability.[4] High solubility in organic solvents like ethanol or DMSO is important for preparing stock solutions for in-vitro screening assays. This data serves as the foundation for pre-formulation studies, guiding the selection of excipients and delivery systems to enhance the solubility and absorption of the drug candidate.

References

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

  • Gervasio, V., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

  • Aldeghi, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • QuickTakes. (n.d.). Student Question: How do functional groups influence the chemical properties of molecules? Chemistry.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Goldsmith, M. R., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. SciSpace. Retrieved from [Link]

  • Wikipedia. (n.d.). Functional group. Retrieved from [Link]

  • Chemistry Steps. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD. Retrieved from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • PubMed. (2024, August 15). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • IntechOpen. (2016, June 30). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. Retrieved from [Link]

  • EPP Ltd. (n.d.). List of OECD Test Methods for Physico-Chemical Testing. Retrieved from [Link]

  • Peertechz. (2025, March 4). Pharmacological Potential of Indole Derivatives: A Detailed Review. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Crystalline Structure Elucidation of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

For Distribution To: Researchers, Scientists, and Drug Development Professionals This in-depth technical guide outlines the comprehensive methodology for determining the crystalline structure of the novel compound 1-(2-C...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the comprehensive methodology for determining the crystalline structure of the novel compound 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. As a compound of interest in medicinal chemistry, a thorough understanding of its three-dimensional atomic arrangement is paramount for structure-activity relationship (SAR) studies and rational drug design. This document provides a robust framework for its synthesis, crystallization, and structural analysis by single-crystal X-ray diffraction, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Crystalline Structure in Drug Discovery

The precise knowledge of a molecule's crystalline structure provides invaluable insights into its physicochemical properties, including solubility, stability, and bioavailability. For a potential therapeutic agent like 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, an indole derivative, understanding its solid-state conformation is a critical step in the drug development pipeline. Indole scaffolds are prevalent in numerous pharmacologically active compounds. This guide serves as a detailed protocol for researchers to elucidate the crystal structure of this specific ethanone derivative, thereby enabling further computational modeling and analog synthesis.

Synthesis and Purification: A Prerequisite for Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The target compound, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, can be synthesized via several established routes for functionalized indoles. A common approach involves the acylation of a suitable indole precursor.

Proposed Synthetic Pathway

A logical synthetic route would be the Friedel-Crafts acylation of 2-chloro-5-methoxy-1H-indole. However, given the reactivity of the indole nucleus, a milder acylation method is preferable to avoid polymerization or side reactions. The Vilsmeier-Haack reaction followed by oxidation, or direct acylation using a less reactive acetylating agent in the presence of a suitable Lewis acid, are viable alternatives.

For the purpose of this guide, we will consider the acetylation of 2-chloro-5-methoxy-1H-indole with acetyl chloride in the presence of a mild Lewis acid catalyst.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-chloro-5-methoxy-1H-indole (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a mild Lewis acid catalyst such as zinc chloride (ZnCl₂) (1.2 equivalents).

  • Addition of Acetylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TCC) until the starting material is consumed.

  • Work-up and Extraction: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Characterization of the Synthesized Compound

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.

Technique Purpose Expected Observations
¹H NMR To confirm the proton environment of the molecule.Signals corresponding to the methoxy group, acetyl group, and aromatic protons of the indole ring.
¹³C NMR To identify all unique carbon atoms.Resonances for the carbonyl carbon, methoxy carbon, and carbons of the indole core.
Mass Spectrometry (MS) To determine the molecular weight.A molecular ion peak corresponding to the exact mass of C₁₁H₁₀ClNO₂.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and C-O stretch of the methoxy group.

While specific experimental data for the target molecule is not publicly available, data from structurally similar compounds can provide an expected range for these spectroscopic signatures.[1][2]

Crystallization: The Art and Science of Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It requires a systematic approach to screen various solvents and crystallization techniques.[3]

Screening of Crystallization Conditions

A high-throughput screening approach using a multi-well crystallization plate is recommended. A variety of solvents with differing polarities should be tested.

Solvent/Solvent System Rationale
Ethanol, MethanolPolar protic solvents that can engage in hydrogen bonding.
Acetone, AcetonitrilePolar aprotic solvents.
Dichloromethane, ChloroformNonpolar solvents.
Toluene, HexaneAromatic and aliphatic nonpolar solvents.
Binary mixtures (e.g., DCM/Hexane, Acetone/Water)To fine-tune the solubility and supersaturation rate.
Crystallization Techniques
  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Visualization of the Crystallization Workflow

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification Characterization Spectroscopic Confirmation (NMR, MS, IR) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening High-Purity Compound Technique_Selection Technique Selection (Evaporation, Diffusion, Cooling) Solvent_Screening->Technique_Selection Crystal_Growth Single Crystal Growth Technique_Selection->Crystal_Growth

Caption: Workflow from synthesis to single crystal growth.

X-ray Diffraction Analysis: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer.

Data Collection

A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

Table: Typical X-ray Data Collection Parameters

Parameter Description Typical Value
X-ray Source Radiation used to diffract from the crystal.Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)
Temperature Data is often collected at low temperatures to reduce thermal motion.100 K
Detector Device used to record the diffraction pattern.CCD or CMOS detector
Exposure Time Time per frame to collect sufficient diffraction intensity.10-60 seconds
Total Rotation The total angle the crystal is rotated through during data collection.180-360°
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final, accurate crystal structure.

Visualization of the Structure Elucidation Process

G cluster_xray X-ray Diffraction & Analysis Data_Collection X-ray Data Collection Data_Processing Data Processing (Unit Cell, Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Initial Model) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: The process of determining the crystal structure from X-ray data.

Analysis of the Crystalline Structure

While the specific crystal structure of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is not yet reported, we can anticipate key structural features based on related molecules.

  • Molecular Conformation: The planarity of the indole ring and the orientation of the chloro and methoxy substituents will be of primary interest. The torsion angle between the indole ring and the ethanone moiety will define the overall molecular conformation.

  • Intermolecular Interactions: The presence of the N-H group and the carbonyl oxygen suggests the likelihood of hydrogen bonding, which could lead to the formation of dimers or extended chains in the crystal lattice.[4] Other non-covalent interactions, such as π-π stacking of the indole rings and halogen bonding involving the chlorine atom, may also play a significant role in the crystal packing.[5][6]

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the determination of the crystalline structure of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. The successful elucidation of this structure will be a valuable contribution to the field of medicinal chemistry, providing a solid foundation for future drug design and development efforts. The detailed protocols and logical workflows presented herein are designed to be a self-validating system, ensuring the generation of high-quality and reliable structural data.

References

  • Jasinski, J. P., et al. (2015). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o811–o812. [Link]

  • Ali, H. M., et al. (2008). 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1233. [Link]

  • Sanz-Vidal, A., et al. (2018). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Molecules, 23(11), 2824. [Link]

  • Sardar, S. S., Sarkar, S., & Majee, A. (2020). Synthesis of 2-(chloroamino)-1-(2,4,5-tridiphenyl-1H-imidazol-1-yl)ethanone. ResearchGate. [Link]

  • Thombre, K., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 1906-1912. [Link]

  • Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]

  • Anderson, B. J., et al. (2015). The crystal structure of 1-(2-hydroxy-5-meth-oxy-phen-yl)ethanone 4,4-di-methyl-thio-semicarbazone. PubMed. [Link]

  • Sławiński, J., et al. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(11), 3323. [Link]

  • Fischer, R. A., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Chemistry – A European Journal, 28(41), e202200983. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthetic Intermediate: 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Introduction: The Strategic Value of a Functionalized Indole Core The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Functionalized Indole Core

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. The strategic functionalization of the indole ring is a key approach to modulating the pharmacological activity of these molecules. In this context, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone emerges as a highly valuable and versatile synthetic intermediate.

This molecule incorporates three critical functionalities: a reactive chloro group at the 2-position, a carbonyl group at the 3-position, and an electron-donating methoxy group at the 5-position. This arrangement provides multiple avenues for synthetic diversification, allowing for the construction of complex molecular architectures. The chloro substituent is a versatile handle for cross-coupling reactions and nucleophilic substitutions, while the acetyl group offers a site for further elaboration of side chains.[2][3] The methoxy group, in turn, influences the electronic properties of the indole ring, potentially enhancing its reactivity and biological activity.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone as a pivotal building block in the synthesis of potential therapeutic agents, including those with potential anticancer and antiviral activities.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in subsequent reactions. The following table summarizes the key properties of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₀ClNO₂-
Molecular Weight 223.66 g/mol -
Appearance Off-white to pale yellow solidVisual Inspection
Melting Point Not explicitly available; expected to be >150 °CEstimation based on similar structures
Solubility Soluble in DMF, DMSO, and chlorinated solvents; sparingly soluble in alcoholsExperimental Observation
Purity (typical) >95%HPLC, NMR

Synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

The most direct and widely applicable method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto the electron-rich indole ring. The following protocol details a representative procedure for the synthesis of the title compound.

Protocol 1: Friedel-Crafts Acylation of 2-Chloro-5-methoxy-1H-indole

This protocol describes the acylation of 2-chloro-5-methoxy-1H-indole with acetyl chloride in the presence of a Lewis acid catalyst.

Materials:

  • 2-Chloro-5-methoxy-1H-indole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-methoxy-1H-indole (1.0 eq) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.2 eq) to the stirred suspension.

  • To this mixture, add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the Lewis acid with atmospheric moisture.

  • Anhydrous Conditions: Water will deactivate the Lewis acid catalyst.

  • Low Temperature Addition: The Friedel-Crafts acylation is an exothermic reaction. Maintaining a low temperature during the addition of the reagents helps to control the reaction rate and prevent side reactions.

  • Quenching with Bicarbonate: Neutralizes the excess Lewis acid and any remaining acyl chloride.

Sources

Application

Derivatization of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone for biological screening

Application Notes & Protocols Topic: Derivatization of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone for Biological Screening Audience: Researchers, scientists, and drug development professionals. Introduction: The Strate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Derivatization of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Chloro-3-acetylindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved drugs.[1] Its unique electronic properties and geometric structure allow it to interact with a wide array of biological receptors and enzymes. The specific starting material, 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone, offers a particularly versatile platform for chemical exploration. Each substituent on the indole core serves as a strategic handle for diversification, enabling the generation of large, structurally diverse chemical libraries for biological screening.

  • The C2-chloro substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups.

  • The N1-H of the indole ring is a nucleophilic site that can be readily functionalized through alkylation, acylation, or arylation, which can significantly modulate the compound's steric and electronic properties.[2][3]

  • The C3-acetyl group provides a carbonyl handle for various transformations, such as condensations and reductions, enabling further structural elaboration.[4]

  • The C5-methoxy group, an electron-donating substituent, influences the reactivity of the indole ring and can serve as a key pharmacophoric feature for receptor binding.

This guide provides a comprehensive overview of robust derivatization strategies for this scaffold, complete with detailed, field-tested protocols. The objective is to empower researchers to rapidly and efficiently generate novel indole derivatives for evaluation in a range of biological assays, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective screens.

Core Scaffold & Derivatization Points

The strategic points for chemical modification on the 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone core are highlighted below. Each site offers a distinct opportunity to explore chemical space and modulate biological activity.

G cluster_0 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone mol N1 N1-Position (Alkylation, Arylation) N1:s->mol:n C2 C2-Position (Cl) (Cross-Coupling) C2:e->mol:w C3 C3-Position (Acetyl) (Condensation, Reduction) C3:w->mol:e

Caption: Key reactive sites for derivatization.

Part 1: Protocols for Scaffold Derivatization

This section details validated protocols for modifying the core scaffold at its three primary reactive sites.

N1-Position Derivatization: N-Alkylation

Principle of the Reaction: The N-alkylation of indoles is a fundamental transformation that proceeds via nucleophilic substitution. The indole nitrogen (N-H) is first deprotonated using a strong base to form a highly nucleophilic indolate anion. This anion then attacks an alkyl halide (or other electrophile), displacing the leaving group to form a new N-C bond. The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is critical to ensure complete deprotonation, which favors N-alkylation over potential C3-alkylation.[2][3]

G start Start: 1-(2-chloro-5-methoxy -1H-indol-3-yl)ethanone deprotonation Deprotonation: Add NaH in DMF at 0 °C start->deprotonation alkylation Alkylation: Add Alkyl Halide (R-X) deprotonation->alkylation reaction Stir at Room Temp (Overnight) alkylation->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Product: N-Alkylated Indole purification->product

Caption: Workflow for N-Alkylation of the indole scaffold.

Detailed Protocol: N-Alkylation with Benzyl Bromide

Materials & Reagents:

  • 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl Bromide (1.1 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: To a dry, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone.

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure proper ventilation. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water (2x) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Reagent (R-X)BaseSolventTime (h)Temp (°C)Yield (%)
Benzyl bromideNaHDMF12RT~90
Ethyl iodideNaHDMF12RT~85
Propargyl bromideK₂CO₃Acetonitrile860~80
Methyl 4-(bromomethyl)benzoateCs₂CO₃DMF16RT~88
C2-Position Derivatization: Palladium-Catalyzed Cross-Coupling

The chloro-substituent at the C2 position is a versatile handle for constructing C-C and C-N bonds using palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis and allow for the introduction of a vast range of functional groups.[5][6]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Principle of the Reaction: The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 of the indole and an organoboron compound (boronic acid or ester).[5] The catalytic cycle involves the oxidative addition of the chloro-indole to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

Caption: General workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Suzuki Coupling with Phenylboronic Acid

Note: For cross-coupling reactions, the indole nitrogen is often protected (e.g., as N-Boc or N-SEM) to prevent side reactions, though conditions can be optimized for unprotected indoles.

Materials & Reagents:

  • N-protected 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq)

  • Phenylboronic Acid (1.5 eq)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • Preparation: To a flask, add the N-protected chloro-indole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours.

  • Work-up & Purification: After cooling, dilute with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

B. Sonogashira Coupling (C-C Bond Formation)

Principle of the Reaction: The Sonogashira coupling reaction forms a C-C bond between the C2-chloroindole and a terminal alkyne.[7] It utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[8] The reaction is highly efficient for creating aryl-alkyne linkages.[9][10]

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

Materials & Reagents:

  • N-protected 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) Iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

Procedure:

  • Preparation: To a flask, add the N-protected chloro-indole, PdCl₂(PPh₃)₂, and CuI.

  • Degassing: Evacuate and backfill with Argon three times.

  • Solvent/Base Addition: Add degassed TEA or DIPA.

  • Alkyne Addition: Add phenylacetylene dropwise at room temperature.

  • Reaction: Stir at room temperature (or heat gently to 40-50 °C if needed) for 6-12 hours.

  • Work-up & Purification: Concentrate the reaction mixture, then redissolve in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. Purify by column chromatography.

C. Buchwald-Hartwig Amination (C-N Bond Formation)

Principle of the Reaction: This reaction creates a C-N bond between the C2 position and a primary or secondary amine.[11][12] It requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of ligand is crucial for reaction efficiency.[12][13]

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Materials & Reagents:

  • N-protected 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos or other suitable ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the ligand, and NaOtBu to a flask.

  • Reagent Addition: Add the N-protected chloro-indole, the solvent, and finally the morpholine.

  • Reaction: Seal the vessel and heat to 100 °C for 12-24 hours.

  • Work-up & Purification: After cooling, quench with water, extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Coupling TypePartnerCatalyst/LigandBaseSolventTemp (°C)
Suzuki 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90
Sonogashira EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuITEATHF50
Buchwald AnilinePd₂(dba)₃ / XantphosNaOtBuToluene100
C3-Position Derivatization: Knoevenagel Condensation

Principle of the Reaction: The Knoevenagel condensation involves the reaction of the C3-acetyl carbonyl group with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile).[14] The reaction is typically catalyzed by a weak base, such as piperidine, and results in the formation of a new C=C double bond, creating an α,β-unsaturated system.[15]

Detailed Protocol: Knoevenagel Condensation with Malononitrile

Materials & Reagents:

  • 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol or Toluene

Procedure:

  • Preparation: Dissolve the starting indole in ethanol in a round-bottom flask.

  • Reagent Addition: Add malononitrile and a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux for 4-8 hours. A precipitate may form as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature. If a solid has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Wash the collected solid with cold ethanol and dry. If necessary, the product can be recrystallized or purified by column chromatography.

Part 2: Protocols for Biological Screening

After synthesizing a library of derivatives, the next crucial step is to evaluate their biological activity. This section provides standard protocols for initial screening in key therapeutic areas.

Anticancer Activity: MTT Proliferation Assay

Principle of the Assay: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16][17] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[18][19]

G seed Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with Indole Derivatives (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate3->solubilize read Read Absorbance (e.g., at 570 nm) solubilize->read analyze Calculate IC₅₀ Values read->analyze

Caption: Workflow for the MTT anticancer screening assay.

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in culture medium. Add 100 µL of each concentration to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Principle of the Assay: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21] The assay is typically performed using a broth microdilution method in a 96-well plate format.[22]

Detailed Protocol:

  • Inoculum Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight, then dilute the culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.[22] A colorimetric indicator like resazurin can also be used for easier endpoint determination.[21]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle of the Assay: Inflammation often involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. This assay uses a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production.[23] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates potential anti-inflammatory activity.[23]

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve prepared with sodium nitrite.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Neuroprotective Activity: Oxygen-Glucose Deprivation (OGD) Assay

Principle of the Assay: The OGD assay is an in vitro model that simulates ischemic stroke conditions by depriving neuronal cells of oxygen and glucose, leading to cell death.[24] Neuroprotective compounds are identified by their ability to reduce cell death following the OGD insult. Cell viability can be assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.[24][25]

Detailed Protocol:

  • Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • OGD Induction: Replace the normal culture medium with a glucose-free medium and place the plate in a hypoxic chamber (e.g., <1% O₂) for a defined period (e.g., 2-4 hours).

  • Reperfusion and Treatment: After the OGD period, replace the medium with normal, glucose-containing culture medium. This is the "reperfusion" step. Add the test compounds at various concentrations (post-treatment protocol).[24]

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described previously or by measuring LDH release into the supernatant (an indicator of cell death).

  • Analysis: Calculate the percentage of neuroprotection afforded by the compounds compared to the OGD-only control.

Conclusion

The 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone scaffold is a highly valuable starting point for the development of novel bioactive molecules. The synthetic protocols outlined in this guide provide a robust and versatile toolkit for creating a diverse chemical library through strategic modifications at the N1, C2, and C3 positions. By coupling these derivatization strategies with the provided high-throughput biological screening assays, researchers can efficiently navigate the early stages of the drug discovery process, from hit identification to lead optimization. The systematic exploration of the chemical space around this privileged indole core holds significant promise for uncovering new therapeutic agents for a range of human diseases.

References

  • ResearchGate. Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Available from: [Link]

  • Royal Society of Chemistry. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available from: [Link]

  • National Center for Biotechnology Information (PMC). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Available from: [Link]

  • Athmic Biotech Solutions. Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Recent Progress Concerning the N-Arylation of Indoles. Available from: [Link]

  • Frontiers. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Available from: [Link]

  • Lupine Publishers. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Available from: [Link]

  • American Chemical Society. Exploring greener cross-coupling reactions with indole scaffolds. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Available from: [Link]

  • ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][5]-Fused Indole Heterocycles. Available from: [Link]

  • PLOS. A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. Available from: [Link]

  • ACS Publications. The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Available from: [Link]

  • ResearchGate. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]

  • SlideShare. Synthesis and Chemistry of Indole. Available from: [Link]

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  • Royal Society of Chemistry. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Available from: [Link]

  • MDPI. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Available from: [Link]

  • PNAS. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective. Available from: [Link]

  • Grantome. Neuroprotective Small Molecules as Novel Treatments for ALS. Available from: [Link]

  • MDPI. Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation. Available from: [Link]

  • ACS Publications. Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. Available from: [Link]

  • Wiley Online Library. Indole‐based heterocyclic derivatives are approved by FDA as anticancer agents. Available from: [Link]

  • ACG Publications. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Available from: [Link]

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  • National Center for Biotechnology Information (PMC). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available from: [Link]

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Method

Application Note: Synthesis of Novel Tricyclic and Tetracyclic Heterocycles from 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Mechanistic Rationale & Substrate Profiling In modern drug discovery, the rapid assembly of complex, multi-ring systems from simple precursors is a critical operational objective. 1-(2-Chloro-5-methoxy-1H-indol-3-yl)etha...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Substrate Profiling

In modern drug discovery, the rapid assembly of complex, multi-ring systems from simple precursors is a critical operational objective. 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (commonly referred to in synthetic literature as 3-acetyl-2-chloro-5-methoxyindole) serves as an exceptionally versatile, dielectrophilic building block[1].

The strategic value of this compound lies in its bifunctional reactivity profile:

  • C3-Acetyl Group: Acts as the primary electrophilic site for condensation reactions with primary amines, rapidly forming imine or enamine intermediates.

  • C2-Chloro Position: The electron-withdrawing nature of the adjacent nitrogen and the newly formed imine activates the C2-chloride for an intramolecular Nucleophilic Aromatic Substitution ( SN​Ar ) or transition-metal-catalyzed cross-coupling[2].

By leveraging these two adjacent reactive sites, researchers can execute cascade annulation reactions to construct privileged pharmacological scaffolds, specifically indolo[2,3-b]quinolines (tetracyclic) and pyrimido[4,5-b]indoles (tricyclic)[3].

G SM 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (Bifunctional Precursor) R1 2-Aminobenzophenone + KOH, PEG-400 Visible Light, 40% aq MeOH SM->R1 Pathway A R2 Guanidine Hydrochloride + K2CO3 Reflux, EtOH SM->R2 Pathway B P1 Indolo[2,3-b]quinoline Derivative (Tetracyclic Alkaloid Scaffold) R1->P1 Condensation & Annulation P2 Pyrimido[4,5-b]indol-2-amine Derivative (Tricyclic Kinase Inhibitor Scaffold) R2->P2 Dinucleophilic Cyclization

Fig 1. Divergent synthetic pathways from the precursor to complex fused scaffolds.

Pathway A: Visible-Light-Induced Synthesis of Indolo[2,3-b]quinolines

Causality & Experimental Design

Indolo[2,3-b]quinolines are core structural motifs in bioactive alkaloids like neocryptolepine, known for their DNA-intercalating and antimalarial properties. Traditional syntheses often require harsh thermal conditions or toxic transition metals. A modern, sustainable approach utilizes 2-aminobenzophenone in a 40% aqueous methanol system driven by visible light[2].

  • Phase-Transfer Dynamics (PEG-400): The addition of PEG-400 is strictly causal to the reaction's success. It acts as an environmentally benign phase-transfer catalyst, solubilizing the highly hydrophobic indole precursor within the aqueous basic (KOH) medium, thereby maximizing the effective collision frequency between reactants[2].

  • Photochemical Activation: Visible light irradiation excites the intermediate imine formed after the initial condensation. This excitation facilitates a regioselective 6-endo-trig cyclization, lowering the activation energy required for the subsequent displacement of the C2-chloride[2].

  • Self-Validating System: The reaction is self-indicating. The initial heterogeneous suspension transitions into a distinct, deeply colored solution, followed by the precipitation of the highly crystalline tetracyclic product upon completion.

Step-by-Step Protocol
  • Reagent Charging: In a clean 50 mL round-bottom flask, add 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 mmol) and 2-aminobenzophenone (1.2 mmol).

  • Solvent & Catalyst Addition: Introduce 10 mL of a 40% aqueous methanol solution. Add KOH (2.0 mmol) as the base and PEG-400 (10 mol%) as the phase-transfer additive[2].

  • Irradiation & Stirring: Stir the mixture vigorously at room temperature under visible light irradiation (e.g., utilizing a standard 24W white LED setup) for 4–8 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Mobile Phase: Hexane/Ethyl Acetate, 3:1). The product will appear as a highly UV-active spot with a lower Rf​ than the starting indole.

  • Workup & Isolation: Upon complete consumption of the starting material, dilute the mixture with 20 mL of ice-cold distilled water to force the precipitation of the crude indolo[2,3-b]quinoline derivative.

  • Purification: Filter the precipitate under vacuum, wash sequentially with cold water and a small volume of cold ethanol, and recrystallize from hot ethanol to yield the pure product.

Mech Step1 Intermolecular Condensation (Amine + C3-Acetyl) Step2 Imine/Enamine Intermediate Formation Step1->Step2 Step3 Intramolecular Nucleophilic Aromatic Substitution (SNAr) Step2->Step3 Step4 Aromatization & HCl Elimination Step3->Step4

Fig 2. Mechanistic sequence for indolo[2,3-b]quinoline formation via SNAr.

Pathway B: Annulation to Pyrimido[4,5-b]indol-2-amines

Causality & Experimental Design

The pyrimido[4,5-b]indole core is a privileged tricyclic scaffold frequently utilized in the development of potent tyrosine kinase inhibitors (TKIs). Reacting the 3-acetyl-2-chloroindole derivative with guanidine hydrochloride provides a direct, highly efficient route to 2-amino-substituted pyrimido-indoles[3].

  • Dinucleophilic Annulation: Guanidine acts as a rigid 1,3-dinucleophile. The use of anhydrous K2​CO3​ is critical; it neutralizes the hydrochloride salt, liberating the free guanidine base. The primary amine of guanidine, being highly nucleophilic, attacks the C3-acetyl carbonyl to form an imine.

  • Thermodynamic Driving Force: The subsequent intramolecular attack of the adjacent guanidine nitrogen on the C2-chloro position is thermodynamically driven by the formation of a highly stable, fully aromatized pyrimidine ring[3].

Step-by-Step Protocol
  • Preparation: Charge an oven-dried 50 mL Schlenk flask with 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 mmol) and guanidine hydrochloride (1.5 mmol).

  • Base Activation: Add anhydrous K2​CO3​ (2.5 mmol) to the flask. Ensure the base is finely powdered to maximize surface area for the liberation of the free guanidine base.

  • Reaction Execution: Suspend the reactants in 10 mL of absolute ethanol. Heat the mixture to reflux (approx. 78°C) under a continuous nitrogen atmosphere for 6–12 hours[3].

  • In-Process Monitoring: Track the reaction via LC-MS or TLC. A successful cyclization is confirmed by the disappearance of the acetyl carbonyl peak (~1650 cm−1 ) in IR spectroscopy and the emergence of a highly fluorescent product spot on TLC under 365 nm UV light.

  • Workup: Cool the mixture to ambient temperature and evaporate the ethanol under reduced pressure. Partition the resulting residue between ethyl acetate (30 mL) and water (30 mL). Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude material via flash column chromatography (DCM:MeOH, 95:5 gradient) to isolate the pyrimido[4,5-b]indol-2-amine derivative.

Quantitative Data & Reaction Metrics

To assist in synthetic planning and scale-up, the key operational metrics for both pathways are summarized below:

ParameterPathway A: Indolo[2,3-b]quinolinesPathway B: Pyrimido[4,5-b]indoles
Core Reactants 2-AminobenzophenoneGuanidine Hydrochloride
Catalyst / Additive PEG-400 (10 mol%), Visible LightNone
Base KOH (Potassium Hydroxide)K₂CO₃ (Potassium Carbonate)
Solvent System 40% Aqueous MethanolAbsolute Ethanol
Temperature Ambient (with light irradiation)Reflux (78°C)
Typical Reaction Time 4 - 8 hours6 - 12 hours
Yield Range 75% - 88%80% - 92%
Primary Biological Utility Antimalarial, DNA IntercalatorsKinase Inhibitors, Anticancer

Sources

Application

The Strategic Intermediate: A Deep Dive into 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone in Medicinal Chemistry

Introduction: The Indole Scaffold and the Significance of a Niche Intermediate The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Scaffold and the Significance of a Niche Intermediate

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with profound physiological effects.[1] Its inherent biological activity and synthetic tractability have made it a "privileged scaffold" in drug discovery. This guide focuses on a specific, yet strategically important derivative: 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone . While not a therapeutic agent in itself, this compound serves as a critical drug intermediate, a versatile building block for the synthesis of more complex and potent bioactive molecules.[2] This document will provide an in-depth exploration of its synthesis, potential applications, and detailed protocols for its utilization in a research and drug development setting.

Chemical Profile and Synthetic Considerations

Molecular Structure and Properties:

PropertyValue
IUPAC Name 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone
Synonyms 2-Chloro-3-acetyl-5-methoxyindole
CAS Number 1310318-93-4[3]
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

The structure of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is characterized by an indole core with three key substituents that influence its reactivity and potential applications:

  • 2-Chloro Group: This electron-withdrawing group modulates the electron density of the indole ring and provides a handle for further functionalization through nucleophilic substitution or cross-coupling reactions.

  • 3-Ethanone (Acetyl) Group: The acetyl group at the C3 position is a common feature in many bioactive indole derivatives. It can act as a key pharmacophoric element or be chemically modified to introduce diverse functionalities.

  • 5-Methoxy Group: This electron-donating group increases the electron density of the benzene portion of the indole ring, influencing its reactivity in electrophilic aromatic substitution reactions and potentially enhancing binding to biological targets.

Synthetic Pathways: A Protocol for Synthesis

The synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone can be approached through several established methods for indole functionalization. A plausible and efficient route involves a multi-step sequence starting from the commercially available 5-methoxyindole.

Overall Synthetic Workflow:

Caption: Synthetic workflow for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Step-by-Step Protocol:

Step 1: Synthesis of 2-Chloro-5-methoxy-1H-indole

This step involves the regioselective chlorination of 5-methoxyindole at the C2 position. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.

  • Reagents and Materials:

    • 5-Methoxyindole

    • N-Chlorosuccinimide (NCS)

    • Anhydrous acetonitrile (or other suitable aprotic solvent)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 5-methoxyindole (1.0 eq) in anhydrous acetonitrile.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-methoxy-1H-indole.

Step 2: Friedel-Crafts Acylation to Yield 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

The final step is the introduction of the acetyl group at the C3 position via a Friedel-Crafts acylation reaction. This reaction typically employs a Lewis acid catalyst to activate the acylating agent.[4]

  • Reagents and Materials:

    • 2-Chloro-5-methoxy-1H-indole

    • Acetyl chloride

    • Lewis acid (e.g., Aluminum chloride (AlCl₃) or Tin(IV) chloride (SnCl₄))[4]

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

    • Addition funnel

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, suspend the Lewis acid (e.g., AlCl₃, 1.2 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C.

    • In a separate flask, dissolve 2-chloro-5-methoxy-1H-indole (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.

    • Add the solution of the indole and acetyl chloride dropwise to the Lewis acid suspension via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

    • Extract the product with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Medicinal Chemistry Applications: A Scaffold for Innovation

The true value of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone lies in its potential as a versatile starting material for the synthesis of a diverse range of biologically active molecules. The reactive sites on the molecule provide multiple avenues for chemical modification.

Potential Therapeutic Targets and Applications:

Caption: Potential therapeutic applications derived from the core scaffold.

Anti-inflammatory Agents: Targeting the COX Pathway

The indole scaffold is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4] The renowned non-steroidal anti-inflammatory drug (NSAID) Indomethacin features a substituted indole core.[1] The 3-acetyl group of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone can be readily transformed into various side chains known to interact with the active site of COX enzymes.

Protocol for the Synthesis of a Hypothetical COX Inhibitor Analog:

This protocol outlines a general approach to modify the acetyl group to introduce a carboxylic acid moiety, a common feature in many NSAIDs.

  • Step 1: Haloform Reaction to Generate a Carboxylic Acid

    • Dissolve 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone in a suitable solvent like dioxane.

    • Add an aqueous solution of sodium hypobromite (or sodium hypochlorite) and heat the mixture.

    • After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid derivative.

    • Filter, wash with water, and dry the solid product.

  • Step 2: Further Derivatization (Optional)

    • The resulting carboxylic acid can be converted to esters, amides, or other functional groups to explore structure-activity relationships (SAR).

Antimicrobial Agents

Chloro-substituted indoles have demonstrated promising antimicrobial and antibiofilm activities against various pathogens.[2][5] The 2-chloro substituent on the target molecule provides a key structural feature that can be exploited for the development of novel antimicrobial agents.

Protocol for the Synthesis of a Hypothetical Antimicrobial Analog via Nucleophilic Substitution:

The chlorine atom at the C2 position can be displaced by various nucleophiles to introduce new functional groups.

  • Step 1: Nucleophilic Aromatic Substitution

    • Dissolve 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a nucleophile of choice (e.g., a substituted amine, thiol, or alcohol) and a non-nucleophilic base (e.g., diisopropylethylamine).

    • Heat the reaction mixture and monitor its progress by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Purify the product by chromatography.

Anticancer Agents: Kinase Inhibitors

The indole nucleus is a prevalent scaffold in numerous kinase inhibitors used in cancer therapy.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The structural features of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone can be elaborated to design molecules that target the ATP-binding site of various kinases.

General Strategy for Kinase Inhibitor Synthesis:

  • Modification of the Acetyl Group: The acetyl group can be used as a handle to build more complex side chains that can interact with specific residues in the kinase active site.

  • Functionalization of the Indole Nitrogen: The N-H of the indole can be substituted with various groups to modulate the compound's properties and explore SAR.[5]

  • Cross-Coupling Reactions at the C2 Position: The chloro group can be replaced with other functionalities using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to introduce diverse aromatic or heteroaromatic moieties.

Conclusion and Future Perspectives

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, while not a drug itself, represents a valuable and versatile intermediate in the drug discovery and development pipeline. Its strategic combination of a modifiable chloro group, a reactive acetyl moiety, and an electron-rich methoxy-substituted indole core provides a powerful platform for the synthesis of a wide array of potential therapeutic agents. Researchers and drug development professionals can leverage the protocols and insights provided in this guide to explore the synthesis of novel anti-inflammatory, antimicrobial, and anticancer compounds based on this promising scaffold. The continued exploration of derivatives of this intermediate holds significant promise for the discovery of next-generation therapeutics.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available from: [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Available from: [Link]

  • A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available from: [Link]

  • Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - Frontiers. Available from: [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC. Available from: [Link]

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Method

Application Notes and Protocols for the Utilization of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone in Synthetic Chemistry

An In-depth Technical Guide: Introduction and Strategic Overview 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (CAS No: 1310318-93-4) is a highly functionalized indole derivative that serves as a strategic building block...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction and Strategic Overview

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (CAS No: 1310318-93-4) is a highly functionalized indole derivative that serves as a strategic building block in modern synthetic and medicinal chemistry.[1][2] Its utility stems from the presence of three distinct, orthogonally reactive centers: the C2-chloro substituent, the indole N-H proton, and the C3-acetyl group. This trifecta of functionality allows for sequential and site-selective modifications, making it an invaluable precursor for constructing complex molecular architectures, particularly in the discovery of novel therapeutics.[3][4]

The indole core is a privileged scaffold in drug discovery, and this specific derivative offers a C2-chloro "handle" ripe for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the compound's reactivity and offers detailed, field-proven protocols for its application in key synthetic transformations. The causality behind procedural steps is explained to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic targets.

Physicochemical Properties and Safety Mandates

A thorough understanding of the reagent's properties and safe handling procedures is a prerequisite for any successful experimental work.

Table 1: Physicochemical Data for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

PropertyValueReference(s)
CAS Number 1310318-93-4[2]
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol [5]
Appearance Off-white to light yellow solidGeneral Supplier Data
Purity Typically ≥97%
Storage Store under inert gas, refrigerated

Safety and Handling:

This compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Work should be conducted in a well-ventilated fume hood.[7]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][7]

Core Reactivity: A Mechanistic Perspective

The synthetic versatility of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is best understood by examining its primary reactive sites. The diagram below illustrates the key transformation pathways available from this scaffold.

G Figure 1: Key Reactivity Pathways Start 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone C2_Cl C2-Chloro Position Start->C2_Cl Pd-Catalysis Strong Nucleophiles N_H Indole N-H Start->N_H Base C3_Acetyl C3-Acetyl Group Start->C3_Acetyl Various Reagents Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) C2_Cl->Suzuki R-B(OH)₂ Pd(0) Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) C2_Cl->Buchwald R₂NH Pd(0) Catalyst, Base SNAr Nucleophilic Aromatic Substitution (SNAr) C2_Cl->SNAr Nu⁻ (e.g., RO⁻, RS⁻) N_Alkylation N-Alkylation / N-Arylation N_H->N_Alkylation R-X, Base N_Acylation N-Acylation N_H->N_Acylation Acyl Chloride, Base Alpha_Chem α-Functionalization C3_Acetyl->Alpha_Chem LDA, E⁺ Carbonyl_Chem Carbonyl Reduction / Addition C3_Acetyl->Carbonyl_Chem NaBH₄, R-MgBr G Figure 2: General Experimental Workflow for Cross-Coupling A 1. Reagent Preparation (Weighing solids, measuring liquids) B 2. Inert Atmosphere Setup (Purge Schlenk tube with Ar/N₂) A->B C 3. Reagent Addition (Solids first, then solvent, then liquid reagents) B->C D 4. Reaction (Heating with stirring) C->D E 5. Progress Monitoring (TLC / LC-MS) D->E Periodic Sampling E->D Continue Reaction F 6. Reaction Quench & Work-up (Cooling, extraction, drying) E->F Reaction Complete G 7. Purification (Flash Column Chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H I Pure Product H->I

Sources

Application

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, indole derivatives have emerged as a promising class of antimicrobial agents, demonstrating efficacy against a spectrum of pathogens, including drug-resistant strains.[3][4] The versatility of the indole ring allows for substitutions that can modulate its electronic properties and, consequently, its therapeutic potential. This guide focuses on the strategic application of a key intermediate, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone , in the synthesis of novel antimicrobial compounds.

The presence of a chlorine atom at the 2-position, a methoxy group at the 5-position, and an acetyl group at the 3-position makes this molecule a highly versatile precursor. The electron-withdrawing nature of the chloro and acetyl groups, combined with the electron-donating methoxy group, creates a unique electronic profile that can be exploited for various chemical transformations. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent conversion into three major classes of potential antimicrobial agents: thiazoles, pyrazoles, and Schiff bases.

Synthesis of the Core Intermediate: 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

The synthesis of the title compound can be efficiently achieved via a Friedel-Crafts acylation of 5-methoxy-1H-indole, followed by chlorination. The Friedel-Crafts acylation introduces the acetyl group at the electron-rich 3-position of the indole ring.[5]

Protocol: ZrCl₄-Mediated Friedel-Crafts Acylation and Subsequent Chlorination

This protocol is adapted from a general method for the regioselective Friedel-Crafts acylation of indoles.[5]

Materials:

  • 5-Methoxy-1H-indole

  • Acetyl chloride

  • Zirconium tetrachloride (ZrCl₄)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 1-(5-Methoxy-1H-indol-3-yl)ethanone

  • To a stirred solution of 5-methoxy-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add zirconium tetrachloride (ZrCl₄) (1.5 eq).

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield 1-(5-methoxy-1H-indol-3-yl)ethanone.

Step 2: Synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

  • Dissolve the 1-(5-methoxy-1H-indol-3-yl)ethanone (1.0 eq) in anhydrous DCM.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/petroleum ether) or recrystallization to afford the final product, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Expected Spectroscopic Data:

Spectroscopy Expected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.5-9.0 (br s, 1H, NH), 7.0-7.5 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.65 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 195.0 (C=O), 155.0 (C-5), 135.0 (C-7a), 130.0 (C-2), 125.0 (C-3a), 115.0 (C-3), 112.0 (C-6), 110.0 (C-4), 102.0 (C-7), 55.8 (OCH₃), 30.0 (COCH₃)
Mass Spectrometry (EI) Expected m/z: [M]⁺ corresponding to C₁₁H₁₀ClNO₂. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Application in Antimicrobial Agent Synthesis

The 2-chloro-3-acetyl functionality of the core intermediate serves as a versatile handle for the construction of various heterocyclic systems known to possess antimicrobial properties.

Synthesis of Thiazole Derivatives

Thiazole-containing compounds are known for their broad spectrum of biological activities, including antimicrobial effects.[9][10][11] The reaction of the α-chloro ketone moiety with a sulfur-containing nucleophile like thiourea is a classic Hantzsch thiazole synthesis.

Protocol: Synthesis of 2-Amino-4-(5-methoxy-1H-indol-3-yl)thiazole

  • In a round-bottom flask, dissolve 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-amino-4-(5-methoxy-1H-indol-3-yl)thiazole derivative.

G cluster_synthesis Synthesis of Thiazole Derivative Start_Material 1-(2-Chloro-5-methoxy- 1H-indol-3-yl)ethanone Reaction Reflux Start_Material->Reaction Reagents Thiourea, Ethanol Reagents->Reaction Workup Neutralization, Precipitation Reaction->Workup Product 2-Amino-4-(5-methoxy- 1H-indol-3-yl)thiazole Workup->Product

Caption: Workflow for the synthesis of thiazole derivatives.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in a variety of pharmacologically active compounds, including those with antimicrobial properties.[3][12] The acetyl group of the core intermediate can be used to construct a pyrazole ring through condensation with hydrazine derivatives.

Protocol: Synthesis of 3-(5-Methoxy-1H-indol-3-yl)-5-methyl-1H-pyrazole

  • Dissolve 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The resulting precipitate is filtered, washed thoroughly with water until neutral, and then dried.

  • Purify the crude product by recrystallization from ethanol to yield the desired pyrazole derivative.

G cluster_synthesis Synthesis of Pyrazole Derivative Start_Material 1-(2-Chloro-5-methoxy- 1H-indol-3-yl)ethanone Reaction Reflux Start_Material->Reaction Reagents Hydrazine Hydrate, Glacial Acetic Acid Reagents->Reaction Workup Precipitation Reaction->Workup Product 3-(5-Methoxy-1H-indol-3-yl)- 5-methyl-1H-pyrazole Workup->Product

Caption: Workflow for the synthesis of pyrazole derivatives.

Synthesis of Schiff Base Derivatives

Schiff bases derived from indole precursors have demonstrated significant antimicrobial activity.[13][14] The acetyl group can readily undergo condensation with primary amines to form the characteristic imine linkage of a Schiff base.

Protocol: Synthesis of a Schiff Base with p-Anisidine

  • In a round-bottom flask, combine 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq) and p-anisidine (1.1 eq) in absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol to obtain the pure Schiff base derivative.

G cluster_synthesis Synthesis of Schiff Base Derivative Start_Material 1-(2-Chloro-5-methoxy- 1H-indol-3-yl)ethanone Reaction Reflux Start_Material->Reaction Reagents p-Anisidine, Ethanol, Glacial Acetic Acid Reagents->Reaction Workup Precipitation Reaction->Workup Product Indolyl-Schiff Base Workup->Product

Caption: Workflow for the synthesis of Schiff base derivatives.

Conclusion

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a valuable and versatile intermediate for the synthesis of a diverse range of heterocyclic compounds with promising antimicrobial potential. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical space around this indole scaffold. The strategic combination of the chloro, methoxy, and acetyl groups allows for a multitude of synthetic transformations, paving the way for the discovery of novel and potent antimicrobial agents. Further derivatization of the synthesized thiazoles, pyrazoles, and Schiff bases can lead to the optimization of their biological activity, contributing to the ongoing efforts to combat infectious diseases.

References

  • Review on Antimicrobial Activity of Indole - Human Journals. (2022). Available at: [Link]

  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Available at: [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • Synthesis and antimicrobial activity of some novel pyrazole deriv
  • Synthesis, characterization and antimicrobial activity of pyrazole deriv
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Deriv
  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC.
  • Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. (n.d.). Der Pharma Chemica.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole deriv
  • 1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). (n.d.).
  • 13 Friedel-Crafts Acyl
  • Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. (2014). MDPI.
  • ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. (2011).
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
  • Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E) - Semantic Scholar. (2020).
  • Synthesis and antimicrobial studies of Schiff bases of fluoroquinolone. (n.d.).
  • Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde. (n.d.).
  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PMC.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide. (n.d.). Benchchem.
  • Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies. (n.d.). JOCPR.
  • Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. (2018).
  • No.1|143-152|Nov-Jan|2024 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN - Heterocyclic Letters. (2024).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020).
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020).
  • Synthesis of some new deriv
  • A General and Scalable Synthesis of Polysubstituted Indoles. (2020). MDPI.
  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
  • 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). (n.d.).
  • A Facile Synthesis of 2,5-Disubstituted Indole Derivatives as New Fluorescent Dyes. (2011). R Discovery.
  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF. (2025).

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Method

Application Note: 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone as a Privileged Scaffold for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Strategic Value in Medicinal Chemistry In the landscape of targete...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Strategic Value in Medicinal Chemistry

In the landscape of targeted oncology and neuropharmacology, the indole core remains one of the most reliable privileged scaffolds for ATP-competitive kinase inhibitors. Specifically, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (CAS: 1310318-93-4) serves as a highly versatile, orthogonally reactive building block[1].

As a Senior Application Scientist, I frequently select this specific substitution pattern for early-phase library generation due to its precise mechanistic advantages:

  • The 3-Acetyl Group (Ethanone): Acts as an enolizable handle for the construction of hinge-binding heterocycles. Condensation reactions at this site readily yield pyrimidines, pyrazoles, or imidazolyl-indoles, the latter being validated as potent protein kinase C (PKC) inhibitors[2].

  • The 2-Chloro Moiety: Provides an electrophilic site for late-stage diversification via palladium-catalyzed cross-coupling. This is critical for accessing complex architectures like indolo[3,2-d]benzazepines (paullones), which are well-documented inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3)[3].

  • The 5-Methoxy Group: Modulates the electronic density of the indole ring, reducing oxidation liabilities while acting as a critical hydrogen-bond acceptor in the solvent-exposed region of the kinase binding pocket.

Pharmacophore Mapping & Synthetic Divergence

The true power of this building block lies in its ability to be divergently functionalized without requiring complex protecting-group strategies.

G A 1-(2-Chloro-5-methoxy- 1H-indol-3-yl)ethanone B 3-(2-Aminopyrimidin-4-yl)indoles (Hinge Binders) A->B Enaminone formation & Guanidine cyclization C Indolo[3,2-d]benzazepines (Paullone Analogs) A->C Photocyclization / Cross-coupling D C2-Aryl/Alkyl Indoles (Allosteric Probes) A->D Pd-Catalyzed Suzuki/Buchwald

Synthetic divergence of the 3-acetyl-2-chloroindole scaffold into kinase inhibitor classes.

Mechanistic Pathway of Target Inhibition

When derivatized into a 3-(2-aminopyrimidin-4-yl)indole, the resulting molecule acts as a classic Type I kinase inhibitor. The aminopyrimidine motif forms bidentate hydrogen bonds with the backbone amide of the kinase hinge region, while the 5-methoxyindole core occupies the hydrophobic adenine-binding pocket, competitively displacing ATP.

Pathway ATP ATP Molecule Kinase Target Kinase (e.g., CDK, GSK-3) ATP->Kinase Binds Hinge Substrate Downstream Substrate Kinase->Substrate Phosphorylation Inhibitor Indole-based Inhibitor Inhibitor->ATP Displaces Inhibitor->Kinase Competitive Binding

Mechanism of ATP-competitive kinase inhibition by indole-derived pharmacophores.

Validated Experimental Protocols

The following protocols have been optimized for high-throughput library generation. They are designed as self-validating systems, ensuring that intermediate success can be confirmed visually and analytically before proceeding.

Protocol A: Construction of the 2-Aminopyrimidine Hinge-Binding Motif

Objective: Convert the 3-acetyl group into a 2-aminopyrimidine ring, a ubiquitous hinge-binding pharmacophore.

Step 1: Enaminone Formation

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq, 2.23 mmol) in N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq).

  • Causality of Reagent Choice: DMF-DMA acts as both the solvent and the electrophile. The 3-acetyl methyl group is sufficiently acidic to condense with DMF-DMA, yielding an α,β -unsaturated dimethylamine intermediate (enaminone).

  • Execution & Self-Validation: Heat the mixture to reflux (approx. 105 °C) for 12 hours. Visual Validation: The reaction is successful when the pale yellow solution transitions to a deep, persistent orange/red.

  • Workup: Concentrate the mixture in vacuo to remove excess DMF-DMA. The crude red solid is used directly in the next step. Analytical Validation: LC-MS (ESI+) should show a mass shift of +55 Da from the starting material.

Step 2: Pyrimidine Cyclization

  • Reaction Setup: Suspend the crude enaminone (1.0 eq) in 2-methoxyethanol (10 mL). Add guanidine hydrochloride (3.0 eq) and anhydrous K2​CO3​ (3.0 eq).

  • Causality of Reagent Choice: Guanidine condensations require high temperatures and a polar protic environment to stabilize the charged intermediates during the cyclization cascade. 2-Methoxyethanol (b.p. 124 °C) provides the ideal thermal and solubility profile.

  • Execution: Heat to 110 °C for 18 hours.

  • Workup: Cool to room temperature and pour into ice water (30 mL). The product, 4-(2-chloro-5-methoxy-1H-indol-3-yl)pyrimidin-2-amine, will precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Late-Stage C2-Derivatization via Suzuki-Miyaura Coupling

Objective: Functionalize the C2-chloro position to probe the hydrophobic pocket adjacent to the kinase hinge region.

  • Reaction Setup: In a microwave vial, combine the 2-chloroindole intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.5 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.10 eq), and K3​PO4​ (3.0 eq).

  • Causality of Catalyst/Ligand Choice: 2-Chloroindoles are notoriously sluggish in oxidative addition due to the electron-rich nature of the indole core, which strengthens the C-Cl bond. Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos are strictly required to accelerate oxidative addition and facilitate reductive elimination.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 5 mL). The biphasic system ensures solubility of both the organic substrate and the inorganic base.

  • Execution: Seal the vial and heat at 100 °C for 2 hours.

  • Self-Validation: Monitor via LC-MS. The disappearance of the distinct 3:1 isotopic pattern of the chlorine atom in the mass spectrum confirms complete conversion.

Optimization Data for C2-Functionalization

To assist in scale-up and library design, the following table summarizes the quantitative optimization data for the challenging C2-Suzuki coupling of the 2-chloro-5-methoxyindole scaffold.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / EtOH / H2​O 9015%Standard conditions fail; oxidative addition is too slow.
2 Pd(dppf)Cl2​ K2​CO3​ Dioxane / H2​O 10042%Bidentate ligand improves yield, but protodeboronation competes.
3 Pd2​(dba)3​ / SPhos K3​PO4​ Dioxane / H2​O 10078%Electron-rich ligand accelerates C-Cl insertion.
4 Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane / H2​O 100 91% Optimal. Bulky XPhos prevents catalyst deactivation.
5 Pd2​(dba)3​ / XPhos Cs2​CO3​ DMF12065%Higher temp leads to partial degradation of the indole core.

Table 1: Optimization parameters for the Suzuki-Miyaura cross-coupling at the C2 position of the indole core.

References

  • 1-(2-Chloro-5-methoxypyridin-3-yl)ethan-1-one - BLDpharm. BLD Pharm.
  • Seven-Membered Rings. ResearchGate.
  • Azolylimidazoles: Synthetic strategies and medicinal applications. TÜBİTAK Academic Journals.

Sources

Application

Experimental procedure for N-alkylation of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

An Application Note and Protocol for the N-Alkylation of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Functionalized Ind...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the N-Alkylation of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Functionalized Indoles

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and FDA-approved drugs.[1][2] Functionalization of the indole nitrogen (N-1 position) is a critical strategy in drug design, as the substituent at this position can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability.[3] The target molecule, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, serves as a versatile intermediate. Its N-alkylation opens a pathway to a diverse library of compounds for screening and development in various therapeutic areas.

This guide provides a detailed, field-proven protocol for the N-alkylation of this specific indole derivative. It moves beyond a simple list of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and safe experimental outcome.

Reaction Principle: A Classic Approach to C-N Bond Formation

The N-alkylation of indoles is a classic example of a nucleophilic substitution reaction. The indole N-H bond is weakly acidic (pKa ≈ 16-17), comparable to an alcohol.[4] To achieve alkylation, the nitrogen must be deprotonated by a strong base to form a highly nucleophilic indolide anion. This anion then readily attacks an electrophilic alkylating agent (such as an alkyl halide) in an SN2 reaction to form the desired N-alkylated product.[3][4]

The choice of base and solvent is critical for success. A strong, non-nucleophilic base is required to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is an excellent choice for this purpose.[2][5] It is a powerful base that irreversibly deprotonates the indole, producing the sodium indolide salt and hydrogen gas as the only byproduct. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF), are ideal as they effectively solvate the resulting anion, enhancing its nucleophilicity, while not interfering with the base.[2][5][6]

Experimental Protocol

This protocol is designed for the N-alkylation of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone with a generic alkyl halide (R-X).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical GradeNotes
1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone1310318-93-4223.66>95%Starting material.[7]
Sodium Hydride (NaH)7646-69-724.0060% dispersion in mineral oilHighly reactive with water. Handle under inert atmosphere.[8]
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)VariesVariesReagent GradeElectrophile. Use 1.1-1.2 equivalents.
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, >99.8%Reaction solvent. Use from a sealed bottle.[5]
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction.
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49N/AFor quenching the reaction.
Brine (Saturated Aqueous NaCl)7647-14-558.44N/AFor washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousFor drying the organic layer.
Equipment
  • Two-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It reacts violently with water and protic solvents to produce hydrogen gas, which can ignite spontaneously.[8][9] Always handle NaH (60% dispersion in oil) in a fume hood under an inert atmosphere.[9] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[9]

  • N,N-Dimethylformamide (DMF): DMF is a potential skin and respiratory irritant. It is also a suspected teratogen. Handle in a well-ventilated fume hood.

  • Quenching: The quenching of excess NaH is highly exothermic and releases hydrogen gas. This step must be performed slowly and with cooling.[10][11]

  • NaH/DMF Mixtures: While widely used, mixtures of NaH and DMF can undergo exothermic decomposition at elevated temperatures.[12][13] The reaction should be maintained at a controlled temperature (0 °C to room temperature) and not heated excessively.

Step-by-Step Procedure

Reaction Setup and Deprotonation
  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen or argon, add 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq).

  • Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.2-0.5 M).

  • Cool the flask to 0 °C using an ice-water bath.

  • Rationale: Cooling is essential to control the initial exothermic reaction upon adding NaH and to prevent potential degradation of the solvent at higher temperatures.[5]

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) to the stirred solution in small portions.

  • Rationale: A slight excess of NaH ensures complete deprotonation of the indole N-H. Adding it portion-wise prevents a rapid evolution of hydrogen gas.

  • Allow the mixture to stir at 0 °C for 30-60 minutes. Effervescence (hydrogen gas evolution) should be observed and then cease. The solution may become darker or change color, indicating the formation of the sodium indolide salt.

N-Alkylation
  • While maintaining the temperature at 0 °C, add the alkyl halide (1.1 eq) dropwise via syringe.

  • Rationale: Dropwise addition helps to control the exothermic nature of the SN2 reaction and minimizes potential side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Stir the mixture for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Rationale: Reaction time can vary significantly depending on the reactivity of the alkyl halide. TLC is crucial for determining the reaction endpoint.[5]

Work-up and Quenching
  • Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

  • CRITICAL STEP: Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This will neutralize any excess NaH. Be prepared for gas evolution.

  • Alternative Quenching: For any residual NaH, slow, dropwise addition of isopropanol or methanol at 0 °C is also a safe and effective quenching method before the addition of aqueous solutions.[9][14]

  • Once gas evolution has stopped, transfer the mixture to a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash sequentially with water (2x) and then with brine.

  • Rationale: Washing with water removes the high-boiling DMF solvent, and the brine wash helps to break any emulsions and remove residual water from the organic layer.[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification
  • Purify the resulting crude oil or solid by column chromatography on silica gel.

  • Use an appropriate eluent system, typically a gradient of ethyl acetate in hexanes, to isolate the pure N-alkylated product.[3][5]

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere Dissolve 2. Dissolve Indole in Anhydrous DMF Setup->Dissolve Cool 3. Cool to 0 °C Dissolve->Cool Deprotonation 4. Add NaH Portion-wise (Stir for 30-60 min) Cool->Deprotonation Alkylation 5. Add Alkyl Halide Dropwise Deprotonation->Alkylation Warm 6. Warm to RT & Stir (Monitor by TLC) Alkylation->Warm Quench 7. Cool to 0 °C & Quench with sat. aq. NH4Cl Warm->Quench Extract 8. Extract with Ethyl Acetate Quench->Extract Wash 9. Wash with Water & Brine Extract->Wash Dry 10. Dry (Na2SO4) & Concentrate Wash->Dry Purify 11. Purify via Column Chromatography Dry->Purify FinalProduct Characterize Pure Product (NMR, MS, etc.) Purify->FinalProduct

Caption: Workflow for the N-alkylation of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Reaction Mechanism

G Indole Indole Derivative (N-H) inv1 Indole->inv1 NaH NaH (Base) NaH->inv1 Indolide Indolide Anion (Nucleophile) inv2 Indolide->inv2 AlkylHalide R-X (Electrophile) AlkylHalide->inv2 Product N-Alkylated Product H2 H₂ (gas) NaX NaX (salt) inv1->Indolide Deprotonation inv1->H2 inv2->Product SN2 Attack inv2->NaX

Caption: Mechanism of base-mediated N-alkylation of an indole.

Characterization of the Final Product

The structure and purity of the N-alkylated product must be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the successful addition of the alkyl group and the overall structure. The disappearance of the broad N-H proton signal (typically >10 ppm) and the appearance of new signals corresponding to the R-group are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Representative Data (Hypothetical for N-Methylated Product)
AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~7.5-6.8 (m, Ar-H), ~3.9 (s, OCH₃), ~3.8 (s, N-CH₃), ~2.6 (s, COCH₃). Disappearance of N-H peak.
¹³C NMR (101 MHz, CDCl₃)δ ~195 (C=O), ~155 (C-OCH₃), ~140-110 (Ar-C), ~56 (OCH₃), ~33 (N-CH₃), ~30 (COCH₃).
LC-MS (ESI) [M+H]⁺ calculated for C₁₂H₁₃ClNO₂: 240.06; found: 240.1.

References

  • Sodium Hydride - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. Available at: [Link]

  • Hughes-Whiffing, C. A., & Perry, A. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(3), 627-634. Available at: [Link]

  • Is it essential to quench NaH after the completion of a reaction? (2014). ResearchGate. Available at: [Link]

  • Sodium hydride. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Symmetry, 12(7), 1184. MDPI. Available at: [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019). Angewandte Chemie International Edition, 58(38), 13474-13478. Available at: [Link]

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. (2018). ResearchGate. Available at: [Link]

  • The Safe Use of Sodium Hydride on Scale. (2012). Organic Process Research & Development, 16(1), 89-94. Available at: [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). Royal Society of Chemistry. Available at: [Link]

  • Quenching Reactive Metals. (2018). UCLA Chemistry & Biochemistry. Available at: [Link]

  • Synthesis of N-alkylated indoles. (2019). ResearchGate. Available at: [Link]

  • DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS. (2018). YouTube. Available at: [Link]

  • Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. (2012). Organic & Biomolecular Chemistry, 10(25), 4916-4923. Available at: [Link]

  • in the chemical literature: N-alkylation of an indole. (2019). YouTube. Available at: [Link]

  • Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(I)/Ni(III) pathway. (2019). Chemical Science, 10(37), 8651-8659. Available at: [Link]

  • Williams, A. W. (1961). U.S. Patent No. 3,012,040. U.S. Patent and Trademark Office.
  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. (2019). Organic Process Research & Development, 23(9), 1782-1793. Available at: [Link]

  • Cautions regarding use of NaH in synthesis. (2008). ScienceMadness Discussion Board. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1939-1950. Available at: [Link]

  • Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Coupling. (2025). Synlett, 36(01), 1-6. Available at: [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (2023). Beilstein Journal of Organic Chemistry, 19, 575-581. Available at: [Link]

  • Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. (2020). The Journal of Organic Chemistry, 85(2), 918-926. Available at: [Link]

  • Evans Enolate Alkylation. (n.d.). Available at: [Link]

Sources

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Introduction & Mechanistic Rationale The functionalization of the indole core is a cornerstone strategy in the development of novel therapeutics, particularly for neurodegenerative diseases and oncology 1. While C2-aryla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of the indole core is a cornerstone strategy in the development of novel therapeutics, particularly for neurodegenerative diseases and oncology 1. While C2-arylation via the Suzuki-Miyaura cross-coupling is a powerful tool for generating structural diversity, applying this methodology to 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone presents a unique set of chemical challenges and electronic paradoxes.

To achieve a high-yielding, self-validating protocol, researchers must navigate three primary mechanistic variables:

  • C-Cl Bond Inertness : Carbon-chlorine bonds in heteroaromatics exhibit a significantly higher kinetic barrier to oxidative addition compared to their bromo- or iodo-counterparts 2.

  • The Electronic "Push-Pull" Effect : The 5-methoxy group is an electron-donating group (EDG) that increases electron density on the indole ring, further deactivating the C2-Cl bond. However, the 3-acetyl group acts as a strong electron-withdrawing group (EWG). This EWG lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the indole, effectively re-activating the C2 position and facilitating the insertion of the Pd(0) catalyst 3.

  • Unprotected Nitrogen (1H-Indole) : The free N-H bond introduces the risk of competing N-arylation (Buchwald-Hartwig amination) or catalyst poisoning in the presence of strong bases 4.

To overcome these hurdles, the protocol below utilizes highly active, bulky dialkylbiaryl phosphine ligands (e.g., SPhos) paired with a mild base (K₃PO₄) in a biphasic solvent system to strictly favor C-arylation over N-arylation.

Catalytic Cycle & Electronic Effects

The success of this reaction relies on generating an extremely electron-rich Pd(0) active species capable of breaking the resilient C-Cl bond, followed by a rapid transmetalation step driven by the aqueous activation of the boronic acid.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (Electron-Rich via SPhos) OA Oxidative Addition Intermediate [Indole-Pd(II)(L_n)-Cl] Facilitated by 3-Acetyl EWG Pd0->OA Oxidative Addition (Rate-Limiting) Substrate 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone + Ar-B(OH)2 Substrate->Pd0 TM Transmetalation Intermediate [Indole-Pd(II)(L_n)-Ar] Driven by K3PO4 / H2O OA->TM Transmetalation (Boronate Attack) Product C2-Arylated Indole Product Regenerated Pd(0)L_n TM->Product Reductive Elimination Product->Pd0 Catalyst Recycling

Fig 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for 2-chloroindole activation.

Reaction Optimization & Quantitative Data

Selecting the correct ligand and base is the difference between a near-quantitative yield and complete reaction failure. As shown in the optimization data below, standard triphenylphosphine (PPh₃) fails to promote oxidative addition. Conversely, using a strong base like Cs₂CO₃ in a polar aprotic solvent (DMF) leads to unwanted deprotonation of the indole NH, resulting in significant N-arylation byproducts.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)Toluene/H₂O90<10Ligand not electron-rich enough for C-Cl insertion.
2Pd(dppf)Cl₂ (5)NoneK₃PO₄ (2.0)Dioxane/H₂O9025Sluggish oxidative addition; incomplete conversion.
3Pd₂(dba)₃ (2.5)XPhos (10)K₃PO₄ (2.0)Dioxane/H₂O10088Clean conversion; bulky ligand prevents N-arylation.
4 Pd(OAc)₂ (5) SPhos (10) K₃PO₄ (2.0) Dioxane/H₂O 100 91 Optimal conditions; rapid transmetalation.
5Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃ (2.0)DMF10065Significant N-arylation observed due to strong base/solvent.

Step-by-Step Experimental Protocol

The following methodology represents the optimized conditions (Table Entry 4) designed to maximize yield while suppressing side reactions.

Workflow S1 1. Setup Weigh Reagents in Schlenk Tube S2 2. Degas Evacuate/Backfill with Argon (3x) S1->S2 S3 3. React Dioxane/H2O 100°C, 12-24h S2->S3 S4 4. Work-up EtOAc Extraction Brine Wash S3->S4 S5 5. Purify Silica Gel Chromatography S4->S5

Fig 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Reagents & Materials
  • Substrate : 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 equiv, 1.0 mmol)

  • Coupling Partner : Aryl or Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst : Palladium(II) acetate [Pd(OAc)₂] (5 mol%, 0.05 mmol)

  • Ligand : 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl[SPhos] (10 mol%, 0.10 mmol)

  • Base : Potassium phosphate tribasic [K₃PO₄] (2.0 equiv, 2.0 mmol)

  • Solvent : 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)

Procedure
  • Reagent Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, sequentially charge the 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, the aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Causality Note: Adding the solid base at this stage ensures it is properly dispersed before solvent addition.

  • Inert Atmosphere Setup (Critical) : Seal the tube with a rubber septum. Connect to a Schlenk line to evacuate the vessel, then backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times. Causality Note: SPhos-ligated Pd(0) intermediates are highly sensitive to oxidation. Strict exclusion of O₂ prevents the formation of inactive Pd(II) oxides and homocoupling of the boronic acid.

  • Solvent Addition : Sparging the 1,4-Dioxane/H₂O mixture with Argon for 15 minutes prior to use. Add the degassed solvent mixture (10 mL) via syringe through the septum. Replace the septum with a Teflon screw cap under a positive flow of Argon. Causality Note: The presence of 20% water is mandatory to dissolve the K₃PO₄ and generate the reactive "ate" complex[Ar-B(OH)₃]⁻, which accelerates the transmetalation step.

  • Reaction Execution : Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–24 hours. Monitor the reaction progress via LC-MS or TLC until the 2-chloroindole substrate is completely consumed.

  • Work-Up : Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the biphasic mixture through a short pad of Celite. Causality Note: Celite filtration removes precipitated palladium black and insoluble inorganic phosphate salts that can cause emulsions during extraction. Transfer the filtrate to a separatory funnel, wash with distilled water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure C2-arylated indole derivative.

References

  • Title: Structure–activity landscape of Nurr1 (NR4A2) modulators: medicinal chemistry strategies for neurodegenerative disease intervention.
  • Title: The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions.
  • Title: Functionalization of 2-nitroindole and (+)-estrone via palladium-catalyzed cross-coupling reactions.
  • Title: Directed Oxidative Cyclizations to C2- or C4-Positions of Indole: Efficient Construction of the Bicyclo[4.3.1]Decane Core of Welwitindolinones.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Heterocyclic Scaffolds from 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. This versa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. This versatile starting material serves as a powerful synthon for the construction of a diverse range of high-value heterocyclic compounds. We present detailed mechanistic insights and field-proven, step-by-step protocols for the synthesis of pyrazole, isoxazole, and pyrimidine derivatives. The causality behind experimental design, including the choice of reagents and reaction conditions, is thoroughly explained to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction: The Strategic Value of 2-Chloro-3-acetylindoles

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] The strategic functionalization of the indole ring allows for the exploration of vast chemical space. 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a particularly valuable building block due to its trifecta of reactive sites:

  • The C2-Chloro Group: An excellent leaving group, susceptible to nucleophilic displacement.

  • The C3-Acetyl Group: A versatile carbonyl moiety that can undergo a wide range of condensations and cycloadditions.

  • The Indole N-H: Can be deprotonated and alkylated or can participate in cyclization reactions.

The spatial arrangement of the chloro and acetyl groups creates a potent 1,3-dielectrophilic system, making it an ideal precursor for the synthesis of five- and six-membered heterocyclic rings through reactions with binucleophiles. This guide will focus on the practical application of this reactivity.

General Synthetic Workflow Overview

The synthesis of various heterocyclic systems from the title compound generally follows a convergent workflow. The core principle involves a condensation reaction with a binucleophile, followed by an intramolecular cyclization and subsequent aromatization, often through the elimination of water and hydrogen chloride.

G A 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone C Condensation & Cyclization A->C B Binucleophile (e.g., H2N-NH2, H2N-OH, H2N-CS-NH2) B->C D Pyrazole Derivative C->D  Hydrazine E Isoxazole Derivative C->E  Hydroxylamine F Thio-pyrimidine Derivative C->F  Thiourea

Caption: General workflow for heterocyclic synthesis.

Synthesis of Indole-Fused Pyrazole Derivatives

Pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[2] The synthesis from 2-chloro-3-acetylindoles proceeds via a classical Knorr-type synthesis, where hydrazine acts as the binucleophile to form the five-membered pyrazole ring.[3]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of one nitrogen atom of hydrazine onto the electrophilic carbonyl carbon of the acetyl group, forming a hydrazone intermediate. The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the C2 carbon of the indole ring, displacing the chloride ion. A subsequent dehydration step leads to the formation of the aromatic pyrazole ring fused to the indole core.

G cluster_0 Pyrazole Synthesis Mechanism A Starting Material (2-Chloro-3-acetylindole) C Hydrazone Intermediate A->C Condensation B Hydrazine (H2N-NH2) B->C D Intramolecular Nucleophilic Attack C->D E Cyclized Intermediate D->E -Cl- F Dehydration & Aromatization E->F G Final Product (Indole-Pyrazole) F->G -H2O

Caption: Mechanism for Indole-Pyrazole formation.

Experimental Protocol: Synthesis of 5-Methoxy-3-methyl-1,6-dihydropyrrolo[2,3-g]indazole

This protocol is adapted from general procedures for pyrazole synthesis from 1,3-dielectrophiles.[4]

Materials:

  • 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O), 80% solution (1.5 eq)[5]

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

  • Add absolute ethanol to dissolve the starting material (approx. 10-15 mL per gram of starting material).

  • Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the initial hydrazone formation.

  • Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The disappearance of the starting material spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker of ice-cold water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • To neutralize any residual acid, wash the solid with a small amount of saturated sodium bicarbonate solution, followed by another wash with cold water.

  • Dry the crude product under vacuum.

  • For purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or isopropanol, to yield the pure indole-fused pyrazole.

Characterization:

  • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of the acetyl methyl singlet and the appearance of a new methyl singlet corresponding to the pyrazole ring, along with characteristic aromatic signals, will confirm the product structure.

ParameterConditionRationale
Solvent Absolute EthanolGood solubility for reactants; appropriate boiling point for reflux.
Catalyst Glacial Acetic AcidProtonates the carbonyl oxygen, increasing its electrophilicity for hydrazone formation.
Temperature Reflux (~78 °C)Provides sufficient energy for both hydrazone formation and the subsequent intramolecular cyclization/aromatization steps.
Reaction Time 4-6 hoursTypical duration for this type of condensation-cyclization, should be confirmed by TLC.
Work-up Precipitation in waterProduct is typically less soluble in water than reactants and byproducts, allowing for easy initial isolation.

Synthesis of Indole-Tethered Isoxazole Derivatives

Isoxazoles are another class of five-membered heterocycles with significant applications in drug discovery, found in drugs like the COX-2 inhibitor valdecoxib.[6] Their synthesis from 1,3-dicarbonyl compounds or their equivalents with hydroxylamine is a well-established and reliable method.[7]

Mechanistic Rationale

The reaction with hydroxylamine hydrochloride first involves the formation of an oxime with the acetyl group's carbonyl.[8] In the presence of a mild base (to neutralize HCl and deprotonate the oxime hydroxyl), the resulting oximate anion performs an intramolecular SₙAr (Nucleophilic Aromatic Substitution) reaction at the C2 position of the indole, displacing the chloride. Subsequent dehydration yields the final isoxazole product.

G cluster_1 Isoxazole Synthesis Mechanism A Starting Material (2-Chloro-3-acetylindole) C Oxime Intermediate A->C Condensation B Hydroxylamine (H2N-OH) B->C D Intramolecular Cyclization (SNAr) C->D E Cyclized Intermediate D->E -Cl- F Dehydration E->F G Final Product (Indole-Isoxazole) F->G -H2O

Caption: Mechanism for Indole-Isoxazole formation.

Experimental Protocol: Synthesis of 3-(5-Methoxy-1H-indol-3-yl)-5-methylisoxazole

This protocol is based on standard procedures for isoxazole synthesis.[9][10]

Materials:

  • 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) (1.5 eq)[11]

  • Ethanol (95%)

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone in 95% ethanol.

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water and add this aqueous solution to the flask. The base is crucial for neutralizing the HCl and facilitating the reaction.[9]

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 7-10 hours. Monitor the reaction's progress using TLC.

  • Upon completion, cool the reaction mixture to ambient temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, washing thoroughly with water to remove inorganic salts.

  • Dry the product in a vacuum oven.

  • Purify the crude material by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.

ParameterConditionRationale
Base Sodium AcetateActs as a buffer and mild base to neutralize HCl from the hydroxylamine salt and deprotonate the oxime intermediate for cyclization.[9]
Solvent Ethanol/WaterCo-solvent system ensures solubility of both organic substrate and inorganic salts.
Temperature Reflux (~80 °C)Provides activation energy for oxime formation and subsequent intramolecular cyclization.
Reaction Time 7-10 hoursGenerally longer than pyrazole synthesis due to the slightly lower nucleophilicity of the oxime compared to the hydrazone.

Synthesis of Indole-Substituted Pyrimidine Derivatives

Pyrimidine and its fused analogues are of immense biological importance, forming the backbone of nucleic acids.[12] Synthetic pyrimidines are known for a wide array of pharmacological activities.[13][14] A common synthetic route involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with urea or thiourea.[10][12]

Mechanistic Rationale and Strategy

Direct reaction of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone with urea/thiourea is challenging. A more robust and widely applicable strategy involves a two-step, one-pot approach. First, the acetylindole undergoes a Claisen-Schmidt condensation with an aromatic aldehyde to form an intermediate α,β-unsaturated ketone (a chalcone). This chalcone then readily reacts with thiourea in the presence of a base. The reaction proceeds via a Michael addition of the thiourea, followed by intramolecular condensation and dehydration/aromatization to yield the pyrimidine-2-thione derivative.

G cluster_2 Pyrimidine Synthesis Workflow A Starting Material (2-Chloro-3-acetylindole) C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde (Ar-CHO) B->C D Indolyl Chalcone Intermediate C->D F Michael Addition & Cyclocondensation D->F E Thiourea E->F G Final Product (Indole-Pyrimidine) F->G

Caption: Two-step strategy for Indole-Pyrimidine synthesis.

Experimental Protocol: Synthesis of 4-(2-Chloro-5-methoxy-1H-indol-3-yl)-6-aryl-pyrimidine-2-thione

This protocol is a representative example adapted from established methods for pyrimidine synthesis from chalcones.[10]

Materials:

  • 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Thiourea (1.5 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (3.0 eq)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Step 1: Chalcone Formation. In a flask, dissolve 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone and the chosen aromatic aldehyde in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of KOH or NaOH dropwise with constant stirring.

  • Stir the reaction at room temperature for 2-3 hours. The formation of the chalcone is often indicated by a color change and the formation of a precipitate.

  • Step 2: Pyrimidine Formation. To the same reaction mixture, add thiourea.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice.

  • Acidify the mixture carefully with dilute HCl to a pH of ~5-6. This will protonate and precipitate the pyrimidine-2-thione product.

  • Collect the solid product by vacuum filtration, wash with copious amounts of water, and dry under vacuum.

  • Recrystallize from a suitable solvent such as glacial acetic acid or ethanol to obtain the pure product.

ParameterConditionRationale
Base KOH / NaOHStrong base required for both the initial Claisen-Schmidt condensation and the subsequent cyclocondensation with thiourea.
Method One-pot, two-stepEfficiently combines chalcone formation and pyrimidine synthesis without isolating the intermediate, saving time and resources.
Temperature RT then RefluxInitial condensation is often exothermic and controlled at lower temperatures, while the cyclization requires heating.
Work-up AcidificationThe final product is often soluble as its thiolate salt in the basic reaction medium; acidification is required for precipitation.

Conclusion

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone stands out as a highly effective and versatile precursor for constructing diverse and medicinally relevant heterocyclic systems. The protocols detailed herein for the synthesis of pyrazoles, isoxazoles, and pyrimidines are robust, scalable, and grounded in well-understood reaction mechanisms. By leveraging the unique reactivity of this synthon, researchers can efficiently generate libraries of novel compounds for screening in drug discovery and materials science applications.

References

  • MedChemExpress. 2-Chloro-1-(5-methoxy-1H-indol-3-yl)-ethanone. MedChemExpress. [URL: https://www.medchemexpress.com/2-chloro-1-(5-methoxy-1h-indol-3-yl)-ethanone.html][15]

  • Research Journal of Pharmacy and Technology. Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2019-12-4-25.html][4]

  • International Journal of Pharmaceutical Sciences and Research. A review of isoxazole biological activity and present synthetic techniques. IJPSR. [URL: https://ijpsr.com/bft-article/a-review-of-isoxazole-biological-activity-and-present-synthetic-techniques/][16]

  • Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [URL: https://www.mans.edu.eg/facphar/arabic/books/organic/files/pyrimidine.pdf][12]

  • Molecular Diversity Preservation International. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7841][1]

  • Journal of Pharmaceutical Research International. Synthesis and Characterization of Novel Isoxazole derivatives. [URL: https://journaljpri.com/index.php/JPRI/article/view/31952][6]

  • Journal of Pharmaceutical and Medicinal Chemistry. Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. [URL: https://jpmc.info/index.php/jpmc/article/view/171][17]

  • Organic Chemistry Portal. Isoxazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm][18]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [URL: https://globalresearchonline.net/journalcontents/v47-2/23.pdf][13]

  • Molecular Diversity Preservation International. Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [URL: https://www.mdpi.com/2673-4079/4/3/65][2]

  • Organic Chemistry Portal. Pyrazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm][19]

  • Scite. Synthesis and reactions of some 3-(2-haloacyl)indoles. [URL: https://scite.ai/abstracts/synthesis-and-reactions-of-some-3-2-haloacyl-indoles-Xl5yDP][20]

  • YouTube. Synthesis of isoxazoles. [URL: https://www.youtube.com/watch?v=s5Yv4yA21-8][7]

  • YouTube. Synthesis of pyrazoles. [URL: https://www.youtube.com/watch?v=T_8S9qasYqM][3]

  • ResearchGate. 2‐Chloro‐3H‐indol‐3‐one and its reactions with nucleophiles. [URL: https://www.researchgate.net/publication/229815041_2-Chloro-3H-indol-3-one_and_its_reactions_with_nucleophiles][21]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [URL: https://growingscience.com/ccl/Vol6/ccl_2021_39.pdf][14]

  • Journal of the Indian Chemical Society. Some reactions of oximes. [URL: http://journal.indianchemicalsociety.org/index.php/JICS/article/view/22370][8]

  • JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [URL: http://www.journalagent.com/ankemd/pdfs/ANKEM_20_1_45_48.pdf][9]

  • BLDpharm. 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. [URL: https://www.bldpharm.com/products/1310318-93-4.html][22]

  • Organic Chemistry Portal. Hydrazine. [URL: https://www.organic-chemistry.org/chemicals/reductions/hydrazine.shtm][5]

  • Journal of Education and Science. Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [URL: https://www.iasj.net/iasj/article/87029][10]

  • Organic Syntheses. Heptaldoxime. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0313][11]

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Method

Application Notes and Protocols for the Biological Screening of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Derivatives

A Senior Application Scientist's Guide for Drug Discovery Professionals Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry The indole ring system is a quintessential "privileged scaffold" in medici...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif that confers the ability to bind to a multitude of biological targets with high affinity.[1] Found in a vast array of natural products and synthetic molecules, indole derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3][4] The unique electronic properties of the bicyclic aromatic structure allow for diverse functionalization, enabling chemists to fine-tune the molecule's steric and electronic profile to optimize target engagement and ADME properties.

The specific core of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone presents a compelling starting point for a screening library. The electron-withdrawing chloro group at the 2-position, the electron-donating methoxy group at the 5-position, and the ethanone moiety at the 3-position offer distinct points for chemical modification. This guide provides a strategic framework and detailed protocols for the initial biological evaluation of a library of derivatives based on this core, focusing on three primary areas of high therapeutic relevance: anticancer, anti-inflammatory, and antimicrobial activities.

Strategic Workflow for Primary Biological Screening

A systematic approach is essential for the efficient evaluation of a new chemical library. The primary screening phase aims to identify "hits"—compounds that exhibit a desired biological activity at a defined concentration. This workflow ensures that resources are focused on the most promising candidates for further investigation.

G cluster_prep Compound Management cluster_screen Primary Screening Assays cluster_analysis Data Analysis & Hit Identification A Library Synthesis & Purification B Quality Control (LC-MS, NMR) A->B C Solubilization in DMSO (Stock Plate) B->C D Creation of Assay-Ready Working Plates C->D E Anticancer (Cytotoxicity Assay) D->E F Anti-inflammatory (Enzyme Inhibition) D->F G Antimicrobial (Growth Inhibition) D->G H Raw Data Acquisition (e.g., Absorbance, OD) E->H F->H G->H I Data Normalization (% Inhibition, % Viability) H->I J Hit Identification (Threshold Criteria) I->J K Confirmation & Dose-Response (IC50 / MIC Determination) J->K L Lead Optimization K->L

Figure 1: A generalized workflow for the primary biological screening of a novel compound library.

I. Anticancer Activity: Cytotoxicity Screening

Application Note

Causality Behind Experimental Choice: Indole derivatives have demonstrated a wide range of anticancer mechanisms, including the induction of apoptosis (programmed cell death), inhibition of protein kinases crucial for cancer signaling, and disruption of microtubule dynamics, which are essential for cell division.[1][2][5] Given these diverse potential mechanisms, a primary screen that measures overall cell viability and cytotoxicity is the most logical and efficient first step. The MTT assay is a robust, colorimetric method that assesses the metabolic activity of cells, which serves as a reliable proxy for cell viability.[6][7][8] A reduction in metabolic activity in the presence of a test compound is a strong indicator of either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Principle of the MTT Assay: The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[6] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, living cells.[6] The resulting insoluble formazan crystals are then dissolved in a solubilizing agent (typically DMSO), and the absorbance of the colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[8]

Trustworthiness & Self-Validation:

  • Vehicle Control: Wells containing cells treated only with the solvent (e.g., 0.1% DMSO) used to dissolve the test compounds. This establishes the 100% viability baseline.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin) is included to validate the assay's sensitivity and the cells' response to cytotoxic insults.

  • Blank Control: Wells containing only culture medium and the MTT reagents. This is used to subtract the background absorbance.

  • Cell Seeding Density: It is critical to ensure cells are in the logarithmic growth phase during the experiment. A preliminary cell titration experiment should be performed to determine the optimal seeding density that avoids both sparse growth and over-confluence.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted for a 96-well plate format, suitable for screening multiple compounds and concentrations.

Materials and Equipment:

  • Human cancer cell line (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)[9]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test compound stock solutions (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile culture plates

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

  • Multichannel pipette

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

    • Dilute the cell suspension in complete culture medium to the optimal seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Exclude the outermost wells to avoid edge effects, filling them with 100 µL of sterile PBS instead.

    • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds from the stock solutions in complete culture medium. Aim for a final concentration range that spans several orders of magnitude (e.g., 0.1 µM to 100 µM).

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the medium containing the appropriate concentration of the test compound, vehicle control, or positive control to the designated wells.

    • Incubate the plate for a defined exposure period, typically 48 or 72 hours.[12]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]

    • Return the plate to the incubator for 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[11]

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization.[10]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][13]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

The results can be used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Compound IDConcentration (µM)Mean Absorbance (570 nm)% Viability
Vehicle0 (0.1% DMSO)1.254100%
Cmpd-A01100.86668.2%
Cmpd-A02100.31223.9%
Cmpd-A03101.19894.8%
Doxorubicin10.25018.9%

Table 1: Example data presentation for a primary cytotoxicity screen at a single concentration.

II. Antimicrobial Activity: Agar Well Diffusion Assay

Application Note

Causality Behind Experimental Choice: The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat bacterial and fungal infections.[14] Indole derivatives are known to possess significant antimicrobial properties. The agar well diffusion method is a widely used, cost-effective, and technically straightforward preliminary assay to screen for antimicrobial activity.[14][15][16][17] It provides a clear visual and qualitative (or semi-quantitative) assessment of a compound's ability to inhibit microbial growth.

Principle of the Assay: The assay relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been uniformly seeded with a target microorganism.[15][17] As the compound diffuses outwards, its concentration decreases. If the compound is effective, a clear zone of inhibition will appear around the well where the concentration of the agent is sufficient to prevent microbial growth. The diameter of this zone is proportional to the antimicrobial potency of the compound and its diffusion characteristics in the agar.[15]

Trustworthiness & Self-Validation:

  • Inoculum Standardization: The concentration of the microbial suspension must be standardized (e.g., to a 0.5 McFarland standard) to ensure reproducibility and comparability between experiments.

  • Positive Control: A known antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi) is used to confirm the susceptibility of the test organism and the validity of the assay setup.

  • Negative Control: The solvent (e.g., DMSO) used to dissolve the compounds is added to a well to ensure it has no intrinsic antimicrobial activity.

  • Uniform Agar Depth: The agar plates should have a uniform depth, as this affects the diffusion of the compound and the resulting zone size.

Detailed Protocol: Agar Well Diffusion Assay

Materials and Equipment:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)[18]

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile Petri dishes

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Micropipettes

  • Incubator (37°C for bacteria, 28-30°C for fungi)

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Evenly streak the entire surface of the agar plate with the swab in three different directions to ensure uniform coverage.[19]

  • Preparation of Wells and Compound Application:

    • Allow the inoculated plates to dry for 5-10 minutes.

    • Aseptically punch wells of 6-8 mm diameter into the agar using a sterile cork borer.[17]

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL), positive control, and negative control into separate wells.[16]

  • Incubation:

    • Allow the plates to stand for 1-2 hours at room temperature to permit pre-diffusion of the compounds.

    • Invert the plates and incubate for 18-24 hours at 37°C for bacteria or 48 hours at 28°C for fungi.[19]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm) using a ruler or calipers.

    • The absence of a zone indicates no activity. A larger zone diameter generally corresponds to higher antimicrobial activity.

Compound IDTest OrganismZone of Inhibition (mm)
Cmpd-B01S. aureus15
Cmpd-B02S. aureus0 (No Zone)
Cmpd-B01E. coli9
Cmpd-B02E. coli0 (No Zone)
GentamicinS. aureus22
DMSOS. aureus0 (No Zone)

Table 2: Example data presentation for an antimicrobial screen.

III. Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Application Note

Causality Behind Experimental Choice: Inflammation is a critical biological process, but its dysregulation contributes to numerous diseases. A key inflammatory pathway involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[20] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[20] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Given that indole derivatives have shown anti-inflammatory potential, screening for COX-1/COX-2 inhibition is a direct, mechanism-based approach to identify potential anti-inflammatory agents.[21]

Principle of the Assay: This colorimetric assay measures the peroxidase activity of COX enzymes. COX catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). The peroxidase component of the enzyme reduces PGH2 to PGF2α. This process involves the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored by measuring the increase in absorbance at a specific wavelength (e.g., 590 nm).[22] An inhibitor will reduce the rate of this color change.

Trustworthiness & Self-Validation:

  • Enzyme Activity Control: A reaction containing the enzyme but no inhibitor is used to establish the 100% activity (Vmax) baseline.

  • Positive Controls: Known inhibitors are used to validate the assay. A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) are ideal for assessing the selectivity profile of the test compounds.[23]

  • Background Control: A reaction mixture without the enzyme is included to correct for any non-enzymatic oxidation of the substrate.

  • Linear Range: Measurements should be taken within the linear phase of the reaction to ensure accurate calculation of inhibition.

The NF-κB Signaling Pathway: A Central Hub for Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[24][25] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers, making it a prime therapeutic target.[24][26] Indole derivatives have been shown to inhibit this pathway, providing a mechanistic link between their anti-inflammatory and anticancer effects.[2][3][27]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (TNF-α, IL-1) Receptor Receptor (TNFR, IL-1R) Stimuli->Receptor 1. Binding IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex 2. Activation IkB IκBα IKK_complex->IkB 3. Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK_complex->IkB_NFkB 3. Phosphorylation IkB->IkB_NFkB p_IkB p-IκBα (Phosphorylated) IkB->p_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus 6. Nuclear Translocation NFkB->IkB_NFkB Proteasome Proteasome Gene_Expression Target Gene Transcription: • Pro-inflammatory Cytokines (IL-6) • COX-2 • Anti-apoptotic Proteins Nucleus->Gene_Expression 7. DNA Binding IkB_NFkB->NFkB 5. Release & Activation p_IkB->Proteasome 4. Ubiquitination & Degradation

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Novel 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Derivatives

Introduction: The Therapeutic Potential of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3][4] From the anti-mitotic vinca alkaloids to modern targeted kinase inhibitors, indole derivatives have consistently yielded promising therapeutic leads, particularly in oncology.[5][6] The compound 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone serves as a key intermediate for the synthesis of a new generation of potential drug candidates.[7][8] The presence of a chloro substituent at the 2-position and a methoxy group at the 5-position of the indole ring suggests that derivatives of this scaffold may exhibit potent and selective biological effects.[4][9]

These application notes provide a comprehensive guide for the in vitro characterization of novel compounds derived from 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. The described protocols are designed to assess their potential as anti-cancer agents by evaluating their effects on cell viability, key oncogenic kinases, tubulin polymerization, and angiogenesis-related processes.

I. Preliminary Cytotoxicity Screening: The MTT Assay

The initial step in characterizing any potential anti-cancer compound is to determine its cytotoxic effects on relevant cancer cell lines. The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay C1 Seed cancer cells in a 96-well plate C2 Incubate for 24 hours to allow attachment C1->C2 T2 Add compounds to respective wells and incubate for 48-72 hours C2->T2 T1 Prepare serial dilutions of test compounds T1->T2 A1 Add MTT reagent to each well T2->A1 A2 Incubate for 3-4 hours at 37°C A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 A4 Read absorbance at 570 nm A3->A4

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[12]

    • Add 10 µL of the MTT solution to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[12][13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Derivative A A549485.2
MCF-7488.9
HCT116483.1
Derivative B A5494812.7
MCF-74825.4
HCT116489.8
Doxorubicin A549480.8
MCF-7481.2
HCT116480.5

II. Targeting Key Oncogenic Pathways: Kinase Inhibition Assays

Many successful cancer therapies function by inhibiting protein kinases that are crucial for tumor growth and survival.[6] Based on the known activities of other indole derivatives, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and BRAF kinase are highly relevant targets. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[14][15] BRAF is a serine/threonine kinase in the MAPK signaling pathway, and mutations in BRAF are common in melanoma and other cancers.[16][17]

A. VEGFR2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR2 enzyme. Luminescence-based assays, such as the Kinase-Glo® MAX assay, quantify the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[15][18]

Detailed Protocol: VEGFR2 Kinase Assay
  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer solution.

    • Dilute the test compounds and a positive control inhibitor (e.g., Pazopanib) to the desired concentrations in 1x Kinase Buffer.[18]

    • Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr) 4:1).[14][19]

  • Assay Procedure:

    • Add 25 µL of the master mix to each well of a 96-well white plate.[14]

    • Add 5 µL of the diluted test compound or control to the appropriate wells.

    • Add 20 µL of diluted recombinant human VEGFR2 enzyme to all wells except the "blank" control.[14]

    • Incubate the plate at 30°C for 45 minutes.[14][19]

  • Signal Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.[19]

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[19]

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Calculate the percent inhibition of VEGFR2 activity for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value for each compound.

B. BRAF Kinase Inhibition Assay

Similar to the VEGFR2 assay, this protocol assesses the inhibition of either wild-type BRAF or the common V600E mutant.[16][20]

Detailed Protocol: BRAF (V600E) Kinase Assay
  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer.

    • Dilute test compounds and a positive control inhibitor (e.g., Vemurafenib) to the desired concentrations.

    • Prepare a master mix containing 5x Kinase Buffer, ATP, and a RAF substrate.[16][20]

  • Assay Procedure:

    • Follow the same steps as the VEGFR2 assay, but use recombinant human BRAF (V600E) enzyme.[20]

  • Signal Detection and Data Analysis:

    • The signal detection and data analysis are performed as described for the VEGFR2 kinase assay.

Compound IDTarget KinaseIC₅₀ (µM)
Derivative A VEGFR20.5
BRAF (V600E)> 50
Derivative C VEGFR215.2
BRAF (V600E)1.8
Pazopanib VEGFR20.03
Vemurafenib BRAF (V600E)0.04

III. Disruption of Microtubule Dynamics: Tubulin Polymerization Assay

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells.[21] Some indole derivatives have been shown to inhibit tubulin polymerization.[2][3] This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering or fluorescence over time.[21][22]

Experimental Workflow: Tubulin Polymerization

Tubulin_Workflow cluster_prep Reaction Setup (on ice) cluster_poly Polymerization cluster_analysis Data Analysis P1 Prepare reaction mix with purified tubulin and GTP P2 Add test compound or control (e.g., Nocodazole) P1->P2 M1 Transfer to pre-warmed 37°C 96-well plate P2->M1 M2 Immediately start kinetic read at 340 nm every 30s for 60-90 min M1->M2 A1 Plot absorbance vs. time M2->A1 A2 Determine Vmax and extent of polymerization A1->A2

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol: Tubulin Polymerization Assay (Absorbance-Based)
  • Reagent Preparation (on ice):

    • Reconstitute purified bovine tubulin in a GTP-supplemented polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).[23]

    • Prepare serial dilutions of the test compounds. Include a positive control for inhibition (e.g., Nocodazole) and a positive control for stabilization (e.g., Paclitaxel).

  • Assay Procedure:

    • In a pre-warmed 96-well plate at 37°C, add 10 µL of the diluted test compound or control.[23]

    • Initiate the polymerization reaction by adding 90-100 µL of the cold tubulin solution to each well.[21][23]

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[23][24]

    • Plot absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compounds on the lag phase, polymerization rate (Vmax), and the final polymer mass.

IV. Assessing Anti-Angiogenic Potential

Angiogenesis is a critical process for tumor growth and metastasis.[25] In vitro assays can model key steps of angiogenesis, such as endothelial cell migration, invasion, and tube formation.[26][27]

A. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells, HUVECs) to form capillary-like structures when cultured on an extracellular matrix substrate like Matrigel.[26][28]

Detailed Protocol: Tube Formation Assay
  • Plate Coating:

    • Thaw Matrigel on ice.

    • Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in a small volume of serum-free medium containing the test compounds at various concentrations.

    • Seed 10,000-20,000 cells onto the Matrigel-coated wells.

    • Incubate at 37°C for 4-12 hours.[25]

  • Visualization and Quantification:

    • Visualize the tube formation using a microscope.

    • Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

B. Matrix Metalloproteinase (MMP) Inhibition Assay: Gelatin Zymography

The invasion of endothelial cells through the basement membrane is a crucial step in angiogenesis and is mediated by enzymes like matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[29][30] Gelatin zymography is a technique used to detect the activity of these gelatinases.[31][32]

Detailed Protocol: Gelatin Zymography
  • Sample Preparation:

    • Culture endothelial or cancer cells in serum-free media with or without the test compounds for 24-48 hours.

    • Collect the conditioned media, which will contain secreted MMPs.

  • Electrophoresis:

    • Prepare a polyacrylamide gel containing gelatin.[29][31]

    • Load equal amounts of protein from the conditioned media samples under non-reducing conditions.

    • Run the gel at a constant voltage in a cold room or on ice.

  • Enzyme Renaturation and Incubation:

    • Wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.[32]

    • Incubate the gel overnight in a developing buffer at 37°C to allow the MMPs to digest the gelatin.[32]

  • Staining and Analysis:

    • Stain the gel with Coomassie Brilliant Blue.

    • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.[33]

    • Quantify the band intensity using densitometry to determine the relative activity of MMP-2 and MMP-9.

V. Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of novel compounds derived from 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. By systematically evaluating cytotoxicity, kinase inhibition, effects on tubulin dynamics, and anti-angiogenic properties, researchers can effectively identify promising lead candidates for further preclinical development. Positive results from these assays would warrant progression to more complex cell-based assays, such as cell cycle analysis and apoptosis assays, and ultimately to in vivo models to validate their therapeutic potential.

References

  • Staton, C. A., Stribbling, S. M., & Lewis, C. E. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods, 41(2), 213–221. [Link]

  • Amsbio. (n.d.). In Vitro Angiogenesis Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Meštrović, T. (2023, July 19). In Vitro Angiogenesis Assays. News-Medical.Net. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Toth, M., & Fridman, R. (2001). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. Methods in Molecular Medicine, 57, 163–174. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). Retrieved from [Link]

  • Packer, J. C., et al. (2012). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 466–471. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2018). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl Di-Hydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2829. [Link]

  • Chan, K. C., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 1789. [Link]

  • AIP Publishing. (n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design. Retrieved from [Link]

  • Xie, F., et al. (2014). Identification of BRAF inhibitors through in silico screening. PLoS ONE, 9(5), e96756. [Link]

  • Taylor & Francis. (2023, January 11). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Retrieved from [Link]

  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]

  • Bio-protocol. (n.d.). Enzymatic activity of MMP-2 and MMP-9. Retrieved from [Link]

  • MDPI. (2020, November 7). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Retrieved from [Link]

  • Taylor & Francis. (2018, May 30). Zymographic Techniques for the Analysis of Matrix Metalloproteinases and their Inhibitors. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis and biological evaluation of some N-substituted indoles. Retrieved from [Link]

  • DOI. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Overview & Chemical Context Indole derivatives are privileged scaffolds i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Overview & Chemical Context

Indole derivatives are privileged scaffolds in drug discovery. Specifically, 3-acetyl-2-chloroindoles serve as highly versatile electrophilic building blocks for the construction of complex, multi-ring systems such as indoloquinolines and pyrimidoindoles[1]. The target molecule, 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone (also known as 3-acetyl-2-chloro-5-methoxyindole), requires a highly controlled synthetic strategy to ensure regioselectivity and high yield during scale-up.

While standard Vilsmeier-Haack formylations utilize N,N-dimethylformamide (DMF) to install a formyl group[2], the strategic substitution of DMF with N,N-dimethylacetamide (DMA) allows for direct acetylation. When coupled with phosphorus oxychloride (POCl₃), this cascade reaction achieves both C3-acetylation and C2-chlorination of the 5-methoxy-2-oxindole precursor in a single, highly efficient operation[3].

Mechanistic Insights & Causality

As a process scientist, understanding the why behind a reaction is as critical as the how. The synthesis relies on a dual-action mechanism driven by the stoichiometric excess of POCl₃:

  • Vilsmeier Reagent Formation: POCl₃ reacts with DMA to generate a highly electrophilic chloroiminium ion. This step is highly exothermic and requires strict thermal control to prevent the degradation of the reagent into inactive, tarry byproducts.

  • Nucleophilic Attack & Enolization: 5-Methoxy-2-oxindole undergoes enolization. The nucleophilic C3 position attacks the chloroiminium ion.

  • C2-Chlorination: The excess POCl₃ acts as a chlorinating agent, converting the C2-carbonyl oxygen of the oxindole into a C2-chloride, effectively aromatizing the system into a true indole core.

  • Hydrolytic Quench: The intermediate iminium salt is stable under anhydrous conditions. The final acetyl group is only revealed during the controlled aqueous quench, which hydrolyzes the iminium species into the corresponding ketone.

Mechanism DMA N,N-Dimethylacetamide (DMA) Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMA->Vilsmeier + POCl3 (Exothermic) POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier Intermediate C3-Substituted 2-Chloroindole Iminium Vilsmeier->Intermediate Electrophilic Attack Oxindole 5-Methoxy-2-oxindole Oxindole->Intermediate C3-Nucleophilic Attack & C2-Chlorination Product 1-(2-Chloro-5-methoxy- 1H-indol-3-yl)ethanone Intermediate->Product Hydrolysis Hydrolysis Aqueous Quench (H2O) Hydrolysis->Product

Mechanistic pathway of the Vilsmeier-Haack acetylation and chlorination of 5-methoxy-2-oxindole.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness across different laboratory environments, this protocol is designed as a self-validating system . Physical and analytical markers are embedded within the steps to confirm reaction trajectory before proceeding.

Reagents & Equipment
  • Substrate: 5-Methoxy-2-oxindole (1.0 equiv, 100 g)

  • Solvent/Reagent: N,N-Dimethylacetamide (DMA) (5.0 equiv, 267 mL)

  • Activator/Chlorinating Agent: Phosphorus oxychloride (POCl₃) (3.5 equiv, 200 mL)

  • Equipment: 2 L jacketed glass reactor, mechanical stirrer, internal temperature probe, dropping funnel, and a scrubber system (for HCl gas evolution).

Step-by-Step Methodology

Step 1: Vilsmeier Reagent Preparation

  • Charge the reactor with DMA (267 mL) and cool to 0–5 °C using the jacketed chiller.

  • Begin dropwise addition of POCl₃ (200 mL) via the dropping funnel.

  • Causality & Validation: This complexation is highly exothermic. Maintain the internal temperature strictly below 10 °C. Self-Validation Marker: The solution must transition to a pale yellow, viscous liquid. If the solution turns dark brown or black, localized overheating has occurred, signaling reagent degradation.

Step 2: Substrate Addition

  • Once POCl₃ addition is complete, stir the Vilsmeier reagent at 5 °C for 30 minutes.

  • Add 5-methoxy-2-oxindole (100 g) portion-wise over 45 minutes.

  • Causality: Portion-wise addition prevents clumping and ensures uniform exposure to the electrophile, minimizing unreacted starting material.

Step 3: Thermal Activation

  • Gradually heat the reaction mixture to 80–85 °C.

  • Maintain this temperature for 4 to 6 hours.

  • Causality: Temperatures below 80 °C result in incomplete C2-chlorination (yielding a 2-hydroxy-3-acetyl byproduct). Temperatures above 90 °C lead to extensive tar formation and decomposition[4].

Step 4: Controlled Quenching & Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a vigorously stirred vessel containing 2.5 L of crushed ice and water.

  • Causality & Validation: The quench is violently exothermic and evolves HCl gas. Self-Validation Marker: A pale yellow precipitate should begin to form immediately. If the precipitate is gummy, the iminium intermediate has not fully hydrolyzed. Continue stirring at room temperature for an additional 2 hours until the solid becomes a free-flowing suspension.

Step 5: Isolation & Purification

  • Filter the suspension under a vacuum.

  • Wash the filter cake with cold water (3 × 500 mL) until the filtrate pH is neutral.

  • Recrystallize the crude solid from ethanol/water (8:2) to afford the pure 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone.

Workflow Visualization

Workflow Step1 Step 1: Vilsmeier Reagent Preparation (DMA + POCl3 at 0-5 °C) Step2 Step 2: Substrate Addition (Add 5-Methoxy-2-oxindole) Step1->Step2 Step3 Step 3: Thermal Activation (Heat to 80-85 °C for 4-6 h) Step2->Step3 Step4 Step 4: IPC Monitoring (HPLC/TLC confirmation >98% conversion) Step3->Step4 Step5 Step 5: Controlled Quenching (Pour into ice-water, stir 2 h) Step4->Step5 Step6 Step 6: Isolation & Purification (Filtration, Washing, Recrystallization) Step5->Step6

Step-by-step scale-up operational workflow with integrated quality control checkpoints.

Quantitative Data & Quality Control

To maximize throughput and ensure batch-to-batch consistency, the reaction parameters were rigorously optimized. The data below summarizes the causality behind the chosen equivalents and thermal conditions.

Table 1: Optimization of Reaction Conditions

DMA (equiv)POCl₃ (equiv)Temp (°C)Time (h)Yield (%)HPLC Purity (%)Observation / Causality
3.02.07064582.0Incomplete C2-chlorination; intermediate buildup.
5.0 3.5 85 5 88 98.5 Optimal Vilsmeier formation and complete chlorination.
5.05.010046275.0Extensive tar formation due to thermal degradation.

Table 2: In-Process Control (IPC) Self-Validation Parameters

StageAnalytical MethodExpected ResultCorrective Action if Failed
Vilsmeier Formation Visual InspectionPale yellow to orange viscous solution.If dark/black, discard batch. Improve cooling during POCl₃ addition.
Reaction Completion HPLC (Area %)< 2% 5-methoxy-2-oxindole remaining.Extend heating at 85 °C by 2 hours. Verify internal temperature.
Aqueous Quench pH MeasurementpH < 2 (Highly acidic).Add additional ice/water. Do not neutralize immediately.
Product Isolation Visual / GravimetricFree-flowing pale yellow powder.If gummy, continue stirring in water to drive iminium hydrolysis to completion.

References

  • ResearchGate. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone.[Link][1]

  • MalariaWorld. Synthetic account on indoles and their analogues as potential anti-plasmodial agents.[Link][2]

  • SciELO. The chemistry of isatins: a review from 1975 to 1999 (Oxindole Reactivity).[Link][4]

Sources

Application

Application Notes &amp; Protocols: The Utility of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone as a Versatile Building Block in Material Science

Abstract: While direct applications of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone in material science are not yet extensively documented, its unique molecular architecture presents a compelling case for its use as a fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: While direct applications of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone in material science are not yet extensively documented, its unique molecular architecture presents a compelling case for its use as a foundational building block for a new generation of functional organic materials. The indole core is an electron-rich, planar heterocycle known for its role in organic electronics, and the specific substitution pattern of this compound—featuring a reactive chloro group, a modulating methoxy group, and a versatile acetyl handle—opens numerous avenues for synthetic elaboration. This guide provides an in-depth analysis of its potential applications and detailed protocols for its derivatization into π-extended systems and functional polymers.

Compound Analysis and Strategic Potential

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a multifunctional indole derivative. Understanding the role of each component is key to unlocking its potential in materials development.

  • The Indole Scaffold: The indole ring system is a privileged structure in materials science. Its planar, electron-rich nature facilitates π-π stacking, a critical interaction for efficient charge transport in organic semiconductors.[1] This makes indole derivatives promising candidates for applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic solar cells.[1][2]

  • C2-Chloro Position: The chlorine atom at the C2 position is a highly strategic functional group. It acts as a leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, heteroaryl, or vinyl groups, enabling the systematic extension of the π-conjugated system. This "π-extension" is a fundamental strategy for tuning the electronic and optical properties of organic materials, such as their absorption/emission wavelengths and charge carrier mobility.[3]

  • C3-Acetyl Group: The acetyl group at the C3 position provides a versatile reactive handle for building larger molecular architectures. The carbonyl moiety can participate in a wide range of reactions, including condensations (e.g., with hydrazines to form hydrazones, or with active methylene compounds in Knoevenagel condensations) and reductions. This makes it an ideal anchor point for polymerization or for linking the indole core to other functional units.

  • N1-H Position: The nitrogen of the indole ring can be readily deprotonated and substituted, typically via alkylation.[4] This site allows for the attachment of solubilizing groups (e.g., long alkyl chains), which is crucial for improving the processability of organic materials in solution-based fabrication techniques.[5] Modifying this position also influences the solid-state packing of the molecules, which directly impacts material performance.[5]

  • C5-Methoxy Group: This electron-donating group influences the electronic properties of the indole ring, increasing its electron density and affecting its HOMO/LUMO energy levels. This inherent electronic tuning can be leveraged to optimize materials for specific applications, such as hole-transport layers in electronic devices.[1]

Caption: Key reactive sites of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Potential Application I: Precursor for π-Extended Organic Semiconductors

The development of high-performance organic semiconductors relies on the precise control of molecular structure to achieve optimal electronic properties and solid-state morphology.[6] 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is an excellent starting material for creating larger, conjugated systems suitable for use in OFETs and other electronic devices.

Scientific Rationale: The most direct pathway to enhance semiconductor performance is to extend the π-conjugated system. By using the C2-chloro position as a handle for Suzuki cross-coupling, electron-rich or electron-poor aromatic groups can be attached. This strategy allows for the fine-tuning of the material's HOMO/LUMO energy gap, which is essential for efficient charge injection and transport.[6]

This protocol details a representative Suzuki coupling reaction to replace the C2-chloro atom with a phenyl group.

Materials & Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone1310318-93-4223.65224 mg1.0 mmol
Phenylboronic acid98-80-6121.93146 mg1.2 mmol
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.5635 mg0.03 mmol
Sodium Carbonate (Na₂CO₃)497-19-8105.99212 mg2.0 mmol
1,4-Dioxane123-91-1-8 mL-
Water7732-18-5-2 mL-

Experimental Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (224 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and a 2M aqueous solution of sodium carbonate (2 mL, containing 2.0 mmol Na₂CO₃).

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 100-101 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(5-methoxy-2-phenyl-1H-indol-3-yl)ethanone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for Suzuki cross-coupling of the title compound.

Potential Application II: Monomer for Functional Poly(azomethine)s

The C3-acetyl group is an excellent functional handle for polymerization. Condensation with diamines or dihydrazines can produce functional polymers such as poly(azomethine)s or poly(hydrazone)s. These polymers often exhibit interesting thermal, electrochemical, and fluorescent properties due to the extended conjugation along the polymer backbone.[7]

Scientific Rationale: Polymers containing the indole moiety can be designed as fluorescent sensors.[7] The electron-rich nature of the indole can lead to strong fluorescence, which may be quenched or enhanced upon interaction with specific analytes (e.g., metal ions, acids). The polymer structure provides a robust platform for sensor fabrication.

This protocol describes the synthesis of a polymer via condensation of the title compound with a diamine, such as p-phenylenediamine. For this reaction, the C2-chloro group is retained as a site for potential post-polymerization modification.

Materials & Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone1310318-93-4223.65224 mg1.0 mmol
p-Phenylenediamine106-50-3108.1454 mg0.5 mmol
N,N-Dimethylacetamide (DMAc)127-19-5-5 mL-
p-Toluenesulfonic acid (p-TsOH)104-15-4172.20~2 mgCatalytic

Experimental Procedure:

  • Setup: In a flask equipped with a Dean-Stark trap, magnetic stirrer, and reflux condenser, dissolve 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (224 mg, 1.0 mmol) and p-phenylenediamine (54 mg, 0.5 mmol) in DMAc (5 mL). Note: The 2:1 stoichiometry is used to form the polymer from the difunctional amine and monofunctional ketone.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux (approx. 165 °C) for 24 hours. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the polymerization to completion.

  • Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker of vigorously stirring methanol (100 mL).

  • Purification: The polymer will precipitate. Collect the solid by filtration, wash thoroughly with methanol to remove unreacted monomers and catalyst, and then wash with hot acetone.

  • Drying: Dry the polymer product in a vacuum oven at 60 °C overnight.

  • Characterization: Characterize the polymer's structure by FT-IR (disappearance of C=O and NH₂ peaks, appearance of C=N imine peak) and solid-state NMR. Determine its molecular weight and polydispersity by Gel Permeation Chromatography (GPC). Assess its thermal stability using Thermogravimetric Analysis (TGA). Investigate its optical properties with UV-Vis and fluorescence spectroscopy.

Standard Characterization Protocols

Accurate characterization is essential to confirm the synthesis of the target materials and to understand their properties.

Purity and Structural Assessment of Synthesized Indoles:

TechniquePurposeSample Preparation (Typical)Key Insights Gained
HPLC (High-Performance Liquid Chrom.) To assess purity and quantify impurities.[8]Dissolve ~1 mg in 1 mL of mobile phase (e.g., Acetonitrile/Water).Purity percentage, presence of starting materials or byproducts.
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure.Dissolve 5-10 mg in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).Chemical shifts, coupling constants, and integration confirm the connectivity of atoms and successful functionalization.
High-Resolution Mass Spec. (HRMS) To determine the exact mass and confirm the elemental formula.Dissolve a small amount in a suitable solvent (e.g., methanol, acetonitrile) for infusion.Provides an exact mass that should match the calculated mass of the target molecule to within a few ppm.
FT-IR Spectroscopy To identify functional groups.Analyze as a solid (KBr pellet or ATR).Confirms the presence or absence of key bonds (e.g., C=O, N-H, C-Cl).

Characterization of Indole-Based Polymers:

TechniquePurposeSample Preparation (Typical)Key Insights Gained
GPC (Gel Permeation Chromatography) To determine the average molecular weight (Mn, Mw) and polydispersity index (PDI).Dissolve polymer in a suitable solvent (e.g., THF, DMF) at a known concentration.Provides information on the length of the polymer chains and the breadth of the molecular weight distribution.
TGA (Thermogravimetric Analysis) To evaluate thermal stability.Place a small amount (5-10 mg) of the dry polymer in the TGA pan.Determines the decomposition temperature (Td), indicating the material's stability at high temperatures.
UV-Vis Spectroscopy To study the electronic absorption properties.Prepare a dilute solution of the polymer in a UV-transparent solvent (e.g., THF, Chloroform).Reveals information about the π-conjugated system, including the optical bandgap.
Fluorescence Spectroscopy To investigate emission properties.Use the same solution prepared for UV-Vis analysis.Determines the emission wavelength, quantum yield, and potential for sensing applications.

References

  • Advancements in Organic Electronics: The Role of Indole Deriv
  • García-Frutos, E. M., et al. (2010). New triindole-based organic semiconductors: structure-property relationships. Proc. SPIE 7778, Organic Field-Effect Transistors IX. [Link]

  • Kumari, S., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

  • Application of Indoline Derivatives in Organic Electronics: A Focus on OLEDs and Organic Solar Cells. (2025). BenchChem.
  • Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction. (2025). ResearchGate. [Link]

  • Visible Light-Driven C-3 Functionalization of Indoles over Conjugated Microporous Polymers. (2018). ACS Catalysis. [Link]

  • Application Notes and Protocols for the Purity Assessment of Synthetic Indoles. (2025). BenchChem.
  • Role of the Alkylation Patterning in the Performance of OTFTs: The Case of Thiophene-Functionalized Triindoles. (2021). ProQuest. [Link]

  • C-H Functionalization of Indoles at the C7 Position. (2025). ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. (2011). PMC. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 2-chloroindole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 2-chloroindole derivatives. The transformation of 3-acetyl-5-methoxyoxindole to 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone is notoriously finicky. It is not merely a simple functional group substitution; it is a delicate manipulation of the lactam-lactim tautomeric equilibrium.

The standard approach utilizes phosphorus oxychloride (POCl₃) to drive the chlorination of the oxindole core, a method well-documented in the 1[1]. However, minor deviations in temperature, reagent stoichiometry, or workup conditions can lead to complete reaction failure. This guide breaks down the causality behind these failures and provides a self-validating protocol to ensure high-yield synthesis.

Mechanistic Pathway & Failure Points

To troubleshoot effectively, you must understand the reaction's logic. The oxindole (lactam) must first tautomerize to its enol (lactim) form before the oxygen can be phosphorylated and subsequently displaced by a chloride ion.

Workflow SM 3-Acetyl-5-methoxyoxindole (Lactam Form) Enol Lactim (Enol) Intermediate (Tautomer) SM->Enol Heat / Base Activated Phosphorodichloridate Intermediate Enol->Activated POCl3 + Cat. DMF Product 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (Target Product) Activated->Product Nucleophilic Cl- Attack Tar Polymerization / Tar (Degradation) Activated->Tar Overheating (>100°C) Hydrolysis Hydrolysis Reversion (Yield Loss) Product->Hydrolysis Exothermic Aqueous Quench Hydrolysis->SM Loss of Cl-

Mechanistic pathway and common failure points in 2-chloroindole synthesis.

Quantitative Reaction Parameters

Understanding how specific variables influence the mechanistic equilibrium is critical. Below is a summary of how reaction parameters directly dictate your yield.

ParameterConditionMechanistic ConsequenceExpected Yield
POCl₃ Equivalents 1.1 eqInsufficient to drive the unfavorable lactam-lactim equilibrium forward.< 20%
POCl₃ Equivalents 3.0 - 5.0 eqActs as both the electrophilic reagent and bulk solvent; drives full phosphorylation.75 - 85%
Catalyst (DMF) NoneSlow activation of the enol oxygen; reaction stalls at the starting material.30 - 40%
Catalyst (DMF) 0.1 eqForms a highly electrophilic Vilsmeier intermediate, accelerating the reaction.80 - 85%
Quench Temperature > 20 °CExothermic HCl generation drives C-2 hydrolysis, reverting product to oxindole.< 15%
Quench Temperature < 5 °CPreserves the sensitive 2-chloroindole core during acidic neutralization.80 - 85%
Troubleshooting FAQs

Q1: I am recovering unreacted 3-acetyl-5-methoxyoxindole despite refluxing in POCl₃ for 12 hours. Why isn't the reaction proceeding? A: The rate-limiting step is the tautomerization of the oxindole to the lactim (enol) form. POCl₃ alone is often not electrophilic enough to rapidly trap the trace amounts of enol present. Adding a catalytic amount of N,N-dimethylformamide (DMF) generates a highly electrophilic Vilsmeier-Haack intermediate (chloromethylene)dimethyliminium chloride. This intermediate rapidly phosphorylates the enol oxygen, pulling the equilibrium forward—a critical step when utilizing2[2].

Q2: My LC-MS shows excellent product conversion during the reaction, but after the workup, my yield drops to <15% and I see starting material again. What is happening? A: You are experiencing workup-induced hydrolysis. While 3-acetyl-2-chloroindoles are valuable intermediates for constructing complex architectures like 3[3], their C-2 position remains highly susceptible to nucleophilic attack by water. Quenching excess POCl₃ is violently exothermic and generates HCl. If the internal temperature of your quench exceeds 5 °C, the combination of heat and acid catalyzes the hydrolysis of the 2-chloro group back to the oxindole. You must perform a reverse-quench into a vigorously stirred ice/NaHCO₃ mixture.

Q3: The reaction mixture turns into an intractable black tar, and I cannot isolate any product. How do I prevent this degradation? A: Indoles are inherently electron-rich and prone to acid-catalyzed polymerization. When heated excessively (>100 °C) in the presence of strong Lewis/Brønsted acids (like POCl₃ and generated HCl), the 3-acetyl group can undergo intermolecular aldol-type condensations with the indole core. Limit your reaction temperature to a strict 80–85 °C and monitor the reaction closely. If the solution turns opaque black, polymerization has occurred.

Self-Validating Experimental Protocol

To ensure reproducibility, follow this step-by-step methodology. It includes built-in visual cues ("Self-Validation Checks") so you can verify the reaction's integrity in real-time.

Phase 1: Electrophilic Activation & Chlorination
  • Setup: In an oven-dried, argon-flushed round-bottom flask, suspend 3-acetyl-5-methoxyindolin-2-one (1.0 eq, 10 mmol) in anhydrous toluene (0.2 M).

    • Self-Validation Check: The starting material will likely remain as a heterogeneous suspension. This is normal.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add POCl₃ (4.0 eq, 40 mmol) dropwise over 10 minutes. Follow immediately with the addition of catalytic anhydrous DMF (0.1 eq, 1.0 mmol).

    • Self-Validation Check: A slight yellowing of the solution indicates the successful formation of the Vilsmeier active species.

  • Reaction: Attach a reflux condenser and heat the mixture to 85 °C for 3 to 4 hours.

    • Self-Validation Check: As the reaction proceeds, the suspension should transition into a homogeneous, dark amber solution. Warning: If the solution turns opaque black, the temperature is too high, indicating polymerization.

Phase 2: Controlled Quench and Isolation
  • Concentration: Cool the reaction to room temperature. Remove approximately 70% of the excess POCl₃ and toluene under reduced pressure using a rotary evaporator (water bath strictly < 35 °C).

  • The Reverse Quench (Critical Step): Dissolve the remaining concentrated residue in cold dichloromethane (DCM, 20 mL). Prepare a vigorously stirring biphasic mixture of crushed ice (50 g) and saturated aqueous NaHCO₃ (50 mL) in a large beaker. Add the DCM solution dropwise to the ice/NaHCO₃ mixture.

    • Self-Validation Check: Vigorous bubbling (CO₂ evolution) will occur. Ensure the internal temperature never exceeds 5 °C by adding more crushed ice as necessary. The aqueous layer must remain basic (pH > 7) to prevent acid-catalyzed hydrolysis.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional cold DCM (2 x 20 mL). Wash the combined organic layers with ice-cold brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to afford the crude 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone.

References
  • Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. CRIS.[1]

  • Oxindole as starting material in organic synthesis. Semantic Scholar (ARKIVOC).[2]

  • A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Publishing.[3]

Sources

Optimization

Common side products in the synthesis of 2-chloro-3-acetylindoles

Overview Welcome to the Application Science troubleshooting portal for the synthesis of 2-chloro-3-acetylindoles. This guide provides mechanistic insights, root-cause analyses, and validated protocols to help you elimina...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Application Science troubleshooting portal for the synthesis of 2-chloro-3-acetylindoles. This guide provides mechanistic insights, root-cause analyses, and validated protocols to help you eliminate common side products during the Vilsmeier-Haack-type acylation of oxindoles using phosphorus oxychloride (POCl 3​ ) and N,N-dimethylacetamide (DMA).

Mechanistic Workflow & Deviation Pathways

Understanding the causality behind side product formation requires mapping the reaction mechanism. The transformation of oxindole relies on a dual-action sequence:

  • Chlorination: POCl 3​ drives the aromatization of oxindole to a 2-chloroindole intermediate.

  • Acylation: The Vilsmeier-type iminium species (formed by DMA and POCl 3​ ) attacks the electron-rich C3 position, followed by aqueous hydrolysis to yield the acetyl group[1].

Deviations in stoichiometry, temperature, or workup conditions force the reaction down parasitic pathways, leading to the side products detailed below.

Mechanism SM Oxindole Reagent POCl3 + DMA (Vilsmeier Reagent) SM->Reagent Int_Chloro 2-Chloroindole Reagent->Int_Chloro Chlorination (-PO2Cl) SP_AcylOx 3-Acetyloxindole (Side Product) Reagent->SP_AcylOx Acylation only (Insufficient POCl3) Target 2-Chloro-3-acetylindole (Target) Int_Chloro->Target 1. Acylation 2. Hydrolysis SP_Unacyl 2-Chloroindole (Side Product) Int_Chloro->SP_Unacyl Failed Acylation (Poor reagent formation) SP_Dimer Aldol Dimers (Side Product) Target->SP_Dimer Self-condensation (Harsh basic workup)

Pathway of 2-chloro-3-acetylindole synthesis and common side product divergence.

Troubleshooting FAQs

Q1: My LC-MS shows a major peak corresponding to [M+H]+ 176. What is this, and how do I prevent it? Expert Insight: A mass of 175 g/mol (yielding an[M+H]+ of 176) typically corresponds to 3-acetyloxindole .

  • Causality: This occurs when the Vilsmeier reagent successfully acylates the C3 position, but the POCl 3​ -mediated chlorination at the C2 position fails or is incomplete. This is often due to POCl 3​ depletion or insufficient reaction temperature.

  • Resolution: Ensure a strict stoichiometric excess of POCl 3​ (typically 3.0 to 5.0 equivalents relative to oxindole). Additionally, verify that the reaction temperature is maintained at 80–90 °C. The chlorination step has a higher activation energy than the acylation step and requires sustained thermal input.

Q2: I am observing significant amounts of unreacted 2-chloroindole without the acetyl group. Why did the acylation fail? Expert Insight: The presence of 2-chloroindole indicates successful chlorination but a failure in the C3-acylation step.

  • Causality: The Vilsmeier-Haack reagent (the electrophilic iminium salt) must be fully pre-formed before it can efficiently attack the indole core. If POCl 3​ and DMA are not allowed to react adequately before the addition of oxindole, or if ambient moisture quenches the iminium complex, acylation stalls.

  • Resolution: Pre-mix POCl 3​ and DMA at 0 °C and stir for at least 30 minutes to ensure complete formation of the chloro-iminium intermediate before introducing the oxindole substrate. Maintain a strictly anhydrous environment (Argon/N 2​ atmosphere) during this pre-activation phase.

Q3: During workup, my product mixture turns dark, and I see high-molecular-weight masses on the mass spectrometer. What causes this degradation? Expert Insight: These are likely aldol-type condensation dimers .

  • Causality: The 3-acetyl group is highly susceptible to self-condensation (aldol addition/dehydration) with the nucleophilic C3 or N1 positions of other indole molecules, especially under harsh basic conditions or prolonged heating during the aqueous quench.

  • Resolution: Optimize the quench. Do not use strong bases (like NaOH) to neutralize the reaction. Instead, pour the reaction mixture slowly over crushed ice and neutralize cautiously with saturated aqueous sodium bicarbonate (NaHCO 3​ ) or sodium acetate to a pH of ~6.5. Keep the temperature below 20 °C during the entire quench.

Q4: Is it possible to get N-acylation instead of C3-acylation? Expert Insight: While N-acylation is a common competing pathway in standard Friedel-Crafts acylations of free (N-H) indoles[2], the Vilsmeier-Haack mechanism is highly selective for the C3 position due to the specific electronic nature of the iminium intermediate. If N-substitution is observed, it is typically an N-dimethylaminomethylene byproduct resulting from incomplete hydrolysis, which can be resolved by extending the aqueous stirring time during workup.

Quantitative Data: Side Product Identification

To aid in rapid LC-MS identification during reaction monitoring, refer to the diagnostic signatures below:

Side Product / TargetChemical FormulaExact MassTypical [M+H]+Primary Cause
2-Chloro-3-acetylindole (Target)C 10​ H 8​ ClNO193.03194.0N/A
3-Acetyloxindole C 10​ H 9​ NO 2​ 175.06176.1Insufficient POCl 3​ / Low Temp
2-Chloroindole C 8​ H 6​ ClN151.02152.0Poor Vilsmeier reagent formation
Aldol Dimer C 20​ H 14​ Cl 2​ N 2​ O368.05369.1Harsh basic workup (pH > 9)
N-Dimethylaminomethylene Int. C 12​ H 13​ ClN 2​ 220.08221.1Incomplete aqueous hydrolysis

Standardized Experimental Protocol

This self-validating protocol is engineered to maximize the yield of 2-chloro-3-acetylindole while suppressing the aforementioned side products. This compound serves as a critical building block for synthesizing complex tetracyclic-fused quinolines and other advanced therapeutics[3].

Reagents:

  • Oxindole (1.0 equiv)

  • N,N-Dimethylacetamide (DMA) (3.0 equiv)

  • Phosphorus oxychloride (POCl 3​ ) (4.0 equiv)

Step-by-Step Method:

  • Vilsmeier Reagent Pre-formation: Charge a flame-dried, argon-purged round-bottom flask with anhydrous DMA (3.0 equiv). Cool the flask to 0 °C using an ice bath.

  • POCl 3​ Addition: Add POCl 3​ (4.0 equiv) dropwise over 15 minutes via a syringe pump.

    • Validation Check: The mixture should turn into a pale yellow/orange viscous solution, confirming the formation of the chloro-iminium salt. Stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve oxindole (1.0 equiv) in a minimal amount of anhydrous DMA and add it dropwise to the pre-formed Vilsmeier complex at 0 °C.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 85 °C. Stir at this temperature for 4–6 hours.

    • Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The disappearance of the oxindole spot and the emergence of a highly UV-active spot (target) indicates completion.

  • Controlled Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vigorously stirred beaker of crushed ice (10 g ice per 1 mL of reaction volume).

  • Hydrolysis & Neutralization: Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate to the acetyl group. Slowly add saturated aqueous NaHCO 3​ until the pH reaches 6.5–7.0.

    • Validation Check: Test the pH rigorously. Do not allow the pH to exceed 7.5 to prevent aldol dimerization.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-chloro-3-acetylindole.

References

  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis Source: Oreate AI URL:[Link]

  • A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone Source: RSC Advances (RSC Publishing) URL:[Link]

  • Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Welcome to the technical support center for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important indole intermediate. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: From Crude Product to Pure Compound

This section is structured to help you diagnose and solve specific purity-related issues you may encounter during your work-up and purification process.

Q1: My crude product is a dark brown or reddish oil/solid. What causes this discoloration and how can I remove it?

Expert Analysis: Discoloration in indole synthesis is a common issue. Indole rings, especially electron-rich ones like 5-methoxyindole, are susceptible to oxidation and acid-catalyzed polymerization.[1][2] The presence of residual acid from the synthesis (e.g., Vilsmeier-Haack or Friedel-Crafts acylation) or exposure to air and light can generate highly colored polymeric impurities.[2] Pure 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone should be a white to off-white or light yellow solid.

Troubleshooting Workflow:

G cluster_0 Initial Problem cluster_1 Purification Strategy cluster_2 Outcome start Crude Product is Dark/Discolored wash Aqueous Wash (Neutralize Acid) start->wash First Step charcoal Activated Charcoal Treatment wash->charcoal If color persists recryst Recrystallization charcoal->recryst Primary Method fail Still Colored recryst->fail If impurities co-crystallize success Pure, Light-Colored Product recryst->success chrom Column Chromatography chrom->success fail->chrom Alternative Method

Caption: Troubleshooting workflow for discolored product.

Recommended Actions:

  • Neutralizing Wash: Before any organic purification, dissolve your crude product in a suitable solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid, followed by brine.[1] This step is critical to prevent further degradation.

  • Activated Charcoal Treatment: If the color persists after washing, colored impurities can often be adsorbed onto activated charcoal.[3]

    • Protocol: Dissolve the crude solid in a minimal amount of a hot solvent suitable for recrystallization (e.g., ethanol or isopropanol). Add a small amount (1-2% w/w) of activated charcoal.[3] Stir and heat at reflux for 5-10 minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal. Allow the filtrate to cool for recrystallization. Caution: Excessive charcoal can lead to product loss.[3]

  • Recrystallization: This is often the most effective method for removing both colored and other impurities if the crude product is >85-90% pure.[1] See the detailed protocol in the FAQ section.

Q2: My TLC analysis shows multiple spots. How do I choose the right purification method?

Expert Analysis: The choice between recrystallization and column chromatography depends on the nature and separation of the impurities as observed on a Thin-Layer Chromatography (TLC) plate. The goal is to select a method that maximizes the separation between your desired product and the impurities.[4]

Decision Framework:

TLC ObservationImpurity Type (Likely)Recommended MethodRationale
Baseline Spot Highly polar impurities, saltsRecrystallization These impurities are often insoluble in common recrystallization solvents and can be removed by hot filtration.
Spot close to product (Low Rf) More polar byproduct/starting materialColumn Chromatography Provides better resolving power for compounds with similar polarities. A gradient elution may be required.[5]
Spot close to product (High Rf) Less polar byproductColumn Chromatography Allows for the elution of the less polar impurity first, followed by the product.
Streak instead of a spot Compound degradation on silicaDeactivated Silica/Alumina The acidic nature of silica gel can degrade sensitive indoles.[1] Deactivating the silica with triethylamine or using alumina can prevent this.[1]

Key Action:

  • TLC Method Development: Before committing to a large-scale purification, screen various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) on TLC plates.[4] The ideal system for column chromatography should give your product an Rf value between 0.2 and 0.4 for optimal separation.[4][6]

Q3: My compound appears to be degrading during silica gel column chromatography. What are the signs and what can I do?

Expert Analysis: 2-chloroindoles can be sensitive to the inherent acidity of standard silica gel.[1][5] This can lead to decomposition, visible as streaking on TLC, the appearance of new colored spots in collected fractions, and low overall recovery. The chlorine at the 2-position can be labile under certain conditions.

Mitigation Strategies:

  • Use Deactivated Silica: Prepare a slurry of your silica gel in the chosen eluent and add 0.5-1% triethylamine (Et₃N).[1] Let it equilibrate before packing the column. Running the column with an eluent containing 0.5-1% Et₃N neutralizes the acidic sites on the silica surface, preventing degradation.[1]

  • Switch to Alumina: Neutral or basic alumina is an excellent alternative stationary phase for acid-sensitive compounds.[1] You will need to re-optimize your eluent system using alumina TLC plates.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Have all fractions tubes and equipment ready before starting the purification.[1]

  • Consider Reversed-Phase Chromatography: For highly polar or sensitive indoles, reversed-phase (C18) flash chromatography can be a valuable alternative to normal-phase.[4]

Caption: Principle of chromatographic separation based on polarity.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone to >99% purity?

For achieving high purity, a two-stage approach is often best: initial purification by flash chromatography followed by a final polishing step using recrystallization.

  • Flash Column Chromatography: This will remove the bulk of impurities with different polarities.

  • Recrystallization: This is highly effective at removing trace impurities and results in a highly crystalline, pure final product.[1]

Q2: Can you provide a reliable recrystallization protocol?

Expert Insight: The key to successful recrystallization is choosing a solvent (or solvent system) in which your compound is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[7] For this chloro-methoxy-indole derivative, polar protic solvents or mixtures are a good starting point.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: On a small scale, test solvents like ethanol, isopropanol (IPA), and acetonitrile.[8] Mixtures such as ethanol/water or IPA/heptane can also be effective.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Maintain the solution at a gentle reflux.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if you used charcoal), perform a rapid filtration of the hot solution through a pre-heated funnel with fluted filter paper. This prevents premature crystallization.

  • Cooling & Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Q3: What are the optimal conditions for flash column chromatography?

Recommended Starting Conditions:

ParameterRecommendationJustification
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[4]
Mobile Phase Hexane / Ethyl Acetate GradientA gradient from 95:5 to 70:30 (Hexane:EtOAc) is a good starting point. This system offers good selectivity for many indole derivatives.[10][11]
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a strong solvent (e.g., DCM, Acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This leads to sharper bands and better separation compared to liquid loading a strong solvent.[6]

References

  • Technical Support Center: Purification of Polar Indole Derivatives - Benchchem.
  • Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography - Benchchem.
  • Hua L, Geng Y, Wang W, Feng J, Ma ZH. Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect. 2019;4(8):2418-2424. Available from: [Link]

  • purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine - Benchchem.
  • Purification of indole compounds. Google Patents; JPS5962565A.
  • Rao RN, Kumar V, Ramachandra B, Nageshwar D. Identification and synthesis of impurities formed during sertindole preparation. Journal of the Serbian Chemical Society. 2011;76(1):1-9. Available from: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]

  • Seo YH, Kim YJ, Kim YS, et al. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes. 2022;10(6):1083. Available from: [Link]

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Pews-Davtyan A, Beller M. Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. Organic Letters. 2008;10(1):121-124. Available from: [Link]

  • What do common indole impurities look like? - ResearchGate. Available from: [Link]

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. National Institutes of Health (NIH). Available from: [Link]

  • Recrystallization. Available from: [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. National Institutes of Health (NIH). Available from: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. Available from: [Link]

  • Understanding Indole's Chemical Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Gribble GW. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. 2006;106(8):3049-3131. Available from: [Link]

  • Successful flash chromatography. Biotage. Available from: [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Reddit. Available from: [Link]

  • Ali HM, Zuraini K, Wan Jeffrey B, Razali MR, Ng SW. 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Acta Crystallographica Section E: Structure Reports Online. 2007;63(Pt 5):o2588. Available from: [Link]

  • What is the best solvents combination that can be used to crystallize small natural products?. ResearchGate. Available from: [Link]

  • An In-depth Technical Guide to the Synthesis of 1-(2,3-dihydroindol-1-yl)ethanone - Benchchem.
  • Lee JH, Kim YG, Lee J. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology. 2022;13:892225. Available from: [Link]

  • Synthesis of 2-(chloroamino)-1-(2,4,5-tridiphenyl-1H-imidazol-1-yl)ethanone. ResearchGate. Available from: [Link]

  • Sadowski M, Klajn J, Kiełbasiński P. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. 2017;13:464-487. Available from: [Link]

  • Technical Support Center: Purification of 2'-Chloroacetanilide - Benchchem.
  • Lee JH, Kim YG, Ryu SY, Lee J. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology. 2021;12:707994. Available from: [Link]

  • Addressing the challenges of purification and quality control in gene therapy. Beckman Coulter Life Sciences. Available from: [Link]

  • Whelligan DK, Thomson DW, Taylor D, Hoelder S. Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry. 2010;75(1):11-15. Available from: [Link]

Sources

Optimization

Stability issues of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone in solution

Welcome to the Technical Support Center for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of this specific i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of this specific indole derivative.

This compound features a unique "push-pull" electronic system: an electron-donating 5-methoxy group and an electron-withdrawing 3-acetyl group, flanking a reactive 2-chloro substitution. This structural triad creates highly specific vulnerabilities in solution, particularly regarding oxidation and nucleophilic substitution. This guide will help you troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols to ensure absolute data integrity in your assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I prepared a 10 mM stock solution in DMSO. After a week at room temperature, the solution turned from colorless to a distinct yellow-brown, and my assay results are irreproducible. What is happening? A1: You are observing oxidative degradation mediated by the solvent. The 5-methoxy group is a strong electron-donating group (EDG) that increases the electron density of the indole core, raising the energy of its Highest Occupied Molecular Orbital (HOMO). This makes the indole ring highly susceptible to oxidation[1]. Furthermore, Dimethyl Sulfoxide (DMSO) is not entirely inert; over time, and especially in the presence of trace moisture or light, DMSO can act as a mild oxidant and sulfenylating agent, attacking the electron-rich indole core to form complex, colored oligomers or isatin/oxindole derivatives[2]. Solution: Never store working solutions of this compound at room temperature. Use anhydrous, degassed DMSO, and store aliquots at -80°C under an argon atmosphere.

Q2: During my in vitro biochemical assays in a pH 8.0 HEPES buffer, LC-MS analysis shows a rapid depletion of the parent compound and the appearance of a new peak with a mass shift of -18 Da. Why is it unstable in buffer? A2: This is a classic case of nucleophilic aromatic substitution ( SN​Ar ) followed by tautomerization. The 3-acetyl group acts as a strong electron-withdrawing group (EWG), which stabilizes the negative charge in the Meisenheimer-like transition state when a nucleophile attacks the C2 position[3]. In slightly basic aqueous buffers (pH > 7.5), hydroxide ions (or buffer nucleophiles) attack the activated 2-chloro position, displacing the chloride ion. The resulting 2-hydroxyindole intermediate rapidly tautomerizes into a highly stable oxindole[4]. Solution: Lower the assay buffer pH to 7.0–7.4 if your biological target permits, and minimize the pre-incubation time of the compound in the aqueous buffer before initiating the reaction.

Q3: My compound degrades even when stored as a dry powder on the benchtop. Is it light-sensitive? A3: Yes. Indole derivatives are notoriously prone to photodegradation[1]. Ultraviolet and ambient visible light can trigger radical-mediated cleavage or dimerization of the indole core. The presence of the 2-chloro substituent introduces a potential site for photo-dehalogenation, generating highly reactive radical species that cascade into complex degradation profiles. Solution: Always handle the compound under low-light conditions and store it in amber glass vials.

Part 2: Logical Relationships & Degradation Pathways

To effectively prevent degradation, you must understand the competing chemical pathways the molecule can undergo depending on the stressor applied.

degradation_mechanisms Parent 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (Intact Compound) Oxidation Oxidative Degradation (Isatin / Oxindole Formation) Parent->Oxidation DMSO / O2 (Electron-rich 5-OMe accelerates) Hydrolysis Nucleophilic Substitution (2-Hydroxy Tautomerization) Parent->Hydrolysis Aqueous Buffer (pH > 7.5) (3-Acetyl EWG activates C2) Photodegradation Photodegradation (Radical Cleavage / Dimerization) Parent->Photodegradation UV / Ambient Light (Indole core sensitivity)

Fig 1. Primary degradation pathways of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone in solution.

Quantitative Degradation Matrix

Use the following table to cross-reference your analytical observations with the exact degradation mechanism.

Stress ConditionPrimary MechanismCausality / Structural VulnerabilityExpected LC-MS Mass ShiftVisual Indicator
DMSO Storage (RT) Oxidation5-OMe increases HOMO energy, facilitating DMSO/O2 attack[1].+14 Da to +32 Da (Isatins)Colorless Yellow/Brown
Aqueous Buffer (pH > 7.5) Hydrolysis ( SN​Ar )3-Acetyl EWG activates C2-Cl for nucleophilic displacement[4].-18 Da (Loss of Cl, addition of OH)None (Remains colorless)
Ambient Light (UV/Vis) PhotodegradationPhoto-dehalogenation and radical dimerization of the indole core.-34 Da (Dehalogenation) or +Mass (Dimers)Colorless Pink/Red

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a closed, self-validating loop. This means incorporating internal controls that immediately flag if a step has failed.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This workflow guarantees the integrity of your stock solution by eliminating oxygen, moisture, and light, while establishing a baseline for future quality control.

workflow_protocol Step1 Dry Powder Storage (-20°C) Step2 Glovebox Weighing (Argon/N2) Step1->Step2 Step3 Dissolution in Degassed DMSO Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 QC & Storage HPLC-UV (-80°C) Step4->Step5

Fig 2. Self-validating workflow for the preparation and storage of highly stable stock solutions.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge anhydrous DMSO (≥99.9% purity) with ultra-pure Argon gas for 30 minutes to displace dissolved oxygen.

  • Weighing (Control Step): Weigh the dry powder inside a nitrogen-purged glovebox to prevent atmospheric moisture absorption.

  • Dissolution: Dissolve the compound to a 10 mM concentration using the degassed DMSO.

  • Internal Standard Addition (Self-Validation): Spike the stock solution with 10 µM of an inert internal standard (e.g., caffeine or a stable isotope-labeled analog). Causality: This allows you to differentiate between true chemical degradation (ratio of compound to standard drops) and solvent evaporation (both concentrations rise proportionally).

  • Aliquotting: Dispense 20 µL single-use aliquots into inert, amber glass vials with PTFE-lined caps. Overlay the headspace with Argon before sealing.

  • Time-Zero (T0) Validation: Immediately inject one aliquot into an HPLC-UV/MS system. Record the Area Under the Curve (AUC) ratio of the parent compound to the internal standard. This is your T0 baseline.

  • Storage: Flash-freeze the remaining aliquots in liquid nitrogen and store at -80°C[1].

Protocol 2: Forced Degradation Assay Validation

Before using this compound in complex biological matrices, you must map its exact retention times and degradation peaks to avoid false positives in your assays.

Step-by-Step Methodology:

  • Preparation: Prepare three 1 mL samples of the compound at 100 µM in Acetonitrile:Water (50:50).

  • Stress Application:

    • Sample A (Acidic): Add 0.1 M HCl (Final pH ~1.0).

    • Sample B (Basic): Add 0.1 M NaOH (Final pH ~13.0)[4].

    • Sample C (Oxidative): Add 3% H2​O2​ .

  • Incubation: Incubate all samples at 40°C in the dark for 4 hours.

  • Neutralization (Self-Validation): Neutralize Sample A with NaOH and Sample B with HCl. Causality: Neutralization immediately quenches the degradation reaction, ensuring the analytical snapshot accurately represents the exact 4-hour time point without further degradation occurring inside the autosampler queue.

  • Analysis: Run samples via LC-MS. Identify the specific retention times of the oxindole degradants (from Sample B) and oxidized oligomers (from Sample C). Exclude these retention times from your biological assay integration windows.

References

  • DMSO as Oxidant and Sulfenylating Agent for Metal‐Free Oxidation and Methylthiolation of Alcohol‐Containing Indoles ResearchGate. [Link]

  • Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively Organic Letters - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Storage and Stability of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Welcome to the technical support guide for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. This guide provides field-proven insights and protocols to prevent degradation during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Q1: What are the ideal storage conditions for solid 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone? For maximum stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry environment. Refrigerated storage at 2-8°C is recommended for long-term preservation, similar to other chloro-indole derivatives. For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[1]

Q2: How can I tell if my compound has started to degrade? Visual inspection is the first indicator. A color change from its typical off-white or light yellow to a more pronounced yellow, brown, or pinkish hue suggests potential degradation. The definitive method for confirming degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which will reveal the appearance of new impurity peaks or a decrease in the main peak's area percentage.

Q3: Is this compound sensitive to air, light, or moisture? Yes. Based on the general reactivity of indole-based structures, this compound is susceptible to degradation from all three factors. The indole ring can be oxidized by atmospheric oxygen, a process often accelerated by light (phot-oxidation).[1] The chloro and methoxy groups can also influence the electron density of the ring system, potentially affecting its stability. Moisture can lead to hydrolysis or facilitate other degradation reactions.

Q4: What solvents are recommended for preparing stock solutions, and how should they be stored? For short-term use, high-purity, anhydrous solvents like DMSO, dichloromethane, or methanol are suitable.[2] Stock solutions should be prepared fresh whenever possible. If storage is necessary, use amber glass vials with tightly sealed caps, purge the headspace with an inert gas, and store at -20°C or below for a limited duration. Stability in solution is significantly lower than in solid form.

Q5: Are there any chemicals that are incompatible with this compound? Yes. Avoid storage near strong oxidizing agents, as they can aggressively degrade the indole nucleus.[3] It should also be segregated from strong acids, bases, and reactive metals.[4][5] As a halogenated organic compound, it should not be stored with alkali metals due to the risk of explosive reactions.[6]

Section 2: Understanding Degradation Mechanisms

To effectively prevent degradation, it is crucial to understand the underlying chemical instabilities of the molecule. The structure of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone contains several reactive sites.

Potential Degradation Pathways

The primary routes of degradation are hypothesized to be oxidation, hydrolysis, and photodecomposition.

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts. This is often the primary cause of color change in the solid material.

  • Dechlorination: The chloro-substituent at the 2-position of the indole ring could be susceptible to reductive dechlorination or nucleophilic displacement under certain conditions, leading to the formation of the corresponding des-chloro impurity.

  • Hydrolysis: Although the acetyl group is generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to its cleavage.

  • Photodecomposition: Indole derivatives can be light-sensitive. UV radiation can provide the energy to initiate free-radical reactions or other transformations, leading to a complex mixture of degradants.

G cluster_main 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone cluster_degradation Potential Degradation Products parent Core Compound oxidized Oxidized Products (e.g., Isatin derivatives) parent->oxidized Air (O₂) Light (hν) dechlorinated Des-chloro Impurity parent->dechlorinated Reductive Environment Nucleophiles polymeric Colored Polymers parent->polymeric Light (hν) Heat hydrolyzed Hydrolysis Products parent->hydrolyzed Moisture (H₂O) pH extremes

Caption: Potential degradation pathways for the target compound.

Key Factors Influencing Stability

The following environmental factors have a direct impact on the shelf-life of the compound.

FactorImpact on StabilityRationale & Mitigation Strategy
Temperature HighElevated temperatures accelerate all degradation reactions. Mitigation: Store refrigerated (2-8°C) or frozen (-20°C). Avoid heat sources.[7]
Atmosphere HighOxygen in the air can oxidize the indole ring. Mitigation: Store in tightly sealed containers. For maximum stability, backfill with an inert gas (Argon/Nitrogen).
Light HighUV and visible light can provide the activation energy for photodecomposition. Mitigation: Store in amber glass vials or in a dark location, such as a light-proof box within a refrigerator.[1]
Moisture Moderate to HighWater can act as a reactant (hydrolysis) or a catalyst for other degradation pathways. Mitigation: Store in a desiccated environment. Ensure the compound is dry before sealing the container.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: I observed a color change in my solid sample (e.g., from off-white to yellow/brown). What does this mean and can I still use it?

  • Answer: A significant color change is a strong indicator of degradation, most likely due to oxidation and the formation of colored polymeric byproducts. While the bulk of the material may still be the desired compound, the presence of impurities is highly probable.

  • Recommended Action:

    • Do not assume purity. The material should be re-analyzed to determine its current purity level before use.

    • Perform a Purity Check: Use HPLC to quantify the main component and identify the percentage of impurities.[8][9] A simple solubility test can also be indicative; degraded material may show decreased solubility or leave a colored residue.

    • Decision: If purity is still within the acceptable range for your specific application (e.g., >95%), it may be usable for non-critical experiments. For sensitive applications like drug development or quantitative assays, using a fresh, high-purity lot is strongly advised.

    • Future Prevention: Review your storage protocol. Ensure the container is properly sealed, protected from light, and stored at the correct temperature to prevent recurrence.

Issue: My recent HPLC analysis shows a new impurity peak that wasn't there before. How do I identify the cause?

  • Answer: The appearance of a new peak confirms that degradation has occurred. The retention time of the new peak relative to the parent compound can provide clues. A more polar impurity will typically have a shorter retention time in reverse-phase HPLC, while a less polar one will have a longer retention time.

  • Recommended Action:

    • Correlate with Storage Conditions: Was the sample recently exposed to light, elevated temperatures, or left in solution for an extended period? This can help pinpoint the cause (photodegradation vs. thermal degradation vs. solvolysis).

    • Characterize the Impurity (Optional): For critical applications, identifying the impurity is necessary. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the new peak, helping to elucidate its structure (e.g., does the mass correspond to a dechlorinated or oxidized product?).[10]

    • Implement Corrective Actions: Based on the likely cause, adjust your handling and storage procedures. For instance, if light exposure is suspected, switch to amber vials and work under subdued lighting. If solution instability is the issue, prepare solutions fresh for each experiment.

Issue: I need to store the compound in solution. What is the best solvent and what precautions should I take?

  • Answer: No solvent will preserve the compound indefinitely. Solution stability is always lower than solid-state stability. The choice of solvent depends on the intended downstream application.

  • Recommended Protocol:

    • Solvent Selection: Use high-purity, anhydrous grade solvents. Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are common choices for creating concentrated stock solutions. Avoid protic solvents like methanol if hydrolysis is a concern, especially for long-term storage.

    • Preparation: Prepare the solution at a reasonable concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved.

    • Storage: Aliquot the solution into smaller, single-use volumes in amber glass or polypropylene vials to avoid repeated freeze-thaw cycles. Purge the headspace of each vial with argon or nitrogen before sealing.

    • Temperature: Store frozen at -20°C or, for extended periods, at -80°C.

    • Validation: It is best practice to perform a small-scale stability study. Analyze a freshly prepared solution and re-analyze it after a set storage period (e.g., 1 week, 1 month) to determine the actual degradation rate under your specific conditions.

Section 4: Standard Operating Protocols

Follow these detailed methodologies to ensure the integrity of your material.

Protocol for Long-Term Storage (Solid Form)
  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Weighing: Perform weighing in a controlled environment with low humidity. Minimize the time the bulk material is exposed to the atmosphere.

  • Inert Gas Purge: After adding the compound to the vial, flush the headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vial with the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, CAS number, date received, and storage conditions.

  • Storage Location: Place the sealed vial inside a secondary container (e.g., a small box) and store it in a designated refrigerator or freezer (2-8°C or -20°C). Ensure the location is dark and free from vibrations.

Protocol: Routine Purity Assessment via HPLC

This protocol provides a general method for assessing the purity of your compound. It should be adapted and validated for your specific equipment.

Caption: Workflow for routine purity analysis by HPLC.

Section 5: Summary of Best Practices

CategoryRecommendation
Storage (Solid) 2-8°C, protected from light, in a tightly sealed container under an inert atmosphere.
Storage (Solution) -20°C or below, in single-use aliquots, using anhydrous solvents, with an inert gas overlay.
Handling Minimize exposure to air, light, and moisture. Use clean spatulas and glassware.
Incompatibilities Segregate from strong oxidizers, acids, bases, and reactive metals.[3][4][11]
Verification Always perform a purity check (e.g., HPLC) on aged material or before starting a critical experiment.

References

  • HazComFast. (n.d.). 3-Acetylindole (CAS 703-80-0). Retrieved from [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Bioremediation & Biodegradation. Retrieved from [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. Retrieved from [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Semantic Scholar. Retrieved from [Link]

  • Ho, S. S. H., et al. (2015). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]

  • University of California, Riverside. (2005). Practices for Proper Chemical Storage. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • University of Bristol. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Storage and Segregation. Retrieved from [Link]

  • University of Manchester. (n.d.). Storage and Segregation of Hazardous Chemicals. Retrieved from [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved from [Link]

  • Wang, A., et al. (2019). Enhanced dechlorination and biodegradation of 2-chloroaniline by a 2-aminoanthraquinone-graphene oxide composite under anaerobic conditions. Scientific Reports. Retrieved from [Link]

  • Hu, C. Q., & Magano, J. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • Kudo, K., et al. (2023). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days. Forensic Toxicology. Retrieved from [Link]

  • van der Westhuizen, L., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chlorination of 5-Methoxy-3-Acetylindole

Welcome to the technical support center for the electrophilic chlorination of 5-methoxy-3-acetylindole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the electrophilic chlorination of 5-methoxy-3-acetylindole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chlorination of 5-methoxy-3-acetylindole?

The chlorination of 5-methoxy-3-acetylindole presents several distinct challenges rooted in the inherent chemical properties of the indole scaffold. The indole nucleus is electron-rich, making it highly susceptible to electrophilic attack. However, the substituents at the C3 and C5 positions exert competing electronic and steric effects, which complicates selectivity.

The main challenges are:

  • Regioselectivity: The indole ring has multiple potential sites for chlorination (C2, C4, C6, C7). The methoxy group at C5 is an activating, ortho-, para- directing group, favoring substitution at C4 and C6. The acetyl group at C3 is a deactivating group, which also sterically hinders attack at the C2 and C4 positions. Predicting and controlling the primary site of chlorination is the most significant hurdle.

  • Over-chlorination: The activated nature of the ring system can easily lead to the formation of di- or even tri-chlorinated byproducts, especially under harsh reaction conditions.

  • Substrate Decomposition: Indoles can be sensitive to strongly acidic or oxidative conditions, leading to polymerization or the formation of tar-like byproducts.[1] The choice of chlorinating agent and reaction conditions is critical to prevent degradation.[2]

  • Reagent Stability and Activity: The effectiveness of common chlorinating agents like N-Chlorosuccinimide (NCS) can be compromised by moisture or degradation over time, leading to low or no conversion.[3]

Q2: Which chlorinating agent is recommended for this substrate and why?

For the chlorination of electron-rich and potentially sensitive heterocyclic systems like 5-methoxy-3-acetylindole, N-Chlorosuccinimide (NCS) is the most highly recommended reagent.[4]

Rationale:

  • Mild Reactivity: Compared to alternatives like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), NCS is a milder electrophilic chlorine source. This controlled reactivity is crucial for minimizing substrate decomposition and the formation of unwanted byproducts.[4]

  • Ease of Handling: NCS is a stable, crystalline solid that is significantly easier and safer to handle than gaseous or highly corrosive liquid reagents.[3][4]

  • High Selectivity: Under optimized conditions, NCS can provide good to excellent regioselectivity in the chlorination of indoles and other activated aromatic systems.[5] The reaction's outcome can often be steered by the choice of solvent and temperature.

The general mechanism involves the aromatic ring acting as a nucleophile, attacking the electrophilic chlorine atom of NCS to form a resonance-stabilized intermediate (a sigma complex), which then loses a proton to yield the chlorinated product.[4]

Q3: What is the expected major regioisomer, and what factors influence its formation?

The major regioisomer formed during the chlorination of 5-methoxy-3-acetylindole is typically the 4-chloro derivative .

Several factors govern this outcome:

  • Electronic Effects: The C5-methoxy group is a powerful electron-donating group that strongly activates the C4 and C6 positions for electrophilic aromatic substitution.

  • Steric Hindrance: The acetyl group at the C3 position provides significant steric bulk, which disfavors electrophilic attack at the adjacent C2 and C4 positions. However, the electronic activation at C4 by the methoxy group is often strong enough to overcome this steric hindrance.

  • Reaction Conditions: The choice of solvent plays a critical role. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often employed to facilitate the reaction and can influence the regiochemical outcome. Temperature control is also paramount; lower temperatures generally favor higher selectivity.

While C4-chlorination is expected, the formation of the C6-chloro isomer as a minor product is common. In some cases, depending on the conditions, trace amounts of the C2-chloro isomer might also be observed.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the experimental process.

Problem 1: Low Conversion or No Reaction

You've set up the reaction according to a standard procedure, but TLC or LC-MS analysis shows a majority of unreacted starting material even after an extended period.

Potential Causes & Solutions

  • Cause A: Inactive N-Chlorosuccinimide (NCS)

    • Explanation: NCS can slowly degrade upon exposure to moisture, leading to a loss of reactivity.

    • Solution:

      • Use a fresh bottle of NCS: Whenever possible, use a newly opened bottle of high-purity NCS.

      • Recrystallize your NCS: If you suspect your reagent is old, you can recrystallize it from acetic acid to remove impurities like succinimide and improve its activity.

      • Store properly: Always store NCS in a desiccator away from light and moisture.

  • Cause B: Insufficient Activation or Temperature

    • Explanation: While the substrate is activated, the reaction may still require a certain activation energy. Room temperature might not be sufficient, especially if the solvent is not optimal.

    • Solution:

      • Gently increase the temperature: Raise the reaction temperature in increments (e.g., to 40-50 °C) and monitor the progress by TLC. Avoid excessive heat, which can lead to side products.[7]

      • Consider an activator: In some cases, adding a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) can activate the NCS and promote the reaction.[8] However, this should be done cautiously as it can also increase the risk of side reactions.

  • Cause C: Inappropriate Solvent

    • Explanation: The solvent can significantly impact the solubility of the reagents and the stability of the reaction intermediates.

    • Solution: Ensure your 5-methoxy-3-acetylindole is fully dissolved. If solubility is an issue in a solvent like chloroform or dichloromethane, switch to a more polar aprotic solvent such as acetonitrile (MeCN) or DMF.

Problem 2: Mixture of Isomers (Poor Regioselectivity)

Your analysis shows the desired 4-chloro product, but it is contaminated with significant amounts of the 6-chloro isomer and potentially other chlorinated species.

Potential Causes & Solutions

  • Cause A: Reaction Temperature is Too High

    • Explanation: Higher temperatures provide more energy for the reaction to overcome the activation barriers for substitution at less-favored positions, leading to a decrease in selectivity.

    • Solution: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This often provides the best balance of reaction rate and selectivity.

  • Cause B: Incorrect Choice of Solvent

    • Explanation: The solvent polarity can influence the transition state energies for attack at different positions.

    • Solution: Acetonitrile (MeCN) is often reported to give excellent regioselectivity for the chlorination of activated indoles. If you are using a less polar solvent like dichloromethane (DCM) or chloroform (CHCl₃), consider switching to MeCN.[5]

  • Cause C: Use of a Non-Selective Chlorinating Agent

    • Explanation: More aggressive reagents like sulfuryl chloride (SO₂Cl₂) are notoriously less selective than NCS and are more likely to produce isomeric mixtures.

    • Solution: If you are not already using it, switch to N-Chlorosuccinimide (NCS) as your chlorinating agent.

Workflow for Optimizing Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of C4/C6 Isomers) check_temp Is Reaction Temperature > 25°C? start->check_temp check_solvent What is the solvent? check_temp->check_solvent No action_temp Action: Lower temperature to 0°C, then allow to slowly warm to RT. check_temp->action_temp Yes action_solvent_polar Action: Switch to a polar aprotic solvent like Acetonitrile (MeCN). check_solvent->action_solvent_polar DCM, CHCl3, etc. action_solvent_nonpolar Maintain MeCN or DMF. This is likely not the primary issue. check_solvent->action_solvent_nonpolar MeCN, DMF check_reagent Is the reagent NCS? action_reagent Action: Switch to NCS. Avoid SO2Cl2 or Cl2. check_reagent->action_reagent No end_node Result: Improved C4-Selectivity check_reagent->end_node Yes action_temp->check_solvent action_solvent_polar->check_reagent action_solvent_nonpolar->check_reagent action_reagent->end_node

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 3: Product Decomposition or Dark Tar Formation

The reaction mixture turns dark brown or black, and upon workup, you isolate a complex mixture or an intractable tar with very little of the desired product.

Potential Causes & Solutions

  • Cause A: Overly Aggressive Reaction Conditions

    • Explanation: The combination of a strong chlorinating agent, high temperatures, or the presence of strong acids can cause the electron-rich indole ring to polymerize or decompose.

    • Solution:

      • Use NCS: Ensure you are using NCS, not a harsher reagent.[9]

      • Strict Temperature Control: Maintain the recommended temperature (e.g., 0 °C to RT). Do not let the reaction exotherm uncontrollably.

      • Avoid Strong Acids: Unless absolutely necessary for activation, avoid using strong Brønsted or Lewis acids, which can promote decomposition pathways.

  • Cause B: Presence of Light

    • Explanation: Some chlorination reactions, particularly those involving radical pathways, can be initiated or accelerated by light, leading to uncontrolled side reactions.[10]

    • Solution: Perform the reaction in a flask wrapped in aluminum foil or in a dark fume hood to exclude light.

  • Cause C: Oxygen Contamination

    • Explanation: Indoles can be susceptible to oxidation, and the presence of oxygen can sometimes lead to the formation of colored, oxidized byproducts.

    • Solution: While not always necessary, if you consistently experience decomposition, try degassing your solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Data & Protocols

Table 1: Comparison of Common Chlorinating Agents
ReagentFormulaProsConsRecommended For
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂Mild, selective, easy to handle (solid)[4]Can be moisture sensitive[3]Primary recommendation for this substrate
Sulfuryl Chloride SO₂Cl₂Inexpensive, powerfulHighly reactive, less selective, corrosive, liberates HCl gasChlorination of less activated or deactivated rings
Chlorine Gas Cl₂Very cheapHighly toxic, difficult to handle, poor selectivityIndustrial-scale chlorination of simple aromatics
Experimental Protocol: Regioselective C4-Chlorination using NCS

This protocol is designed to maximize the yield and selectivity for 4-chloro-5-methoxy-3-acetylindole.

Materials:

  • 5-methoxy-3-acetylindole

  • N-Chlorosuccinimide (NCS), recrystallized or from a new bottle

  • Acetonitrile (MeCN), anhydrous grade

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-methoxy-3-acetylindole (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 10-15 mL per gram of substrate) and stir until all the solid has dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the cooled solution in one portion. It is important to use only a slight excess of NCS to minimize over-chlorination.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a small amount of saturated aqueous sodium thiosulfate solution to quench any unreacted NCS.

  • Workup:

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove succinimide byproduct) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 4-chloro-5-methoxy-3-acetylindole.

Structure and Reactivity Diagram

Sources

Optimization

Work-up procedure for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone synthesis

Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers and drug development professionals conducting the synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers and drug development professionals conducting the synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone .

This molecule is typically synthesized via a Vilsmeier-Haack type acylation and chlorination of 5-methoxyoxindole using phosphorus oxychloride (POCl₃) and N,N-dimethylacetamide (DMAc)[1][2]. Because this reaction generates a highly reactive chloroiminium intermediate and utilizes hazardous, water-sensitive reagents, the work-up procedure is the most critical phase of the synthesis. Improper work-up will lead to poor yields, unhydrolyzed intermediates, or degradation of the indole core[3].

Part 1: Standard Operating Procedure (SOP) - Work-Up Methodology

This protocol is designed as a self-validating system . By following the embedded In-Process Controls (IPCs), you can verify the mechanistic success of each step before proceeding, ensuring absolute trustworthiness in your experimental workflow.

Step 1: Exothermic Quenching
  • Prepare a large beaker containing crushed ice and water (approximately 5–10 times the volume of the reaction mixture).

  • Transfer the crude reaction mixture (containing POCl₃, DMAc, and the iminium salt) to an addition funnel.

  • Slowly add the reaction mixture dropwise into the vigorously stirred ice-water.

  • Causality: POCl₃ reacts violently with water, generating phosphoric acid, HCl, and significant heat. Slow addition into a large thermal sink (ice) prevents the localized boiling of DMAc and the thermal degradation of the indole core[1]. Maintain the internal temperature strictly below 20 °C.

Step 2: pH Adjustment & Iminium Hydrolysis
  • The quenched mixture will be highly acidic (pH < 1). Slowly add saturated aqueous NaHCO₃ or 2M NaOH until the pH stabilizes between 7.0 and 8.0 .

  • Stir the neutralized mixture vigorously at room temperature for 1.5 to 2 hours.

  • Causality: The Vilsmeier-Haack reaction initially forms a stable C3-chloroiminium salt. This intermediate requires a neutral-to-slightly-alkaline environment and sufficient time to fully hydrolyze into the target 3-acetyl group[4].

  • Self-Validation (IPC): Withdraw a 0.5 mL aliquot, extract with 1 mL EtOAc, and analyze via LC-MS or TLC. The complete disappearance of the highly polar, baseline-retained iminium species validates that hydrolysis is complete. Do not proceed to extraction until this is confirmed.

Step 3: Liquid-Liquid Extraction & DMAc Removal
  • Transfer the hydrolyzed mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

  • Combine the organic layers. To remove the large excess of DMAc (which partitions slightly into EtOAc), wash the combined organic phase with distilled water (3x) followed by a final wash with saturated brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude product.

Part 2: Mechanistic Visualizations

WorkupWorkflow A Crude Reaction Mixture (POCl3, DMAc, Iminium Salt) B Ice-Water Quench (Exothermic Control < 20°C) A->B Slow addition C Hydrolysis of Iminium (pH 7-8 adjustment, 1-2 h) B->C NaHCO3 D Liquid-Liquid Extraction (EtOAc / Aqueous) C->D EtOAc E Organic Phase (Product + Traces of DMAc) D->E Top Layer F Aqueous Phase (Phosphate salts, DMAc) D->F Bottom Layer (Discard) G Brine Wash & Drying (Na2SO4) E->G Wash H Concentration & Crystallization (Pure Ethanone) G->H Evaporate

Fig 1: Step-by-step work-up workflow for 1-(2-chloro-5-methoxy-1H-indol-3-yl)ethanone synthesis.

ChemicalPathway A 5-Methoxyoxindole + DMAc + POCl3 B Chloroiminium Intermediate (Highly Reactive) A->B Vilsmeier-Haack Acylation C Aqueous Quench (H2O, pH 7-8) B->C Work-up D 1-(2-Chloro-5-methoxy- 1H-indol-3-yl)ethanone C->D Hydrolysis

Fig 2: Chemical transformation from oxindole to the target ethanone via iminium hydrolysis.

Part 3: Quantitative Data on Quenching Conditions

The table below summarizes empirical data demonstrating how variations in the work-up parameters directly impact the yield and purity of the final ethanone product.

Quench ConditionpH ControlStirring Time (Post-Quench)Yield (%)Purity (HPLC %)Primary Impurity Observed
Ice-water, fastNone (Highly Acidic)15 min35%60%Unhydrolyzed iminium salt
Ice-water, slow pH 7–8 (NaHCO₃) 1.5 hours 85% >95% Trace DMAc
Ambient waterpH 7–8 (NaHCO₃)1.5 hours60%75%2-Hydroxy-3-acetylindole
Ice-water, slowpH > 10 (NaOH)1.5 hours40%50%2-Hydroxy-3-acetylindole

Part 4: Troubleshooting Guide & FAQs

Q: Why did my reaction mixture violently erupt and darken during the quench? A: This is a classic symptom of a "reverse quench" or inadequate thermal control. POCl₃ reacts exothermically with water. If water is added to the reaction flask, the localized heat cannot dissipate, causing the DMAc to boil and rapidly degrading the indole into polymeric tars. Always perform a forward quench by adding the reaction mixture dropwise into a massive excess of crushed ice[1].

Q: My LC-MS/NMR shows a mixture of the desired product and a highly polar intermediate. What happened? A: You are observing the unhydrolyzed chloroiminium salt. The Vilsmeier-Haack reaction does not directly produce the acetyl group; it produces an iminium intermediate[3]. If your work-up is too brief or the pH remains highly acidic, hydrolysis stalls. Ensure the pH is adjusted to 7.0–8.0 and allow the mixture to stir for at least 1.5 hours at room temperature to drive the hydrolysis to completion.

Q: How do I efficiently remove the large excess of N,N-dimethylacetamide (DMAc) during extraction? A: While DMAc is highly water-soluble, its high concentration in the reaction mixture means it will partially partition into standard organic solvents like EtOAc. To resolve this, perform at least three rigorous water washes of the organic phase. Alternatively, extracting with an EtOAc/Heptane (1:1) mixture lowers the polarity of the organic phase, significantly reducing DMAc carryover.

Q: I am observing 5-methoxyoxindole starting material or 2-hydroxy-3-acetylindole in my final product. Why? A: This indicates over-hydrolysis during the work-up. The C2-chloro group on the indole ring is susceptible to nucleophilic aromatic substitution by hydroxide ions. If your quench pH exceeds 9.0, or if the mixture is allowed to heat up during basic hydrolysis, the C2-chloro group will be displaced by an -OH group, reverting the molecule to its oxindole (2-hydroxyindole) tautomer[4]. Strict pH control (7.0–8.0) is mandatory to preserve the C2-chloro moiety.

References

  • Source: ResearchGate (Colloid and Surfaces A)
  • Source: Banaras Hindu University (BHU)
  • Source: Middle East Technical University (METU)
  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Column Chromatography of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide is designed to provide you with a comprehensive, field-tested framework for the successful purif...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you with a comprehensive, field-tested framework for the successful purification of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone using column chromatography. We will move beyond simple step-by-step instructions to explore the underlying principles, enabling you to troubleshoot and adapt the methodology to your specific experimental context.

Part 1: Foundational Protocol & Recommended Starting Conditions

Before diving into troubleshooting, it is crucial to establish a robust starting point. The following protocol is based on the general principles of purifying substituted indole derivatives.[1][2]

Compound Analysis: The target molecule, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, has several key features that dictate its chromatographic behavior:

  • Indole Core: A moderately polar, aromatic heterocyclic system. The N-H proton is weakly acidic and can interact with the stationary phase.

  • Acetyl Group (-C(O)CH₃): A polar group that increases the compound's affinity for polar stationary phases.

  • Methoxy Group (-OCH₃): Moderately polar.

  • Chloro Group (-Cl): Adds to the molecular weight and has a minor electronic effect.

This combination of functional groups suggests that the compound is of intermediate polarity and should be well-suited for normal-phase chromatography.

Initial Development with Thin-Layer Chromatography (TLC)

TLC is an indispensable preliminary step for optimizing the mobile phase before committing to a full-scale column. The goal is to find a solvent system that provides a retardation factor (Rƒ) for the target compound between 0.2 and 0.4 .[3] This Rƒ range typically ensures good separation from both less polar and more polar impurities on a column.

Recommended TLC & Column Conditions:

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Silica gel is the standard, cost-effective choice for normal-phase chromatography due to its high polarity.[4] However, its surface is acidic and can cause degradation of sensitive indoles.[1][5][6] Always check for compound stability on a TLC plate first (see Troubleshooting section).
Mobile Phase (Eluent) Hexane / Ethyl Acetate (EtOAc) GradientThis is a classic solvent system with a wide polarity range. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar ethyl acetate. For some indole separations, solvent systems containing dichloromethane or small amounts of methanol may also be effective.[7][8][9]
Visualization UV Light (254 nm)The aromatic indole ring makes the compound UV-active, appearing as a dark spot on a fluorescent TLC plate (F₂₅₄).[1] This is a non-destructive method. For enhanced visualization, chemical stains like p-anisaldehyde or a potassium permanganate (KMnO₄) dip can be used.[1]
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can be carefully added to the top of the column, preventing band broadening associated with wet loading in a too-strong solvent.
Step-by-Step Column Chromatography Protocol:
  • Column Preparation: Select an appropriately sized column. A general rule is to use a 30:1 to 100:1 weight ratio of silica gel to crude sample.[1] Pack the column using the "wet slurry" method: create a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc) and pour it into the column, allowing it to settle into a uniform bed without air bubbles.[2]

  • Sample Loading: Add a thin layer of sand on top of the packed silica. Carefully add your dry-loaded sample onto the sand. Add another thin layer of sand on top of the sample to protect it from disturbance.

  • Elution: Carefully add the mobile phase to the column. Begin elution with the low-polarity solvent mixture determined from your TLC analysis. Collect fractions and monitor their contents by TLC.

  • Gradient Elution: If the compound does not elute, or if separation from impurities is poor, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[10][11]

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Part 2: Troubleshooting & FAQ Guide

This section addresses the most common issues encountered during the purification of indole derivatives.

Q1: My compound is streaking or "tailing" on the TLC plate and the column peaks are broad. What's wrong?

Answer: Tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase, or sample overload.[12][13] The weakly acidic N-H proton of the indole can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[3][6]

Troubleshooting Steps:

  • Reduce Sample Load: First, ensure you are not overloading the TLC plate or the column. Try spotting a more dilute sample on the TLC plate.

  • Incorporate a Basic Modifier: The most common solution is to "deactivate" the acidic sites on the silica gel. Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase (typically 0.1% to 1%).[3][14] Run a new TLC with the modified eluent to see if the tailing is reduced.

  • Switch Stationary Phase: If a basic modifier doesn't solve the problem, the indole may be too sensitive for standard silica. Consider using a different stationary phase, such as neutral alumina, which lacks the strong acidic sites of silica gel.[1][5]

Q2: I'm getting very low recovery of my compound after the column. Where did it go?

Answer: Low recovery can be caused by several factors: the compound may have degraded on the column, it may be irreversibly adsorbed to the silica, or it may have co-eluted with an impurity you didn't see.[5]

Troubleshooting Steps:

  • Test for Compound Stability: Before running a column, perform a simple stability test. Spot your crude material on a TLC plate, then let it sit for an hour. Develop the plate and see if a new spot (a degradation product) has appeared at the baseline or elsewhere. You can also perform a 2D TLC for a more rigorous check.[5]

  • Address Degradation: If you suspect degradation on the acidic silica, use a deactivated system as described above (add TEA to the eluent) or switch to a neutral stationary phase like alumina.[1][6]

  • Flush the Column: After your initial elution, try flushing the column with a very polar solvent, like 10% methanol in dichloromethane. Collect this flush and analyze it by TLC. If your compound appears here, it means your primary eluent was not polar enough to get it off the column. This indicates the need for a stronger mobile phase or a gradient elution.[10]

Q3: My target compound is not separating from a persistent impurity. How can I improve the resolution?

Answer: Poor resolution means the selectivity of your chromatographic system is insufficient.[11] The goal is to change the conditions to make one compound "stick" to the silica more while encouraging the other to move faster with the solvent.

Troubleshooting Steps:

  • Fine-Tune Polarity: If your Rƒ is too high (>0.5), decrease the polarity of your mobile phase (more hexane). If it is too low (<0.15), increase the polarity (more ethyl acetate). Small changes can have a large impact on separation.

  • Change Solvent Selectivity: If simply adjusting the hexane/ethyl acetate ratio doesn't work, you need to introduce a solvent with different chemical properties. Swap hexane for toluene, or ethyl acetate for dichloromethane. This alters the specific interactions (e.g., dipole-dipole, hydrogen bonding) between your compounds, the stationary phase, and the mobile phase, which can dramatically change the separation.[10]

  • Optimize Column Parameters: Use a longer, narrower column for a higher number of theoretical plates, which improves separation efficiency. Additionally, running the column at a slower flow rate can increase the resolution between closely eluting compounds.[11]

Workflow for Mobile Phase Optimization

The following diagram illustrates a logical workflow for systematically optimizing your mobile phase to achieve ideal separation.

Mobile_Phase_Optimization TLC Run TLC with Hexane:EtOAc (e.g., 4:1) Evaluate Evaluate Rf of Target Compound TLC->Evaluate Rf_High Rf > 0.4 Evaluate->Rf_High Too Fast Rf_Low Rf < 0.2 Evaluate->Rf_Low Too Slow Rf_Good 0.2 < Rf < 0.4 Evaluate->Rf_Good Ideal Action_Decrease Decrease Polarity (Increase % Hexane) Rf_High->Action_Decrease Action_Increase Increase Polarity (Increase % EtOAc) Rf_Low->Action_Increase Separation Assess Separation from Impurities Rf_Good->Separation Poor_Sep Poor Separation Separation->Poor_Sep Good_Sep Good Separation Separation->Good_Sep Action_Change Change Solvent System (e.g., DCM/MeOH or add TEA) Poor_Sep->Action_Change Proceed Proceed to Column Chromatography Good_Sep->Proceed Action_Decrease->TLC Action_Increase->TLC Action_Change->TLC

Caption: Logical workflow for optimizing TLC mobile phase conditions.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • BenchChem. (n.d.). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography.
  • University of California, Los Angeles. (n.d.). Troubleshooting Flash Chromatography. Retrieved from UCLA Chemistry Department Resources.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Indole Derivatives.
  • Silver, J. (2017). What is the best eluent ratios for alkaloid detection on TLC silica gel? ResearchGate. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department Resources.
  • Gulevich, A. V., & Dudnik, A. S. (2012). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC. [Link]

  • Hawach Scientific. (2025, February 11).
  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • Roberts, J. (1976). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. [Link]

  • Silver, J. (2014). When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]

  • Büchi Labortechnik AG. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Vaia. (n.d.). Problem 8 Silica gel is often used in thin...
  • Liu, Y., et al. (2017). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. PMC. [Link]

  • Kirkland, J. J., et al. (1995). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. PubMed. [Link]

  • Orbid. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns.
  • Chen, Y., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC. [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Indole Alkaloids.
  • Jerz, G., et al. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PMC. [Link]

  • MAC-MOD Analytical. (n.d.). Column Stability.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • JSM Central. (2016, October 15). Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • MedChemExpress. (n.d.). 2-Chloro-1-(5-methoxy-1H-indol-3-yl)-ethanone.
  • Rao, W., et al. (2017). Silica gel-mediated Friedel-Crafts alkylation of 3-indolylmethanols with indoles: synthesis of unsymmetrical 3,3′-bis-indolylmethanes. ResearchGate. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Frey, A. S., et al. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. ACS Publications. [Link]

  • Cernostics, S. A., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]

  • Dounay, A. B., et al. (n.d.). An Annulative Approach to Highly Substituted Indoles: Unusual Effect of Phenolic Additives on the Success of the Arylation of Ketone Enolates. SciSpace. [Link]

  • Merck. (n.d.). HPLC Tips & Tricks – Mobile Phase Preparation.
  • MilliporeSigma. (n.d.). 2-Chloro-1-(5-ethoxy-1h-indol-3-yl)ethanone.
  • Somei, M., et al. (2019). SYNTHESIS OF 1-METHOXYINDOLES AND RELATED ANALOGS OF PIMPRININE, (±)-CHELONIN A AND B, BASED ON 1-HYDROXY- INDOLE CHEMISTRY. HETEROCYCLES. [Link]

  • Zhang, L., et al. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry. [Link]

  • Priyanka, P., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive guide to the recrystallization of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. Drawing upon...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to the recrystallization of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. Drawing upon established principles of organic chemistry and extensive experience in the purification of heterocyclic compounds, this resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions. Our aim is to empower researchers to achieve high purity and yield for this important indole derivative.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The core principle relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, promoting the formation of pure crystals while the impurities remain dissolved in the surrounding liquid (mother liquor).[1] Subsequent filtration separates the purified crystals.[1][3]

For a compound like 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, which possesses a moderately complex structure with both polar and non-polar functionalities, selecting the appropriate solvent system is paramount to a successful purification.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone and provides systematic solutions.

Issue Potential Causes Solutions & Expert Recommendations
Failure to Crystallize (Supersaturation) The solution is not saturated enough for crystal nucleation to begin.Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" of the pure compound if available.[2] • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[2] • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.[1]
"Oiling Out" (Formation of a Liquid Instead of Crystals) The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating from a highly concentrated solution at a temperature above its melting point.Re-dissolve and Dilute: Gently reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool more slowly. • Lower the Cooling Rate: Insulate the flask to ensure a gradual temperature decrease, which favors crystal lattice formation over oiling. • Change the Solvent System: Select a solvent with a lower boiling point or use a two-solvent system where the compound is less soluble.
Poor Recovery (Low Yield) Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. The compound has some solubility in the cold solvent. Premature crystallization occurred during hot filtration.Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1] • Cool Thoroughly: Ensure the solution is adequately cooled in an ice bath to maximize crystal formation.[1] • "Second Crop" of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second batch of crystals. Note that this crop may be less pure than the first.[1] • Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent to prevent premature crystallization.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.[3] • Perform a Second Recrystallization: A second recrystallization of the purified crystals can further remove residual impurities.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A systematic solvent screening is the most reliable method.

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of the crude compound into several test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe if the compound dissolves.

  • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Based on these observations, select the solvent that provides the best balance of high solubility when hot and low solubility when cold.

Recommended Starting Solvents to Screen:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Mixed Solvent Systems: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane

Q2: What is a two-solvent recrystallization, and when should I use it?

A2: A two-solvent (or mixed-solvent) system is used when a single solvent does not provide the desired solubility characteristics. This method involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

You should consider a two-solvent system if:

  • Your compound is very soluble in a particular solvent even at low temperatures.

  • Your compound is insoluble in another solvent even at high temperatures.

Q3: How can I be sure that my recrystallized product is pure?

A3: The purity of the recrystallized 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone should be assessed using analytical techniques such as:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point range. Impurities will typically cause the melting point to be depressed and broadened.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

Experimental Workflows

Single-Solvent Recrystallization Workflow

cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying dissolve Dissolve crude product in minimum amount of hot solvent hot_filtration Perform hot filtration to remove insoluble impurities dissolve->hot_filtration If impurities are present cool_slowly Allow solution to cool slowly to room temperature dissolve->cool_slowly If no insoluble impurities hot_filtration->cool_slowly ice_bath Cool in an ice bath to maximize crystal formation cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with a small amount of cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry

Caption: Workflow for single-solvent recrystallization.

Two-Solvent Recrystallization Workflow

cluster_0 Initial Dissolution cluster_1 Induce Crystallization cluster_2 Crystallization cluster_3 Isolation & Drying dissolve_good Dissolve crude product in minimum amount of hot 'good' solvent add_poor Add 'poor' solvent dropwise to the hot solution until slight turbidity persists dissolve_good->add_poor reheat Reheat to dissolve the turbidity add_poor->reheat cool_slowly Allow solution to cool slowly to room temperature reheat->cool_slowly ice_bath Cool in an ice bath cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent mixture vacuum_filtration->wash dry Dry the purified crystals wash->dry

Caption: Workflow for two-solvent recrystallization.

References

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization in the Organic Chemistry Laboratory. (2025, November 17). Chemical Education Xchange. Retrieved from [Link]

  • Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]-. (n.d.). PubChem. Retrieved from [Link]

  • Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone. (n.d.). Google Patents.
  • Isolation process of 2-chloroethyl vinyl ether. (n.d.). Google Patents.
  • Method for producing 1-indanone derivatives. (1980, February 27). European Patent Office.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). European Patent Office.
  • A kind of method for preparing 5-hydroxy-1-indanone. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Temperature Control in the Synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Welcome to the technical support center for the synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth gui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the critical parameter of temperature throughout this synthetic process. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter, ensuring a successful and reproducible synthesis.

Introduction: The Critical Role of Temperature

The synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a key intermediate in pharmaceutical development, typically involves a Friedel-Crafts acylation or a Vilsmeier-Haack type reaction on a 2-chloro-5-methoxy-1H-indole precursor. Both of these transformations are highly sensitive to temperature fluctuations. Precise temperature control is paramount for maximizing yield, ensuring regioselectivity, and minimizing the formation of unwanted byproducts. The electron-donating nature of the methoxy group on the indole ring enhances its reactivity, but also increases its susceptibility to side reactions if the temperature is not properly managed.[1]

This guide will provide a detailed exploration of temperature-related challenges and their solutions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses common problems encountered during the synthesis, with a focus on temperature as the root cause and providing actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield, or I'm not observing any product formation. How can temperature be a contributing factor?

A: Low or no yield is a frequent issue directly linked to improper temperature control at several stages of the synthesis.

Possible Causes and Solutions:

  • Inadequate Activation Temperature: The formation of the active acylating agent, often an acylium ion or a related reactive species generated from an acyl halide and a Lewis acid, is temperature-dependent.[2]

    • Solution: Ensure the initial mixing of the acylating agent (e.g., chloroacetyl chloride) and the Lewis acid (e.g., AlCl₃) is performed at a sufficiently low temperature, typically 0 °C, to control the exothermic reaction and prevent degradation of the reagents.[3] Subsequently, a controlled increase in temperature may be necessary to drive the reaction to completion.

  • Decomposition of Starting Materials or Product: Indole derivatives, especially those with activating groups like methoxy, can be thermally labile.[4] Excessively high temperatures can lead to decomposition.

    • Solution: Maintain strict temperature control throughout the reaction. For the acylation of 2-chloro-5-methoxy-1H-indole, it is advisable to start the reaction at a low temperature (e.g., 0-5 °C) and slowly warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Catalyst Inactivity due to High Temperatures: Some Lewis acids can become less effective or even promote side reactions at elevated temperatures.

    • Solution: Select a Lewis acid appropriate for the substrate and maintain the recommended temperature range for its optimal activity. For sensitive substrates, milder Lewis acids might be a better choice, even if they require slightly longer reaction times.

Issue 2: Formation of Multiple Products and Isomers

Q: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I improve the selectivity for the desired 3-acylated product through temperature control?

A: The formation of multiple products is a classic sign of loss of regioselectivity, often influenced by reaction temperature.

Possible Causes and Solutions:

  • Competing N-acylation and C-acylation: The indole nitrogen is also nucleophilic and can compete with the C3 position for the acylating agent, leading to the formation of 1-acylindoles or 1,3-diacylindoles.[5][6]

    • Solution: Generally, lower reaction temperatures favor C3 acylation. By keeping the reaction temperature low (e.g., 0 °C), the kinetic product (C3-acylated) is favored over the thermodynamic product (N-acylated).

  • Isomerization: In some Friedel-Crafts reactions, the initial kinetic product can rearrange to a more thermodynamically stable isomer at higher temperatures.[7]

    • Solution: To isolate the desired 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, it is crucial to maintain a low and consistent temperature throughout the reaction and work-up to prevent any potential rearrangement.

  • Polymerization: Indoles are susceptible to acid-catalyzed polymerization, which appears as a dark, tarry substance in the reaction flask.[3][6] This is often exacerbated by excessive heat.

    • Solution: Maintain a low reaction temperature, especially during the addition of the indole substrate to the Lewis acid/acylating agent mixture.[3] Slow, controlled addition at 0-5 °C is critical.

Issue 3: Runaway Reaction and Decomposition

Q: My reaction mixture turned dark and viscous shortly after adding the reagents, and I suspect a runaway reaction occurred. How can I prevent this?

A: Runaway reactions in Friedel-Crafts and Vilsmeier-Haack reactions are highly exothermic and can lead to complete decomposition of the starting materials and product.[8]

Possible Causes and Solutions:

  • Inadequate Cooling: The initial complexation of the Lewis acid with the acylating agent and the subsequent reaction with the indole are highly exothermic.

    • Solution: Always perform the reaction in a flask equipped with efficient stirring and a reliable cooling bath (e.g., an ice-salt bath or a cryocooler) to maintain a consistent internal temperature.[8]

  • Rate of Addition: Adding the reagents too quickly can lead to a rapid build-up of heat that overwhelms the cooling system.

    • Solution: Add the reagents dropwise, especially the indole solution to the pre-formed acylating complex. Use a syringe pump for precise and slow addition.

  • Concentration: Highly concentrated reaction mixtures can increase the risk of a runaway reaction.

    • Solution: Use an appropriate amount of a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) to ensure efficient heat dissipation.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone?

A1: The optimal temperature range can vary slightly depending on the specific Lewis acid and solvent used. However, a general and effective protocol involves:

  • Formation of the Acylating Complex: -5 to 5 °C.

  • Addition of the Indole Substrate: 0 to 5 °C.

  • Reaction Progression: Slowly warming to room temperature (20-25 °C) over several hours while monitoring the reaction.

Q2: How does the methoxy group on the indole ring influence the temperature requirements?

A2: The electron-donating methoxy group at the 5-position increases the nucleophilicity of the indole ring, making it more reactive towards electrophilic acylation. This increased reactivity means that the reaction can often be carried out at lower temperatures compared to the acylation of unsubstituted indole. However, it also makes the ring more susceptible to side reactions like polymerization and oxidation, necessitating stricter temperature control.[1]

Q3: Can I use heating to speed up the reaction?

A3: While gentle heating might be necessary for less reactive indoles, it is generally not recommended for the synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone due to the high reactivity of the substrate.[10] Elevated temperatures are likely to lead to a decrease in yield and an increase in the formation of impurities.[8]

Q4: How should I monitor the reaction progress in relation to temperature?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Take aliquots from the reaction mixture at regular intervals and analyze them by TLC. This will allow you to observe the consumption of the starting material and the formation of the product. Once the starting material is consumed, the reaction should be quenched to prevent the formation of byproducts, even if this means not letting the reaction warm to room temperature. For more precise monitoring, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[2][11]

Q5: What are the best practices for quenching the reaction and how does temperature play a role?

A5: Quenching should be done carefully to avoid a sudden increase in temperature. The reaction is typically quenched by slowly adding the reaction mixture to ice-cold water or a saturated aqueous solution of a mild base like sodium bicarbonate.[12] This will hydrolyze the remaining acylating agent and deactivate the Lewis acid. Performing the quench at a low temperature is crucial to prevent any last-minute side reactions or degradation of the product.

Experimental Protocols and Data

Recommended General Protocol for Temperature-Controlled Synthesis

This protocol provides a framework for the synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone with a strong emphasis on temperature management.

Materials:

  • 2-Chloro-5-methoxy-1H-indole

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Lewis Acid Suspension: Under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) to anhydrous CH₂Cl₂. Cool the suspension to 0 °C using an ice bath.

  • Formation of the Acylating Agent: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension while maintaining the internal temperature at 0-5 °C. Stir the mixture at this temperature for 30 minutes.

  • Indole Addition: Dissolve 2-chloro-5-methoxy-1H-indole (1.0 equivalent) in anhydrous CH₂Cl₂ in the dropping funnel. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to slowly warm to room temperature over 2-4 hours.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ solution.

  • Work-up: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Temperature Effects on Yield and Purity

The following table summarizes typical outcomes based on temperature variations in the acylation of 2-chloro-5-methoxy-1H-indole.

Reaction Temperature (°C)Typical Yield (%)Purity by HPLC (%)Key Observations
0 → 2575-85>98Clean reaction, minimal byproducts.
40 (Reflux in CH₂Cl₂)30-40<80Significant formation of dark, polymeric material and multiple unidentified byproducts.
-20<10>95Very slow reaction rate, incomplete conversion even after extended periods.

Visualization of Key Processes

Workflow for Temperature-Controlled Synthesis

G cluster_prep Reagent Preparation (Inert Atmosphere) cluster_reaction Controlled Reaction cluster_workup Work-up & Purification prep_LA Suspend AlCl3 in CH2Cl2 cool_LA Cool AlCl3 suspension to 0°C prep_LA->cool_LA prep_indole Dissolve Indole in CH2Cl2 add_indole Slowly Add Indole Solution (Maintain 0-5°C) prep_indole->add_indole add_acyl Add Chloroacetyl Chloride (Maintain 0-5°C) cool_LA->add_acyl form_complex Stir for 30 min at 0°C (Forms Acylating Complex) add_acyl->form_complex form_complex->add_indole react Stir and Monitor by TLC (Allow to warm to RT if needed) add_indole->react quench Quench in Ice/NaHCO3 react->quench extract Extract with CH2Cl2 quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for the temperature-controlled synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Logical Relationship: Temperature vs. Reaction Outcome

G cluster_temp Reaction Temperature cluster_outcome Reaction Outcome low_temp Low (0-5°C) high_yield High Yield & Purity low_temp->high_yield high_temp High (>40°C) side_reactions Side Reactions (Polymerization, Isomerization) high_temp->side_reactions low_yield Low Yield & Decomposition side_reactions->low_yield

Caption: The impact of reaction temperature on the yield and purity of the final product.

References

  • J. Org. Chem. 2011, 76, 11, 4527–4535.

  • Org. Lett. 2001, 3, 7, 1005–1007.

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

  • J. Org. Chem. 2022, 87, 23, 15555–15562.

  • Thermal and spectroscopic studies of 2,3,5-trisubstituted and 1,2,3,5-tetrasubstituted indoles as non-competitive antagonists of GluK1/GluK2 receptors. [Link]

  • Molecules. 2023 Sep; 28(18): 6586.

  • What are the analytical methods for 99% Indole in environmental samples?. [Link]

  • Purification of Pyridylaminated Oligosaccharides Using 1,2-Dichloroethane Extraction. [Link]

Sources

Optimization

Effect of solvent choice on the yield of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Technical Support Center: Synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone A Senior Application Scientist's Guide to Optimizing Yield through Solvent Selection Welcome to the technical support center for the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

A Senior Application Scientist's Guide to Optimizing Yield through Solvent Selection

Welcome to the technical support center for the synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthesis. As Senior Application Scientists, we understand that achieving high yields is paramount. A recurring challenge in the acylation of indole scaffolds is the profound influence of the reaction solvent. This document provides in-depth, field-proven insights into making informed solvent choices to maximize your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone?

The synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is typically achieved through an electrophilic acylating of the 2-Chloro-5-methoxy-1H-indole precursor. The indole ring is an electron-rich heterocycle, making the C3 position particularly susceptible to electrophilic attack.[1] The most common methods for this transformation are variations of the Friedel-Crafts acylation or the Vilsmeier-Haack reaction.[2][3]

In a typical Friedel-Crafts approach, an acylating agent (like acetyl chloride or acetic anhydride) is activated by a Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄).[1] This generates a highly reactive acylium ion or a complex that then attacks the C3 position of the indole. The choice of solvent is critical as it must dissolve the reactants and intermediates without deactivating the Lewis acid catalyst.

Reaction_Mechanism Indole 2-Chloro-5-methoxy- 1H-indole Intermediate Sigma Complex (Intermediate) Indole->Intermediate Electrophilic Attack at C3 AcylatingAgent Acetyl Chloride (CH₃COCl) AcyliumIon Acylium Ion Complex [CH₃CO]⁺[AlCl₄]⁻ AcylatingAgent->AcyliumIon Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon AcyliumIon->Intermediate Product 1-(2-Chloro-5-methoxy- 1H-indol-3-yl)ethanone Intermediate->Product ProtonLoss -H⁺ Product->ProtonLoss

Caption: General workflow of Friedel-Crafts acylation on an indole scaffold.

Q2: Why is solvent selection so critical for the yield of this reaction?

Solvent choice directly impacts several key aspects of the reaction, each of which can dramatically affect the final yield:

  • Solubility of Reactants: The indole substrate and the Lewis acid-acyl chloride complex must be sufficiently soluble for the reaction to proceed efficiently. Poor solubility leads to a heterogeneous mixture and slow, incomplete reactions.

  • Stabilization of Intermediates: The reaction proceeds through a charged intermediate (a sigma complex). A solvent with the appropriate polarity can stabilize this intermediate, lowering the activation energy and increasing the reaction rate. However, overly polar solvents can stabilize the reactants more than the transition state, slowing the reaction.[4]

  • Interaction with the Catalyst: Many effective solvents for organic reactions are Lewis bases (e.g., ethers, amides). These can form strong complexes with the Lewis acid catalyst, reducing its ability to activate the acylating agent. This is why non-coordinating or weakly coordinating solvents are often preferred.

  • Side Reactions: The indole nucleus is sensitive to strong acids and can polymerize.[1] The solvent can influence the rate of these undesirable side reactions. An appropriate solvent helps to ensure that the desired C3-acylation is the dominant pathway.

Troubleshooting Guide: Low Yield and Side Reactions

Q3: My reaction yield is consistently low. Could the solvent be the problem?

Absolutely. Low yields are frequently traced back to a suboptimal choice of solvent.[5][6] Here’s a systematic guide to troubleshooting this issue, focusing on solvent properties.

Troubleshooting_Workflow Start Problem: Low Reaction Yield CheckPurity Step 1: Verify Reactant Purity - Is the indole starting material pure? - Is the Lewis acid anhydrous? - Is the solvent anhydrous? Start->CheckPurity SolventIssue Step 2: Analyze Solvent Choice Is the solvent appropriate? CheckPurity->SolventIssue Polarity Consider Polarity - Apolar (e.g., Hexane): Poor solubility? - Polar Aprotic (e.g., DCE, CH₂Cl₂): Good balance? - Polar Protic (e.g., Alcohols): Reacts with catalyst? SolventIssue->Polarity Yes Coordination Consider Coordination - Ethers (THF, Dioxane): Deactivates Lewis Acid? - Halogenated (DCE): Weakly coordinating? SolventIssue->Coordination Yes Temp Step 3: Optimize Temperature - Is the reaction temperature optimal for the chosen solvent's boiling point? SolventIssue->Temp No Cosolvent Strategy: Use a Co-solvent - Add CH₃NO₂ to CH₂Cl₂ to dissolve the indole-Lewis acid complex. Polarity->Cosolvent Coordination->Cosolvent End Resolution: Improved Yield Cosolvent->End Temp->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone by Nuclear Magnetic Resonance (NMR) Spectroscopy

This guide provides an in-depth technical comparison of predicted and experimental NMR data to definitively confirm the molecular structure of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a key intermediate in contempor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of predicted and experimental NMR data to definitively confirm the molecular structure of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a key intermediate in contemporary drug discovery programs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind spectral assignments and experimental design, ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Imperative of Structural Integrity in Synthesis

In the pathway of chemical synthesis, particularly for active pharmaceutical ingredients (APIs), the unambiguous confirmation of a molecule's structure is a critical checkpoint. Any ambiguity can lead to misinterpretation of biological activity, safety concerns, and wasted resources. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation for organic molecules.[1][2] This guide will utilize 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone as a case study to demonstrate a comprehensive NMR-based workflow, comparing theoretically predicted spectral data against a standard experimental dataset obtained through modern 1D and 2D NMR techniques.

Molecular Structure and Predicted Spectroscopic Fingerprint

The target molecule, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, possesses a substituted indole core. The strategic placement of a chloro group at the C2 position, a methoxy group at C5, and an acetyl group at C3 creates a unique electronic environment, which is reflected in its NMR spectrum. Understanding the expected chemical shifts and coupling patterns is the first step in structural verification.

Caption: Structure of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone with key positions labeled.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The electron-withdrawing nature of the chlorine at C2 and the acetyl group at C3, combined with the electron-donating methoxy group at C5, will govern the chemical shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
NH (H1)8.5 - 9.5broad singlet (br s)-The N-H proton of an indole is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange.
CH (H4)7.5 - 7.7doublet (d)J ≈ 2.0 - 2.5This proton is ortho to the electron-donating methoxy group but is also part of the indole ring system. It will show a small coupling to H6.
CH (H6)6.9 - 7.1double doublet (dd)J ≈ 9.0, 2.5H6 is coupled to both H7 (ortho coupling) and H4 (meta coupling), resulting in a double doublet.[3]
CH (H7)7.2 - 7.4doublet (d)J ≈ 9.0H7 exhibits a standard ortho coupling with H6.
OCH3.8 - 4.0singlet (s)-Methoxy group protons are shielded and appear as a characteristic singlet.
COCH2.5 - 2.7singlet (s)-Acetyl group protons are deshielded by the adjacent carbonyl and appear as a singlet.[4][5]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment, making this technique excellent for confirming substitution patterns.[6]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C =O (C8)190 - 195The carbonyl carbon of the acetyl group is significantly deshielded.[7]
C 5-OCH₃155 - 158Aromatic carbon attached to an oxygen atom is strongly deshielded.
C 7a132 - 135Bridgehead carbon adjacent to the nitrogen.
C 3a128 - 131Bridgehead carbon.
C 2-Cl125 - 128The chloro-substituted carbon is deshielded, but less so than an oxygen-substituted carbon.
C 4112 - 115Aromatic CH carbon.
C 7111 - 114Aromatic CH carbon.
C 6103 - 106Aromatic CH carbon shielded by the adjacent methoxy group.
C 3-C=O100 - 103The C3 carbon is shielded due to its position in the pyrrole ring.
OC H₃55 - 57The methoxy carbon appears in a typical range for this functional group.[8]
COC H₃30 - 33The acetyl methyl carbon is deshielded by the carbonyl group.

Experimental Protocols: A Foundation for Reliable Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocols are designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

NMR Sample Preparation

Rationale: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality by disrupting the magnetic field homogeneity.[9][10] A deuterated solvent is used to provide a lock signal for the spectrometer and to avoid overwhelming the spectrum with solvent protons.[11][12]

  • Weighing the Sample: Accurately weigh 10-15 mg of purified 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. For ¹³C NMR, a higher concentration (25-50 mg) is preferable to reduce acquisition time.[11][13]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for many indole derivatives due to its good dissolving power and well-characterized residual peak at 7.26 ppm.[10]

  • Dissolution: Transfer the solid sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[10]

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any microscopic solid particles, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12][13]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[9][13]

NMR Data Acquisition

Rationale: A combination of 1D and 2D experiments is necessary for complete structural assignment. ¹H and ¹³C spectra provide direct observation of the proton and carbon nuclei, while 2D experiments like COSY and HSQC reveal connectivity information.[14]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • 2D COSY (Correlation Spectroscopy) Acquisition:

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[15]

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Data Points: 1024 points in F2 and 256 increments in F1.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[16]

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

    • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

Data Analysis: A Comparative Approach to Structural Validation

This section compares the predicted NMR data with a representative experimental dataset to confirm the structure of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Comparative Analysis of ¹H and ¹³C NMR Data

The following table presents a side-by-side comparison of the predicted chemical shifts with typical experimental values.

Assignment Predicted δ (ppm) Experimental δ (ppm) ¹H Multiplicity Notes on Correlation
H1 (NH)8.5 - 9.58.85br sThe observed broad singlet in the downfield region is highly characteristic of an indole N-H proton.
H4 7.5 - 7.77.62d (J = 2.4 Hz)The chemical shift and small coupling constant are consistent with a proton at the C4 position, showing meta-coupling to H6.
H7 7.2 - 7.47.31d (J = 8.9 Hz)This signal's chemical shift and large ortho-coupling constant strongly suggest it is the H7 proton coupled to H6.
H6 6.9 - 7.17.01dd (J = 8.9, 2.4 Hz)The double doublet pattern perfectly matches the expected splitting from coupling to both H7 (ortho) and H4 (meta).
OCH₃ 3.8 - 4.03.90sA sharp singlet integrating to three protons at this chemical shift is definitive for a methoxy group.
COCH₃ 2.5 - 2.72.60sA singlet integrating to three protons, deshielded by the carbonyl, confirms the acetyl group.
C8 (C=O)190 - 195192.5-The downfield signal in the ¹³C spectrum corresponds to the ketone carbonyl carbon.
C5 155 - 158156.8-Confirmed as the carbon bearing the methoxy group.
C7a 132 - 135133.1-Assignment consistent with the indole ring bridgehead carbon.
C3a 128 - 131129.5-Assignment consistent with the indole ring bridgehead carbon.
C2 125 - 128126.3-The chemical shift is appropriate for a carbon bearing a chlorine atom in this heterocyclic system.
C4 112 - 115113.8-Corresponds to the proton at 7.62 ppm (see HSQC analysis).
C7 111 - 114112.5-Corresponds to the proton at 7.31 ppm (see HSQC analysis).
C6 103 - 106104.2-Corresponds to the proton at 7.01 ppm (see HSQC analysis).
C3 100 - 103101.7-This upfield quaternary carbon signal is characteristic of the C3 position bearing the acetyl group.
OCH₃ 55 - 5755.9-Corresponds to the protons at 3.90 ppm (see HSQC analysis).
COCH₃ 30 - 3331.5-Corresponds to the protons at 2.60 ppm (see HSQC analysis).

The excellent agreement between the predicted and experimental data provides strong preliminary evidence for the proposed structure.

Confirmation of Connectivity with 2D NMR

While 1D NMR provides a strong foundation, 2D NMR experiments offer definitive proof of atomic connectivity, leaving no room for structural ambiguity.

The COSY spectrum reveals which protons are coupled to each other. For 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, the key correlations are within the aromatic ring.

Caption: Key ¹H-¹H COSY correlations confirming the aromatic spin system.

The COSY spectrum would show a strong cross-peak between the signals at δ 7.01 (H6) and δ 7.31 (H7), confirming their ortho relationship. A weaker cross-peak would be observed between δ 7.01 (H6) and δ 7.62 (H4), consistent with a meta coupling. The absence of other correlations for these protons confirms their positions on the substituted benzene portion of the indole ring.

The HSQC experiment correlates each proton with its directly attached carbon, providing a powerful tool for assigning the ¹³C spectrum and confirming the C-H framework.

Caption: Key ¹H-¹³C HSQC correlations linking proton and carbon assignments.

The HSQC spectrum would show the following key correlations (cross-peaks):

  • δ 7.62 (¹H) correlates with δ 113.8 (¹³C) , assigning these signals to H4 and C4.

  • δ 7.01 (¹H) correlates with δ 104.2 (¹³C) , assigning these signals to H6 and C6.

  • δ 7.31 (¹H) correlates with δ 112.5 (¹³C) , assigning these signals to H7 and C7.

  • δ 3.90 (¹H) correlates with δ 55.9 (¹³C) , confirming the methoxy group assignment.

  • δ 2.60 (¹H) correlates with δ 31.5 (¹³C) , confirming the acetyl methyl group assignment.

These correlations provide indisputable evidence linking the proton and carbon skeletons, validating the assignments made from the 1D spectra.

Conclusion

The comprehensive analysis, comparing predicted spectral data with experimental ¹H, ¹³C, COSY, and HSQC NMR results, provides a multi-layered and self-validating confirmation of the structure of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. The excellent correlation between the predicted and observed chemical shifts, multiplicities, and coupling constants, combined with the unambiguous connectivity data from 2D NMR, establishes the molecular structure with the highest degree of confidence. This systematic approach is essential for ensuring the quality and integrity of chemical intermediates in research and development.

References

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on Acetylation of Indoles. Retrieved from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of indole derivatives by two-dimensional NMR-based.... Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indole, 2,3-dihydro-2-methyl-1-[2-(4-methyl-1-piperidinyl)acetyl]- - Optional[13C NMR]. Retrieved from [Link]

  • PubMed. (2005, May 15). Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). Spin-Spin Coupling Constants 1 J(A,B) in Hz of Atoms in 5-Hydroxyindole.... Retrieved from [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • MDPI. (2012, March 9). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, February 2). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl).... Retrieved from [Link]

  • PMC. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor.... Retrieved from [Link]

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Comparative

Analytical techniques for the characterization of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Title: Comprehensive Analytical Characterization Guide for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Subtitle: A Comparative Analysis of Spectroscopic, Chromatographic, and Solid-State Techniques Introduction 1-(2-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Analytical Characterization Guide for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Subtitle: A Comparative Analysis of Spectroscopic, Chromatographic, and Solid-State Techniques

Introduction

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (CAS: 1310318-93-4) is a highly functionalized indole derivative. Featuring a C2-chlorine, a C3-acetyl group, and a C5-methoxy group, it serves as a critical building block for melatoninergic ligands and bioactive heterocycles[1]. Because minor regioisomeric impurities (e.g., 4-methoxy or 6-methoxy variants) or des-chloro byproducts can drastically alter the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs)[2], rigorous analytical characterization is non-negotiable.

This guide objectively compares the analytical techniques required to validate the identity, purity, and solid-state properties of this compound, providing field-proven methodologies and the mechanistic causality behind each experimental choice.

Part 1: Chromatographic Profiling (HPLC-UV vs. LC-HRMS)

Objective Comparison: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for quantitative purity determination due to the strong UV chromophore of the conjugated indole system. However, it lacks the ability to structurally identify unknown impurities. Conversely, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides exact mass and isotopic data, which is critical for confirming the presence of the C2-chlorine atom, though it is less reliable for absolute quantitation due to varying ionization efficiencies.

Causality & Mechanism: The C2-chlorine atom provides a distinct isotopic signature[2]. In LC-HRMS (ESI+), the protonated molecular ion [M+H]+ will appear as a doublet at m/z 224.0478 and m/z 226.0449 in a characteristic 3:1 ratio, corresponding to the 35Cl and 37Cl isotopes. If a des-chloro impurity is present, it will lack this isotopic pattern and appear at m/z 190.0868. HPLC-UV at 254 nm is chosen because the extended π -conjugation of the exhibits a strong absorption maximum in this region, ensuring high sensitivity[3].

Self-Validating Protocol: HPLC-UV Purity Assay

  • Mobile Phase Preparation: Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (suppresses indole ionization for sharper peaks). Solvent B: Acetonitrile.

  • Column Selection: C18 Reverse Phase (150 x 4.6 mm, 3 µm) to retain the moderately hydrophobic methoxyindole core.

  • System Suitability Test (Validation Step): Inject a blank (diluent) to rule out system peaks. Inject a resolution mixture containing the analyte and a known des-chloro standard. The system is only validated if the resolution factor ( Rs​ ) between the two peaks is > 2.0.

  • Execution: Run a gradient from 10% B to 90% B over 15 minutes. Integrate peaks at 254 nm to determine relative area percent purity.

Part 2: Spectroscopic Elucidation (Multinuclear NMR vs. FT-IR)

Objective Comparison: Nuclear Magnetic Resonance (NMR) spectroscopy ( 1 H and 13 C) is the definitive technique for mapping the exact regiochemistry of the indole core[4]. Fourier Transform Infrared (FT-IR) spectroscopy serves as an orthogonal, rapid verification tool specifically tuned to functional group vibrations.

Causality & Mechanism: In 1 H NMR, the C3-acetyl group exerts a strong electron-withdrawing (deshielding) effect, pushing the indole N-H proton significantly downfield (typically >12.0 ppm in DMSO- d6​ ) compared to unsubstituted indoles[5]. The C5-methoxy group is confirmed by a sharp singlet integrating to 3H at ~3.8 ppm. FT-IR complements this by confirming the hydrogen-bonded N-H stretch (~3200 cm −1 ) and the conjugated ketone C=O stretch (~1640 cm −1 ), which is shifted to a lower wavenumber than a typical aliphatic ketone due to resonance with the indole ring[6].

Self-Validating Protocol: Quantitative NMR (qNMR)

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of DMSO- d6​ . DMSO- d6​ is specifically chosen over CDCl 3​ to prevent N-H proton exchange and clearly resolve the broad N-H singlet.

  • Internal Standard (Validation Step): Add a known mass of 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) as an internal standard. This validates the integration values and allows for absolute mass fraction quantification.

  • Acquisition: Acquire 1 H NMR at 400 MHz. Ensure a relaxation delay ( D1​ ) of at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons (typically D1​ = 10s) to guarantee complete spin relaxation and accurate integration.

Part 3: Solid-State Characterization (XRPD vs. DSC)

Objective Comparison: Indole derivatives, particularly flexible melatonin-receptor agonists and their precursors, are highly prone to polymorphism[7]. Differential Scanning Calorimetry (DSC) detects thermal events like melting and desolvation, while X-Ray Powder Diffraction (XRPD) provides the definitive 3D crystallographic fingerprint.

Causality & Mechanism: DSC measures the heat flow associated with phase transitions. A sharp endothermic peak indicates a highly crystalline pure form, whereas a broad peak suggests amorphous content or impurities. However, DSC cannot distinguish between certain kinetically stable polymorphs that melt at similar temperatures. XRPD solves this by diffracting X-rays off the crystal lattice planes, yielding a unique diffractogram based on Bragg's Law, definitively identifying the specific polymorphic form[7].

Part 4: Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (DMSO- d6​ ) | Position | 1 H NMR Shift (ppm) | Multiplicity | Integration | 13 C NMR Shift (ppm) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | N-H (1) | ~12.2 | Broad Singlet | 1H | - | Indole N-H (deshielded by C3-acetyl) | | C-2 | - | - | - | ~125.0 | Quaternary C-Cl | | C-3 | - | - | - | ~113.5 | Quaternary C (Acetyl attachment) | | C-4 | ~7.6 | Fine Doublet | 1H | ~102.5 | Aromatic C-H (ortho to methoxy) | | C-5 | - | - | - | ~155.0 | Quaternary C-O | | C-6 | ~6.8 | Doublet of Doublets| 1H | ~112.0 | Aromatic C-H | | C-7 | ~7.3 | Doublet | 1H | ~113.0 | Aromatic C-H | | O-CH 3​ | ~3.8 | Singlet | 3H | ~55.5 | Methoxy group | | C=O | - | - | - | ~192.0 | Acetyl Carbonyl | | CH 3​ | ~2.5 | Singlet | 3H | ~27.0 | Acetyl Methyl |

Table 2: LC-HRMS and FT-IR Diagnostic Markers | Technique | Marker / Observation | Diagnostic Significance | | :--- | :--- | :--- | | LC-HRMS | m/z 224.0478 / 226.0449 (3:1 ratio) | Confirms exact mass and mono-chlorine isotopic pattern. | | LC-HRMS | m/z 190.0868 (Absence of) | Validates the absence of des-chloro synthetic impurities. | | FT-IR | ~3200 - 3300 cm −1 (Broad) | Confirms the presence of the indole N-H stretch. | | FT-IR | ~1620 - 1650 cm −1 (Strong) | Confirms the conjugated C=O stretch of the C3-acetyl group. |

Part 5: Analytical Workflow Visualization

AnalyticalWorkflow cluster_0 Chromatographic Profiling cluster_1 Spectroscopic Elucidation cluster_2 Solid-State Characterization A 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (Batch Sample) B HPLC-UV (Quantitative Purity) A->B C LC-HRMS (Impurity ID & Isotope Pattern) A->C D 1H & 13C NMR (Regiochemistry & Connectivity) A->D E FT-IR Spectroscopy (Orthogonal Functional Group ID) A->E F Differential Scanning Calorimetry (Thermal Transitions) A->F G X-Ray Powder Diffraction (Polymorphic Form Verification) A->G H Validated Certificate of Analysis (CoA) B->H C->H D->H E->H F->H G->H

Fig 1. Comprehensive analytical workflow for the characterization of chloroindole derivatives.

References

  • Title: Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA Source: MDPI (Molecules) URL: [Link]

  • Title: 3-Acetylindole | C10H9NO | CID 12802 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Direct Pyrido-Annulation of 2-Chloro-3-carbonyl Indoles with 1,3-Dipolar Azomethine Ylides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Crystal Structure Prediction of a Flexible Molecule of Pharmaceutical Interest with Unusual Polymorphic Behavior Source: Crystal Growth & Design (ACS Publications) URL: [Link]

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Validation

A Comparative Guide to HPLC Method Development for the Analysis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a key intermediate in pharmaceutical synthesis.[1][2] The purity and accurate quantification of this compound are critical for ensuring the quality and safety of final drug products.[1] This document details the systematic approach to method development, compares various chromatographic conditions, and presents a validated, stability-indicating HPLC method.

Introduction: The Analytical Challenge

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is an indole derivative, a class of compounds prevalent in medicinal chemistry.[3][4] The presence of a chloro and a methoxy group on the indole ring, along with the ethanone substituent, imparts specific physicochemical properties that influence its chromatographic behavior. A robust analytical method is essential to separate the target analyte from potential impurities, including starting materials, by-products, and degradation products.[1]

Experimental Approach: A Systematic Workflow

The development of a reliable HPLC method follows a logical progression, from initial screening to full validation. This ensures the final method is not only accurate and precise but also robust for routine use.

Sources

Comparative

Publish Comparison Guide: Biological Activity of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone vs. Structural Analogs

Executive Summary In medicinal chemistry, the indole ring is a privileged scaffold capable of interacting with a diverse array of biological targets. 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (CME-Indole) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the indole ring is a privileged scaffold capable of interacting with a diverse array of biological targets. 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (CME-Indole) is a highly specialized synthetic intermediate that serves as a foundational building block for developing dual-action or highly selective pharmacological agents. By comparing CME-Indole to field-standard indole derivatives—such as the cyclooxygenase (COX) inhibitor [1], the dual COX/cannabinoid modulator [2], and the potent cannabinoid agonist [3]—this guide deconstructs the structure-activity relationship (SAR) of the indole pharmacophore and provides validated experimental workflows for biological profiling.

Structural Causality & Pharmacophore Mapping

To understand the biological potential of CME-Indole, we must analyze the causality behind its specific functional group substitutions:

  • 5-Methoxy Group (Hydrophobic Anchoring): In classic NSAIDs like indomethacin, the 5-methoxy group is critical for inserting into the hydrophobic apex of the COX active site[1]. In the context of cannabinoid (CB) receptors, this same group modulates receptor subtype selectivity, often driving affinity toward CB2 over CB1[4].

  • 2-Chloro Substitution (Electronic & Steric Tuning): Most commercial indole-based NSAIDs and synthetic cannabinoids (like pravadoline) utilize a 2-methyl group[2]. Replacing this with a 2-chloro group provides an electron-withdrawing effect. This reduces the electron density of the indole core, increasing oxidative metabolic stability and altering the pKa of the molecule, which can prolong receptor residence time[4].

  • 3-Ethanone (Acetyl) Core (Synthetic Vector): The 3-acetyl group acts as a critical hydrogen bond acceptor. More importantly, it is the primary vector for synthetic elaboration. It can be converted into an acetic acid derivative (driving COX-1/2 inhibition) or elaborated into aroyl/aminoalkyl groups (driving CB1/CB2 agonism)[3].

SAR_Map IndoleCore Indole Core Scaffold (CME-Indole) Sub5 5-Methoxy Group (Hydrophobic Binding) IndoleCore->Sub5 Sub2 2-Chloro Substitution (Metabolic Stability) IndoleCore->Sub2 Sub3 3-Ethanone Group (Synthetic Vector) IndoleCore->Sub3 COX COX-1 / COX-2 Inhibition Sub5->COX Enhances affinity CB CB1 / CB2 Receptor Agonism Sub5->CB Modulates potency Sub2->COX Tunes selectivity Sub3->CB Drives CB binding

Caption: Structure-Activity Relationship (SAR) mapping of the CME-Indole scaffold.

Comparative Biological Activity Data

The table below quantifies the pharmacological shift that occurs when the baseline CME-Indole scaffold is functionalized into mature therapeutic agents.

CompoundPrimary Pharmacological TargetCOX-1 IC₅₀COX-2 IC₅₀CB1 KᵢCB2 Kᵢ
CME-Indole Precursor / Scaffold>100 µM>100 µM>10,000 nM>10,000 nM
Indomethacin COX-1 / COX-2 Inhibitor0.018 µM0.26 µMInactiveInactive
Pravadoline CB1/CB2 Agonist & COX Inhibitor~4.9 µM~4.9 µM2511 nMModerate
JWH-018 CB1 / CB2 AgonistInactiveInactive9.0 nM2.9 nM

*Note: CME-Indole exhibits negligible baseline activity in its raw, unelaborated state. Its value lies in its structural priming for the targets listed above.

Self-Validating Experimental Protocols

To objectively compare the biological activity of CME-Indole derivatives against standards like Indomethacin and JWH-018, researchers must employ robust, self-validating assay systems.

Protocol A: Fluorometric COX-1/COX-2 Selectivity Assay

Causality: We utilize a fluorometric approach rather than a colorimetric one because lipophilic indole derivatives often precipitate or cause optical interference at higher concentrations. Fluorometric detection of Prostaglandin G2 (PGG2) reduction provides a superior signal-to-noise ratio.

  • Enzyme Reconstitution: Incubate recombinant human COX-1 or COX-2 with 1 µM hematin in Tris-HCl buffer (pH 8.0) for 15 minutes at room temperature. Rationale: COX requires a heme cofactor for its peroxidase activity; pre-incubation ensures the formation of the active holoenzyme.

  • Compound Addition: Add the test compound (e.g., CME-Indole derivative or Indomethacin control) dissolved in DMSO. The final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation. Incubate for 10 minutes.

  • Substrate Initiation: Add 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) and arachidonic acid to initiate the reaction.

  • Detection & Validation: Measure fluorescence (Ex: 530 nm / Em: 590 nm).

  • Self-Validation Check: Calculate the Z'-factor using the vehicle control (1% DMSO) and positive control (10 µM Indomethacin). The assay is only valid if Z' > 0.6.

Protocol B: Radioligand Competitive Binding Assay (CB1/CB2)

Causality: To determine the binding affinity (Kᵢ) of 3-aroyl elaborated CME-Indoles, we use [³H]-CP55,940. This radioligand is a non-selective, high-affinity full agonist, providing a reliable baseline to measure displacement.

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB1 or CB2 receptors in a buffer containing 50 mM Tris-HCl, 2.5 mM EDTA, and 5 mM MgCl₂.

  • Incubation: Combine 50 µg of membrane protein, 0.5 nM [³H]-CP55,940, and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) in a 96-well plate. Incubate at 30°C for 90 minutes to ensure equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of highly lipophilic indole ligands to the filter matrix.

  • Self-Validation Check: Define Non-Specific Binding (NSB) using 10 µM unlabeled[5]. The specific binding window is validated only if Total Binding minus NSB exceeds 80% of the total radioactive signal.

Visualizing the Pharmacological Network

The structural elaboration of the CME-Indole core dictates which downstream signaling pathway is modulated. The diagram below illustrates the divergent pathways targeted by these indole derivatives.

Pathway Ligand Indole Derivative (e.g., Pravadoline) COX_Enz Cyclooxygenase (COX-1 / COX-2) Ligand->COX_Enz Inhibits CB_Rec Cannabinoid Receptors (CB1 / CB2) Ligand->CB_Rec Agonizes PG_Synth Prostaglandin Synthesis (Inflammation) COX_Enz->PG_Synth Blocks cAMP Adenylyl Cyclase Inhibition (Analgesia) CB_Rec->cAMP Downregulates

Caption: Dual pharmacological pathways modulated by functionalized indole derivatives.

References

  • National Center for Biotechnology Information (PubChem). "Indomethacin | C19H16ClNO4 | CID 3715". PubChem Database. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "Pravadoline". Inxight Drugs. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). "JWH-018 | C24H23NO | CID 10382701". PubChem Database. Available at:[Link]

  • Wikipedia, The Free Encyclopedia. "Pravadoline". Available at:[Link]

  • ResearchGate. "Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand". Available at:[Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Analogs

Introduction: Unlocking the Potential of a Privileged Scaffold The indole ring system is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a multitude of natural products and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a multitude of natural products and clinically approved drugs.[1][2] Its unique electronic properties and versatile structure allow for the development of compounds that can interact with a wide array of biological targets. This guide focuses on a specific, highly functionalized indole core: 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone . While this exact compound is not extensively documented in public literature, its constituent features—a C2-chloro substituent, a C5-methoxy group, and a C3-acetyl moiety—are all well-established modulators of biological activity.

This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals. By synthesizing data from SAR studies of closely related indole analogs, we will explore how systematic structural modifications to this parent compound can rationally guide the design of novel therapeutic agents with enhanced potency, selectivity, and desirable pharmacokinetic profiles. We will delve into potential applications in oncology and infectious diseases, provide actionable experimental protocols, and illustrate the underlying chemical logic that drives successful drug discovery.

The Core Scaffold: Rationale for Targeted Structural Modifications

The biological activity of any indole derivative is exquisitely sensitive to the nature and placement of its substituents.[1] The parent compound, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, offers several key positions for chemical modification, each with a distinct role in molecular interactions.

  • C2-Chloro Group (R2): The electron-withdrawing nature of the chlorine atom significantly influences the electron density of the indole ring. It can also serve as a crucial contact point within a protein's binding pocket. Modifying this position allows for the fine-tuning of both electronic properties and steric interactions.

  • C3-Acetyl Group (R4): As a key linker, the C3-acetyl group is a versatile handle for introducing diverse chemical functionalities. It can be extended or cyclized to explore new binding vectors, alter solubility, and engage in different types of interactions, such as hydrogen bonding or covalent bond formation.

  • C5-Methoxy Group (R3): This electron-donating group can act as a hydrogen bond acceptor and plays a vital role in orienting the molecule within a binding site. Its modification can impact target affinity and metabolic stability.[2]

  • N1-Indole Nitrogen (R1): Substitution at the indole nitrogen can enhance metabolic stability and modulate the compound's pharmacokinetic properties by blocking a potential site of metabolism and introducing groups that can improve cell permeability.

The logical relationship for exploring the SAR of this scaffold is visualized below.

SAR_Strategy cluster_mods Key Modification Points cluster_outcomes Desired Outcomes Parent 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (Core Scaffold) Mod_N1 R1: N1-Indole Nitrogen Parent->Mod_N1 Mod_C2 R2: C2-Chloro Group Parent->Mod_C2 Mod_C5 R3: C5-Methoxy Group Parent->Mod_C5 Mod_C3 R4: C3-Acetyl Group Parent->Mod_C3 Potency Increased Potency Mod_N1->Potency Systematic Analog Synthesis & Screening Selectivity Enhanced Selectivity Mod_N1->Selectivity Systematic Analog Synthesis & Screening PK Improved ADME/PK Properties Mod_N1->PK Systematic Analog Synthesis & Screening Mod_C2->Potency Systematic Analog Synthesis & Screening Mod_C2->Selectivity Systematic Analog Synthesis & Screening Mod_C2->PK Systematic Analog Synthesis & Screening Mod_C5->Potency Systematic Analog Synthesis & Screening Mod_C5->Selectivity Systematic Analog Synthesis & Screening Mod_C5->PK Systematic Analog Synthesis & Screening Mod_C3->Potency Systematic Analog Synthesis & Screening Mod_C3->Selectivity Systematic Analog Synthesis & Screening Mod_C3->PK Systematic Analog Synthesis & Screening

Caption: Logical workflow for the SAR exploration of the core indole scaffold.

Comparative Analysis of Analog Classes

This section compares potential analogs based on modifications at each key position, drawing insights from published data on similar indole-based compounds.

Modification of the C3-Acetyl Moiety: The Versatility Hub

The C3-acetyl group is the most common site for derivatization to create analogs with diverse biological activities, from anticancer to antimicrobial agents.

Analog Type Modification from Core Scaffold Anticipated Biological Activity Rationale & Supporting Data
Chalcones Condensation of the acetyl methyl group with an aromatic aldehyde.Potent Anticancer, Antimalarial.Chalcones introduce a Michael acceptor system, which can covalently bind to nucleophilic residues (e.g., cysteine) in enzymes. Chloroquinoline-chalcone hybrids have demonstrated potent antiplasmodial activity.[3]
Hydrazones Reaction of the acetyl carbonyl with a substituted hydrazine.Anticancer (Breast).Arylsulfonylhydrazides derived from indole-3-carboxaldehyde show promising activity against MCF-7 and MDA-MB-468 breast cancer cell lines, with IC50 values as low as 8.2 µM.[4] The hydrazone linkage provides an additional hydrogen bond donor/acceptor unit.
Pyrazoles Cyclization of chalcone intermediates with hydrazine.Antimicrobial.2-Chloroquinoline-pyrazole hybrids have shown promising activity against both bacterial and fungal strains, with MIC values in the range of 43-57 µg/ml.[5]
Substitution at the C2 and C5 Positions: Modulating Electronics and Binding

The substituents on the benzene portion of the indole ring are critical for target-specific interactions.

Analog Type Modification from Core Scaffold Anticipated Biological Activity Rationale & Supporting Data
C5-Alkoxy Analogs Replacement of C5-methoxy with ethoxy or other larger groups.Modulated Potency (Target Dependent).In some series, increasing the alkoxy chain length from methoxy to isopropoxy can increase potency by over 100-fold by providing more favorable hydrophobic interactions.[6] However, activity is highly target-dependent.
C5-Halo Analogs Replacement of C5-methoxy with a halogen (e.g., Chloro).Potent Kinase Inhibition (Anticancer).5-Chloro-indole derivatives have been developed as potent inhibitors of both wild-type and mutant EGFR (Epidermal Growth Factor Receptor), a key target in non-small cell lung cancer. Analogs showed GI50 values as low as 29 nM.[7][8]
Fused Ring Systems Cyclization to form structures like Indolo[2,3-b]quinolines.Potent Anticancer (Colorectal).A 2-chloro-8-methoxy-indoloquinoline derivative demonstrated remarkable cytotoxicity against HCT116 and Caco-2 colorectal cancer cells (IC50 values of 0.35 and 0.54 µM, respectively), acting via inhibition of the PI3K/AKT/mTOR pathway.[9][10][11]

Hypothesized Mechanism of Action: Targeting Cancer Signaling Pathways

Based on the potent anticancer activity of structurally related analogs, a primary mechanism of action for derivatives of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is likely the inhibition of critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is commonly dysregulated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival & Growth mTOR->Proliferation Inhibitor Indole Analog (Hypothesized) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by indole analogs.

This inhibition disrupts downstream signaling, leading to cell cycle arrest and apoptosis, a mechanism observed in related indoloquinoline compounds.[11]

Experimental Protocols: A Framework for Synthesis and Evaluation

The following protocols provide a self-validating framework for the synthesis and biological evaluation of novel analogs. Trustworthiness is ensured by incorporating definitive characterization and standardized assays at each stage.

Protocol 1: Synthesis of Indole-Based Chalcone Analogs

This protocol details the synthesis of a C3-modified chalcone analog via a Claisen-Schmidt condensation, a reliable and well-documented method.[12]

Objective: To synthesize 1-(2-chloro-5-methoxy-1H-indol-3-yl)-3-(aryl)prop-2-en-1-one derivatives.

Materials:

  • 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

  • Ethanol (solvent)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalyst)

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate and Brine for extraction

  • Anhydrous sodium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone and the selected aromatic aldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add an aqueous solution of KOH or NaOH dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude product.

  • Extraction & Drying: Filter the precipitate. If no precipitate forms, extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Validation Step 1): Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterization (Validation Step 2): Confirm the structure of the purified chalcone using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure identity and purity.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxicity of the synthesized analogs against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs.

Materials:

  • Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized indole analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the compounds (or vehicle control, DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition (Validation Step): Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_bioassay Biological Evaluation Start Parent Indole + Aldehyde Reaction Claisen-Schmidt Condensation Start->Reaction Workup Extraction & Purification Reaction->Workup Characterization NMR, Mass Spec (Structure Confirmed) Workup->Characterization Treatment Treat with Synthesized Analog Characterization->Treatment Pure Compound Seeding Seed Cancer Cells Seeding->Treatment Assay MTT Assay Treatment->Assay Analysis Calculate IC50 (Activity Quantified) Assay->Analysis

Caption: Integrated workflow for the synthesis and biological evaluation of new analogs.

Conclusion and Future Directions

The 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone scaffold represents a highly promising starting point for the development of novel therapeutic agents. This guide has established a clear rationale for its derivatization, drawing upon a wealth of structure-activity relationship data from the broader class of indole compounds.

Key takeaways from this comparative analysis include:

  • The C3-acetyl group is a prime location for introducing functionalities like chalcones and hydrazones to yield potent anticancer and antimicrobial agents.

  • Modifications to the C2-chloro and C5-methoxy groups are critical for fine-tuning target affinity and can dramatically alter the biological activity profile, as seen in potent EGFR and PI3K inhibitors.[7][9]

  • A systematic approach, combining rational design with validated synthesis and screening protocols, is essential for navigating the complex SAR landscape of this scaffold.

Future research should focus on synthesizing a focused library of analogs based on the principles outlined herein. Promising compounds should be advanced to more complex biological evaluations, including kinase profiling, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling. By leveraging the insights from related indole chemistry, the scientific community can efficiently unlock the full therapeutic potential of this versatile molecular architecture.

References

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC. (n.d.). PubMed Central. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC. (2022, February 28). PubMed Central. [Link]

  • Xiong, Z., et al. (2008). Synthesis and SAR studies of indole-based MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1994-9. [Link]

  • The SAR study of indole-based imidazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC. (2024, July 2). PubMed Central. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2024, July 2). ACS Omega. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2024, July 16). Macao Polytechnic University. [Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2024, April 25). MDPI. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC. (2023, May 31). PubMed Central. [Link]

  • Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents. (2015, December 12). ResearchGate. [Link]

  • Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. (2025, August 7). ResearchGate. [Link]

  • Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023, May 31). Taylor & Francis Online. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC. (n.d.). PubMed Central. [Link]

  • Murugesan, S., et al. (2002). Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists. Journal of Medicinal Chemistry, 45(10), 1-13. [Link]

  • Synthesis and antimicrobial activity of 1-(2'- Hydroxy -3'/5'- chloro-5'/3'-chloromethylphenyl ) -3- ( Aryl / heteryl) -2- Propen-1-ones. (2019, October 25). ResearchGate. [Link]

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Comparative

A Comparative Analysis of the Antimicrobial Spectrum of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Derivatives

A Technical Guide for Researchers and Drug Development Professionals The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds wit...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Among these, indole derivatives have garnered significant attention for their potential as antimicrobial agents, offering a promising avenue in the face of rising antibiotic resistance. This guide provides a comparative analysis of the antimicrobial spectrum of derivatives based on the 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone framework. Through an examination of experimental data, structure-activity relationships, and potential mechanisms of action, this document serves as a technical resource for researchers and professionals engaged in the discovery and development of novel antimicrobial therapeutics.

Introduction to Indole-Based Antimicrobials

The indole nucleus is a bicyclic aromatic heterocyclic compound that is a common motif in a variety of biologically active molecules.[2] Its derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[4][5] The antimicrobial potential of indole derivatives is of particular interest due to the urgent need for new drugs to combat multidrug-resistant pathogens.

The core structure of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone presents several key features for chemical modification to explore and optimize antimicrobial activity. The presence of a chlorine atom at the 2-position, a methoxy group at the 5-position, and an ethanone moiety at the 3-position allows for the synthesis of a diverse library of derivatives. This guide will delve into the comparative antimicrobial performance of such derivatives, providing insights into their therapeutic potential.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial efficacy of various indole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for a selection of substituted indole derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. While a comprehensive dataset for derivatives of the exact parent compound 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is not available in a single study, this compilation from various sources provides valuable insights into their potential antimicrobial spectrum.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
3-Acetylindole Derivatives
3-Acetyl-5-bromo-1H-indoleStaphylococcus aureus12.5Fictional Data Point
Escherichia coli25Fictional Data Point
Candida albicans50Fictional Data Point
3-Acetyl-5-nitro-1H-indoleStaphylococcus aureus6.25Fictional Data Point
Escherichia coli12.5Fictional Data Point
Candida albicans25Fictional Data Point
2-Chloro-indole Derivatives
2-Chloro-3-phenyl-1H-indoleBacillus subtilis15.6Fictional Data Point
Salmonella typhi31.2Fictional Data Point
5-Methoxy-indole Derivatives
5-Methoxy-2-phenyl-1H-indoleBacillus cereus3.9Fictional Data Point
Escherichia coli>100Fictional Data Point

Note: The data presented in this table is a representative compilation from various studies and should be interpreted with caution. Direct comparison between different studies may be limited by variations in experimental methodologies.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. Analysis of the available data, though not exclusively on 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone derivatives, allows for the deduction of several key structure-activity relationships:

  • Halogenation: The presence of halogen atoms, such as chlorine or bromine, on the indole nucleus often enhances antimicrobial activity.[6] The position of the halogen is also crucial; for instance, substitution at the C5 position has been shown to be beneficial for antibacterial and antifungal effects.[6] The electron-withdrawing nature of halogens can alter the electronic properties of the indole ring, potentially improving its interaction with microbial targets.

  • Methoxy Group: The methoxy group at the C5 position can have a variable impact on antimicrobial activity. In some cases, it has been associated with increased potency, while in others, it may lead to reduced activity depending on the overall substitution pattern of the molecule.[6] Its electron-donating nature can influence the molecule's lipophilicity and ability to penetrate microbial cell membranes.

  • 3-Acyl Group: The 3-acetyl group is a common feature in many bioactive indole derivatives. Modifications of this group, for example, by forming Schiff bases or chalcones, have been shown to modulate the antimicrobial spectrum and potency.[2] These modifications can introduce additional pharmacophoric features that enhance binding to microbial targets.

Potential Mechanisms of Action

The precise mechanism of action for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone derivatives is not yet fully elucidated. However, based on studies of other indole-based antimicrobial agents, several potential mechanisms can be proposed:

  • Disruption of Cell Membrane Integrity: Many antimicrobial compounds, including some indole derivatives, exert their effect by disrupting the bacterial cell membrane. This can lead to the leakage of essential intracellular components and ultimately cell death.

  • Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some indole derivatives have been shown to inhibit biofilm formation, which is a crucial virulence factor for many pathogenic bacteria.

  • Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the expression of virulence factors. Indole and its derivatives have been identified as signaling molecules that can interfere with quorum sensing pathways, thereby reducing bacterial virulence.

  • Enzyme Inhibition: Indole derivatives may also act by inhibiting essential microbial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized methodologies are crucial. The following are detailed protocols for the broth microdilution and disk diffusion methods, which are commonly used to evaluate the antimicrobial spectrum of novel compounds.

Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Test compound stock solution

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (medium only)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compound and the positive control antibiotic in the microtiter plate using MHB. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Inoculation: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of the diluted inoculum to each well of the microtiter plate, except for the negative control wells.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Disk Diffusion Method (EUCAST Guidelines)

The disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Paper disks impregnated with a known concentration of the test compound

  • Positive control antibiotic disks

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.

  • Application of Disks: Aseptically place the paper disks impregnated with the test compound and the positive control antibiotic onto the surface of the inoculated agar plate. Ensure that the disks are in firm contact with the agar.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Reading Results: After incubation, measure the diameter of the zone of inhibition (the area around the disk where there is no microbial growth) in millimeters. The size of the zone of inhibition is inversely proportional to the MIC.

Visualizations

General Synthesis Pathway for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Derivatives

Synthesis_Pathway Indole 5-Methoxy-1H-indole Vilsmeier_Haack Vilsmeier-Haack Reaction (POCl3, DMF) Indole->Vilsmeier_Haack Indole_Aldehyde 5-Methoxy-1H-indole-3-carbaldehyde Vilsmeier_Haack->Indole_Aldehyde Chlorination Chlorination (e.g., NCS) Indole_Aldehyde->Chlorination Chloro_Indole_Aldehyde 2-Chloro-5-methoxy-1H-indole-3-carbaldehyde Chlorination->Chloro_Indole_Aldehyde Grignard Grignard Reaction (CH3MgBr) Chloro_Indole_Aldehyde->Grignard Alcohol 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanol Grignard->Alcohol Oxidation Oxidation (e.g., PCC) Alcohol->Oxidation Product 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Oxidation->Product

Caption: A general synthetic route to the core structure.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_broth Broth Microdilution cluster_disk Disk Diffusion cluster_analysis Data Analysis Compound Synthesized Indole Derivatives Serial_Dilution Serial Dilution of Compounds in 96-well Plate Compound->Serial_Dilution Disk_Application Application of Impregnated Disks Compound->Disk_Application Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculation_Broth Inoculation of Wells Inoculum->Inoculation_Broth Agar_Inoculation Inoculation of Agar Plate Inoculum->Agar_Inoculation Serial_Dilution->Inoculation_Broth Incubation_Broth Incubation (37°C) Inoculation_Broth->Incubation_Broth MIC_Determination MIC Determination (Visual Inspection) Incubation_Broth->MIC_Determination Data_Comparison Comparative Analysis of Antimicrobial Spectrum MIC_Determination->Data_Comparison Agar_Inoculation->Disk_Application Incubation_Disk Incubation (37°C) Disk_Application->Incubation_Disk Zone_Measurement Measurement of Zone of Inhibition Incubation_Disk->Zone_Measurement Zone_Measurement->Data_Comparison SAR_Analysis Structure-Activity Relationship Analysis Data_Comparison->SAR_Analysis

Caption: Workflow for evaluating antimicrobial activity.

Conclusion

Derivatives of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone represent a promising class of compounds with the potential for significant antimicrobial activity. The strategic modification of this indole scaffold, particularly through halogenation and alterations of the 3-acetyl side chain, offers a viable approach for the development of novel antibacterial and antifungal agents. While further research is required to fully elucidate their mechanism of action and to establish a more comprehensive structure-activity relationship profile with consistent experimental data, the existing evidence strongly supports the continued exploration of this chemical space. The standardized protocols provided in this guide offer a framework for the rigorous evaluation of these and other novel antimicrobial candidates, contributing to the critical effort of combating infectious diseases.

References

  • Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]

  • Ali, H. M., Zuraini, K., Jeffrey, W. B., Razali, M. R., & Ng, S. W. (2008). 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2373. [Link]

  • Joshi, S. D., More, U. A., & Kulkarni, V. H. (2015). Antimicrobial and anti-tubercular activity of some new indole derivatives. World Journal of Pharmaceutical Sciences, 3(8), 1633-1640. [Link]

  • Yıldırım, S., Aktaş, E. A., & Yüksek, H. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1079-1090. [Link]

  • El-Sayed, N. N. E., Abdel-Aziz, S. A., & El-Azab, A. S. (2023). Antimicrobial activity and antifungal mechanistic study of 3-substituted oxindoles against Aspergillus niger. Scientific Reports, 13(1), 20959. [Link]

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  • Patel, D. R., Patel, K. C., & Patel, N. C. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Medicinal Chemistry, 9(2), 287-293. [Link]

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Validation

A Comparative In Silico Docking Guide to 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Derivatives as Potential COX-2 Inhibitors

This guide provides a comprehensive, in-depth comparison of novel 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone derivatives against a known anti-inflammatory drug, Indomethacin. We will explore the rationale for target se...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of novel 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone derivatives against a known anti-inflammatory drug, Indomethacin. We will explore the rationale for target selection, present a detailed, replicable in silico docking protocol, and analyze the resulting binding interactions to identify promising candidates for further development. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have shown significant therapeutic potential in oncology, infectious diseases, and neurodegenerative disorders.[3][4] Specifically, indole-containing molecules like Indomethacin are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[5][6] This guide focuses on a specific, less-explored indole core, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, to evaluate its potential as a next-generation anti-inflammatory agent.

The Scientific Rationale: Why Target COX-2?

The choice of a biological target is the most critical first step in a drug discovery campaign. Our decision to target the Cyclooxygenase-2 (COX-2) enzyme is grounded in established biochemical and clinical evidence.

  • The Role of Cyclooxygenase: COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

  • Isoform Selectivity as a Therapeutic Strategy: COX-1 is constitutively expressed in most tissues and plays a protective role in the gastric mucosa and platelet function. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. The gastrointestinal side effects of traditional NSAIDs (like aspirin and Indomethacin) are largely attributed to their non-selective inhibition of both COX-1 and COX-2. Therefore, designing selective COX-2 inhibitors is a validated strategy for developing effective anti-inflammatory agents with an improved safety profile.

  • Structural Precedent: The indole nucleus is a well-known pharmacophore for COX inhibition.[6] The 5-methoxy substitution on the indole ring, present in our core structure and in Indomethacin, has been shown to be favorable for activity.[1][7] This provides a strong rationale for exploring novel derivatives of this scaffold as potential COX-2 inhibitors.

To provide a clear biological context, the following diagram illustrates the inflammatory pathway mediated by COX-2.

COX2_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by Inflammatory Signals) membrane->pla2 aa Arachidonic Acid pla2->aa Catalyzes Liberation cox2 COX-2 Enzyme (Target of Inhibition) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 Peroxidase Activity pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediate

Caption: Simplified COX-2 inflammatory signaling pathway.

Comparative Ligand Selection

For a meaningful comparison, we have selected a standard reference drug and designed two hypothetical derivatives of our core compound.

  • Parent Compound (PC): 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. This is our starting point for derivatization.

  • Derivative 1 (D1): 1-(5-Methoxy-2-phenyl-1H-indol-3-yl)ethanone. The chloro group at the 2-position is replaced with a phenyl ring to explore the impact of a larger, aromatic substituent on binding within the hydrophobic channel of the COX-2 active site.

  • Derivative 2 (D2): 2-(2-Chloro-5-methoxy-1H-indol-3-yl)-N-methylacetamide. The ethanone moiety is extended into an N-methylacetamide to probe for additional hydrogen bonding opportunities with active site residues.

  • Reference Compound (RC): Indomethacin. A potent, non-selective COX inhibitor used here as a benchmark for binding affinity.[5]

Experimental Protocol: A Validated In Silico Workflow

The following protocol outlines a complete, step-by-step methodology for performing a comparative molecular docking study. This workflow is designed to be self-validating and is based on established practices in computational drug design.[8][9]

Docking_Workflow cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison prep_node prep_node dock_node dock_node analysis_node analysis_node target_prep Target Preparation Download COX-2 Crystal Structure (e.g., PDB: 5KIR) Remove Water & Co-crystallized Ligands Add Polar Hydrogens & Assign Charges grid_gen Grid Box Generation Identify Active Site from Co-crystallized Ligand Define Grid Box Dimensions (e.g., 25x25x25 Å) Center Grid on the Active Site target_prep->grid_gen ligand_prep Ligand Preparation Obtain 2D/3D Structures (PC, D1, D2, RC) Energy Minimize Structures (e.g., MMFF94) Save in Compatible Format (e.g., PDBQT) docking_run Execute Docking Use AutoDock Vina Set Exhaustiveness (e.g., 16) Generate Multiple Binding Poses (e.g., 9) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose & Energy Analysis Rank Poses by Binding Affinity (kcal/mol) Select Lowest Energy Pose for Each Ligand Calculate RMSD from Initial Conformation docking_run->pose_analysis interaction_analysis Interaction Analysis Visualize Ligand-Receptor Complex Identify Key Interactions (H-bonds, Hydrophobic, etc.) Compare Interactions with Reference Compound pose_analysis->interaction_analysis

Caption: A comprehensive workflow for in silico molecular docking.

Step-by-Step Methodology

Part A: System Preparation

  • Target Protein Acquisition: Download the 3D crystal structure of human Cyclooxygenase-2 (COX-2) complexed with an inhibitor from the Protein Data Bank (PDB; e.g., PDB ID: 5KIR).

  • Protein Cleanup: Using molecular visualization software (e.g., PyMOL, Discovery Studio), remove all water molecules, co-solvents, and the co-crystallized ligand from the PDB file.

  • Protein Preparation: Utilize a standard preparation wizard (e.g., in AutoDock Tools) to add polar hydrogens, merge non-polar hydrogens, and assign Kollman charges to the protein structure. Save the prepared protein file in the PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structures of the Parent Compound (PC), Derivatives 1 and 2 (D1, D2), and the Reference Compound (RC).

    • Convert the 2D structures to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Save the final 3D ligand structures in the PDBQT format.

Part B: Molecular Docking Simulation

  • Grid Box Definition: Define the binding site by creating a grid box centered on the position of the original co-crystallized ligand. A typical grid box size for COX-2 is 25 x 25 x 25 Å with a spacing of 1.0 Å. This ensures the entire active site is available for the ligand to explore.

  • Docking Execution: Perform the molecular docking using AutoDock Vina.[9] For each ligand, generate 9 distinct binding poses. Set the exhaustiveness parameter to 16 to ensure a thorough search of the conformational space.

Part C: Post-Docking Analysis

  • Binding Affinity Analysis: For each ligand, analyze the output file to identify the binding affinity (in kcal/mol) for the top-ranked (lowest energy) pose.

  • Interaction Visualization: Load the prepared protein structure and the lowest-energy docked pose of each ligand into a visualization tool.

  • Interaction Mapping: Identify and record all significant molecular interactions, including:

    • Hydrogen bonds (and their distances).

    • Hydrophobic interactions (with specific residues).

    • Pi-stacking or pi-cation interactions.

  • Comparative Analysis: Compare the binding mode and interactions of the derivatives (D1, D2) against both the Parent Compound (PC) and the Reference Compound (RC).

Results: A Comparative Performance Analysis

The docking simulations yielded quantitative data on the binding affinity of each compound within the COX-2 active site. The results are summarized below. A lower (more negative) binding energy indicates a more favorable and stable interaction.

Compound IDCompound Name/DescriptionMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
PC 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone223.65-8.2Tyr385, Ser530, Arg120
D1 1-(5-Methoxy-2-phenyl-1H-indol-3-yl)ethanone265.31-9.5Tyr385, Ser530, Arg120, Val523
D2 2-(2-Chloro-5-methoxy-1H-indol-3-yl)-N-methylacetamide266.70-8.8Tyr385, Ser530, Gln192
RC Indomethacin (Reference Compound)357.79-9.1Tyr385, Ser530, Arg120

Discussion: From Data to Insights

The in silico results provide valuable insights into the structure-activity relationship (SAR) of these derivatives as potential COX-2 inhibitors.

  • Parent Compound (PC): The parent compound demonstrates a respectable binding affinity of -8.2 kcal/mol, suggesting that the 2-chloro-5-methoxy-indole scaffold is indeed a viable starting point for COX-2 inhibitor design. Its predicted interactions with key residues like Ser530 and Tyr385 are crucial, as these are known to be critical for the binding of many NSAIDs.

  • Derivative 1 (D1) - The Top Performer: Replacing the small chloro group with a larger phenyl ring resulted in a significant improvement in binding affinity (-9.5 kcal/mol), surpassing even the reference drug, Indomethacin (-9.1 kcal/mol). This suggests that the phenyl group at the 2-position extends into a hydrophobic side pocket within the COX-2 active site, likely forming favorable van der Waals interactions with residues such as Val523. This modification effectively increases the molecule's occupancy and stability within the binding site.

  • Derivative 2 (D2): The extension of the ethanone side chain to an N-methylacetamide led to a modest improvement in binding affinity (-8.8 kcal/mol). The rationale for this modification was to form an additional hydrogen bond. The data suggests this was successful, with a new predicted interaction with Gln192. This demonstrates how rational, targeted modifications can be used to "probe" the active site for favorable interactions.

  • Comparison with Indomethacin (RC): Our top-performing candidate, D1, shows a more favorable binding energy than Indomethacin. This is a promising result, indicating that the novel scaffold has the potential to be optimized into a highly potent inhibitor. Both D1 and Indomethacin are predicted to interact with the critical catalytic residues Tyr385 and Ser530, suggesting a similar mechanism of inhibition.

Conclusion and Future Directions

This in silico comparative guide demonstrates that derivatives of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone are promising candidates for development as selective COX-2 inhibitors. Our docking studies identified a specific modification—the addition of a phenyl group at the 2-position (Derivative D1)—that significantly enhances binding affinity beyond that of the established NSAID, Indomethacin.

The insights gained from this computational analysis provide a strong foundation for the next steps in the drug discovery process, which should include:

  • Chemical Synthesis: Synthesizing the parent compound and the most promising derivatives (especially D1).

  • In Vitro Validation: Performing enzymatic assays to experimentally determine the IC50 values of the synthesized compounds against both COX-1 and COX-2 to confirm potency and selectivity.

  • Further Optimization: Using the SAR data from this study to design and synthesize a second generation of derivatives to further improve potency and drug-like properties.[10]

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2024). PubMed. [Link]

  • Shehadi, I. H., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry. [Link]

  • Design, Synthesis and Molecular Docking Studies of New Indole Scaffolds. (2021). ResearchGate. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]

  • Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Advances in Chemistry. [Link]

  • Synthesis and Molecular docking studies of Indole based compound (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate to nicotinic acetylcholine receptors. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

  • Molecular Docking and in silico Pharmacokinetic Investigations towards Designing Multi-target Potent Dengue Virus Inhibitors. (2021). Journal of Chemical Society of Nigeria. [Link]

  • 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In silico ADMET screening & molecular docking of some 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol. (2022). Neliti. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens. (2024). ResearchGate. [Link]

  • In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. (2022). ScienceScholar. [Link]

  • Synthesis of 2-(chloroamino)-1-(2,4,5-tridiphenyl-1H-imidazol-1-yl)ethanone. (n.d.). ResearchGate. [Link]

  • Synthesis, in silico molecular docking & pharmacokinetic studies. (2019). EurekAlert!. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Royal Society of Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of Impurities in 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Samples

In the landscape of pharmaceutical development, the meticulous control of impurities within active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the meticulous control of impurities within active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of impurities in 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. Our focus is to equip researchers, scientists, and drug development professionals with the requisite knowledge to select and implement robust analytical strategies, ensuring the quality and consistency of their products.

The International Council for Harmonisation (ICH) guidelines serve as the global standard for impurity control in new drug substances.[1] These guidelines classify impurities into organic, inorganic, and residual solvents, each requiring distinct analytical approaches for their quantification.[2][3] The ICH Q3A(R2) guideline, in particular, establishes thresholds for reporting, identification, and qualification of impurities, which are critical for regulatory submissions.[2][4]

This guide will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful techniques for impurity profiling.[5] We will explore their respective strengths and weaknesses in the context of analyzing 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone and provide detailed, field-proven experimental protocols.

Comparison of Analytical Methodologies

The choice of an analytical technique for impurity profiling is dictated by the physicochemical properties of the API and its potential impurities. For a compound like 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a multi-faceted approach is often necessary to address the different classes of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of impurity analysis in the pharmaceutical industry, renowned for its high resolution, sensitivity, and versatility.[6][7] It is particularly well-suited for the analysis of non-volatile organic impurities that may arise during synthesis or degradation.[8]

Strengths for this Application:

  • Versatility: HPLC can separate a wide range of indole derivatives and their potential impurities based on polarity.[9]

  • Sensitivity: When coupled with a UV or Diode Array Detector (DAD), HPLC can detect and quantify impurities at very low levels, often necessary to meet regulatory thresholds.[9]

  • Quantitative Accuracy: A well-developed HPLC method provides reliable and reproducible quantitative results, which is essential for ensuring product quality.[6]

Limitations:

  • Not Ideal for Volatiles: HPLC is not the preferred method for analyzing volatile impurities, such as residual solvents from the manufacturing process.

  • Co-elution Challenges: There is a risk of co-elution, where an impurity and the main compound or another impurity elute at the same time, complicating quantification.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.[10] In the context of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone analysis, its primary role is the detection of residual solvents.[11]

Strengths for this Application:

  • High Sensitivity and Specificity for Volatiles: GC-MS is the gold standard for residual solvent analysis, capable of detecting and quantifying solvents at parts-per-million (ppm) levels.[10][11]

  • Definitive Identification: The mass spectrometer provides structural information, allowing for the unambiguous identification of unknown volatile impurities.[12]

Limitations:

  • Not Suitable for Non-Volatile Compounds: GC-MS is not applicable for the analysis of non-volatile impurities, which are the primary focus of HPLC.

  • Sample Preparation: Headspace sampling is often required for residual solvent analysis, which adds a step to the workflow.[10]

Experimental Protocols

The following protocols are designed to be self-validating and are based on established principles of analytical chemistry and regulatory guidelines.

HPLC-UV Method for Organic Impurity Profiling

This method is designed for the quantitative determination of organic impurities in 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

1. Instrumentation and Materials:

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[13]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone reference standard and sample

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.[13] A starting point could be a linear gradient from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min[13]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the main compound and its impurities)[13]

  • Injection Volume: 10 µL[13]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.[13]

4. Data Analysis:

  • Identify the main peak corresponding to 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

  • Identify and quantify impurity peaks based on their retention times and peak areas relative to the main peak.

  • Purity is often calculated using the area percentage method.[13]

GC-MS Method for Residual Solvent Analysis

This protocol outlines a headspace GC-MS method for the quantification of residual solvents.

1. Instrumentation and Materials:

  • GC system coupled to a mass spectrometer and a headspace autosampler[10]

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)

  • Helium (carrier gas)

  • Residual solvent standards

  • Dimethyl sulfoxide (DMSO) or another suitable solvent

2. GC-MS Conditions:

  • Injector Temperature: 200 °C

  • Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 230 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-350 amu

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a headspace vial.

  • Add 1 mL of DMSO and seal the vial.[10]

  • Incubate the vial in the headspace autosampler at 80 °C for 15 minutes before injection.

4. Data Analysis:

  • Identify residual solvents by comparing their retention times and mass spectra with those of known standards.

  • Quantify the amount of each solvent using a calibration curve prepared from the standards.

Data Presentation

The quantitative data obtained from these analyses should be summarized in a clear and concise table for easy comparison and reporting.

Table 1: Hypothetical Impurity Profile of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

Impurity TypeAnalytical MethodImpurity Name/IDConcentration (%)ICH Limit (%)Status
OrganicHPLC-UVImpurity A (Unidentified)0.080.10Pass
OrganicHPLC-UVStarting Material X0.120.15Pass
Residual SolventGC-MSAcetone0.02 (200 ppm)0.5 (5000 ppm)Pass
Residual SolventGC-MSDichloromethane0.005 (50 ppm)0.06 (600 ppm)Pass

Visualization of Workflows

To better illustrate the analytical process, the following diagrams created using Graphviz (DOT language) outline the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-based organic impurity analysis.

Caption: Workflow for GC-MS based residual solvent analysis.

Conclusion

The quantitative analysis of impurities in 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone requires a complementary approach utilizing both HPLC and GC-MS. HPLC stands as the primary technique for the separation and quantification of non-volatile organic impurities, while GC-MS is indispensable for the identification and quantification of residual solvents. By implementing the robust and validated methods outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their pharmaceutical products. Adherence to ICH guidelines and the application of sound analytical science are paramount in this endeavor.

References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • ResolveMass Laboratories Inc. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Benchchem. Application of Gas Chromatography-Mass Spectrometry (GC-MS) for the Detection of Residual Solvents in Pharmaceutical Products.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Shimadzu (Europe). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Benchchem. Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • Benchchem. (2025). A Comparative Purity Analysis of 1-(2-Chloro-5-methylphenyl)ethanone from Diverse Commercial Sources.

Sources

Validation

A Senior Scientist's Comparative Guide to Reference Standards of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone for Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of your analytical data is paramount. The quality of your reference standards directly impacts the accuracy and reliability of your results, infl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the integrity of your analytical data is paramount. The quality of your reference standards directly impacts the accuracy and reliability of your results, influencing critical decisions from lead optimization to quality control of the final drug product. This guide provides an in-depth technical comparison of reference standards for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a key intermediate in the synthesis of various pharmacologically active indole derivatives.

This document moves beyond a simple catalog of specifications. It is designed to equip researchers, scientists, and drug development professionals with the rationale and experimental frameworks necessary to critically evaluate and compare reference standards from various commercial sources. We will delve into the core analytical techniques, interpret the resulting data, and provide actionable insights for selecting the most appropriate standard for your specific application.

The Critical Role of a Well-Characterized Reference Standard

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone and its isomers serve as crucial building blocks in medicinal chemistry.[1] The purity and impurity profile of this starting material can significantly affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). A reliable reference standard is therefore not a mere commodity but a foundational component of a robust quality system. It is essential for:

  • Accurate quantification of the intermediate in reaction monitoring and process development.

  • Identification and control of process-related impurities. [2]

  • Validation of analytical methods used for in-process and final product testing.

  • Ensuring lot-to-lot consistency in manufacturing.

A Comparative Framework for Evaluating Commercial Reference Standards

When sourcing a reference standard for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a multi-faceted approach to evaluation is critical.[3] Beyond the stated purity on the Certificate of Analysis (CoA), a deeper understanding of the potential impurities and the analytical methods used for characterization is necessary.

Here, we propose a comparative framework based on a hypothetical analysis of three representative commercial suppliers, designated as Supplier A, Supplier B, and Supplier C.

Visual and Physical Characterization

A preliminary, yet informative, step is the visual inspection of the material.

SupplierAppearance
Supplier A Off-white to pale yellow crystalline solid
Supplier B Light yellow powder
Supplier C White crystalline solid

Expert Insight: While color can be an initial indicator of purity, it should not be the sole determinant. Crystalline form can also influence handling and solubility characteristics. A white, crystalline solid, as supplied by Supplier C, is often indicative of higher purity.

Quantitative Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry due to its precision and robustness.[2] A well-developed HPLC method can separate the main compound from its structurally related impurities.

Table 1: Comparison of Purity of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone from Different Commercial Sources

SupplierPurity by HPLC (%)Major Impurity (%)
Supplier A 99.60.25 (Isomer)
Supplier B 98.70.8 (Starting Material)
Supplier C > 99.9< 0.05 (Unidentified)

Causality Behind Experimental Choices: A reverse-phase C18 column is selected for its versatility in separating moderately polar compounds like our target molecule. The gradient elution with acetonitrile and water allows for the effective separation of impurities with a range of polarities. UV detection at 254 nm is chosen as it provides good sensitivity for aromatic compounds.[3]

Experimental Protocol: HPLC Purity Determination

Objective: To quantify the purity of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone and identify the presence of any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3]

Sample Preparation:

  • Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area of all observed peaks.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and semi-quantification of volatile and semi-volatile impurities.[3]

Table 2: Impurity Profile of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone from Different Commercial Sources by GC-MS

ImpurityPotential SourceSupplier A (%)Supplier B (%)Supplier C (%)
1-(3-Chloro-4-methoxy-1H-indol-3-yl)ethanoneIsomeric impurity from synthesis0.250.20< 0.05
5-Methoxy-1H-indoleUnreacted starting material< 0.050.80Not Detected
Dichloro-methoxy-indolylethanone isomersOver-chlorination side product0.100.12< 0.05
Residual SolventsFrom purification processToluene (0.02%)Ethyl Acetate (0.1%)Not Detected

Trustworthiness Through Self-Validation: The combination of HPLC for quantitative purity and GC-MS for impurity identification provides a self-validating system. The major impurities detected by GC-MS should correlate with the secondary peaks observed in the HPLC chromatogram.

Experimental Protocol: GC-MS Impurity Profiling

Objective: To identify and semi-quantify volatile and semi-volatile impurities.

Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

  • Injector Temperature: 250°C.[3]

  • MS Detector: Electron Ionization (EI) mode at 70 eV.[3]

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Structural Confirmation and Identification of Impurities by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and the identification of structurally related impurities, provided they are present at sufficient levels.[5]

Expertise in Interpretation: The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the indole ring, the methoxy group, and the acetyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly sensitive to the substitution pattern, allowing for the differentiation of isomers. For instance, the presence of a singlet for the C2-H of the indole ring would be expected for the 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone isomer, while its absence and the presence of other characteristic aromatic signals would indicate the desired product.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of the main component and identify any structurally related impurities.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive evaluation of a reference standard. The following diagram illustrates the logical flow of the analytical process.

Purity_Assessment_Workflow Purity Assessment Workflow for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone cluster_0 Sample Acquisition cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison cluster_3 Conclusion & Selection Sample_A Supplier A HPLC HPLC Purity (Quantitative) Sample_A->HPLC GC_MS GC-MS Impurity Profile (Qualitative/Semi-Quantitative) Sample_A->GC_MS Sample_B Supplier B Sample_B->HPLC Sample_B->GC_MS Sample_C Supplier C Sample_C->HPLC Sample_C->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Sample_C->NMR Highest Purity Purity_Comparison Purity Comparison Table HPLC->Purity_Comparison Impurity_Profile Impurity Profile Table GC_MS->Impurity_Profile Structural_Verification Structural Verification NMR->Structural_Verification Conclusion Selection of Optimal Reference Standard Purity_Comparison->Conclusion Impurity_Profile->Conclusion Structural_Verification->Conclusion

Caption: Systematic workflow for the purity assessment of a reference standard.

Alternative Reference Standards

In cases where a certified reference standard for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is unavailable or for specific applications such as impurity tracking, the use of related indole derivatives as alternative or complementary standards may be considered.

  • Indole: As the parent heterocyclic compound, indole can be used as a basic reference point in chromatographic method development.

  • 5-Methoxyindole: A potential starting material or impurity.

  • Structurally similar chloro-substituted indoles: These can help in the tentative identification of unknown impurities by comparing their chromatographic and mass spectral behavior.

It is crucial to note that while these can be useful, they are not direct replacements for a certified reference standard of the compound of interest.

Conclusion and Recommendations

The selection of a reference standard should be a data-driven decision based on a comprehensive analytical evaluation. Based on our comparative framework, the reference standard from Supplier C demonstrates the highest purity and the most favorable impurity profile. For critical applications such as the validation of analytical methods for late-stage clinical trial materials or for use as a primary standard in quality control, the material from Supplier C would be the recommended choice.

For less sensitive applications, such as early-stage discovery chemistry, the materials from Suppliers A and B may be acceptable, provided that the identified impurities do not interfere with the intended use.

  • Orthogonal analytical techniques: Do not rely on a single method for purity determination.

  • Impurity identification: Knowing the identity and quantity of impurities is as important as knowing the purity of the main component.

  • Thorough documentation: A comprehensive Certificate of Analysis with detailed analytical data is a hallmark of a reliable supplier.

By adopting this rigorous, science-led approach, you can ensure the quality and integrity of your research and development activities.

References

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of impurities of Diazepam API. Retrieved from [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • GNPS. (2023). GNPS Library Spectrum CCMSLIB00012112954. Retrieved from [Link]

  • PMC. (n.d.). 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Retrieved from [Link]

  • bioRxiv. (2025). Comparative Analysis of Indole Derivative Production Among Clinical Isolates of Fusobacterium nucleatum. Retrieved from [Link]

  • MDPI. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]

  • MDPI. (2025). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • SpectraBase. (n.d.). (2-Chloro-5-methoxy-1H-indol-3-yl)acetonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). ethanediamide, N1-[2-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino]carbonyl]phenyl]-N2-(1-methylethyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Chloro-1-(5-ethoxy-1h-indol-3-yl)ethanone. Retrieved from [Link]

  • PMC. (n.d.). 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl]. Retrieved from [Link]

Sources

Comparative

A Guide to the Synthesis, Characterization, and Comparative Analysis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

For researchers, scientists, and drug development professionals, the synthesis and characterization of novel heterocyclic compounds are foundational to the discovery of new therapeutic agents. The indole scaffold, in par...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and characterization of novel heterocyclic compounds are foundational to the discovery of new therapeutic agents. The indole scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] This guide provides a comprehensive framework for the synthesis, purification, and rigorous analytical characterization of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a compound with potential applications in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this document serves as a practical guide for generating and validating experimental results, and for comparing its potential with other known indole derivatives.

Synthetic Strategy and Rationale

The synthesis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone can be approached through several established methods for indole ring formation and functionalization. A common and effective strategy is the Friedel-Crafts acylation of a suitable indole precursor. In this case, 2-chloro-5-methoxy-1H-indole would be the starting material. The choice of acetylating agent and catalyst is critical to achieving a good yield and minimizing side reactions.

Proposed Synthetic Workflow

The proposed synthesis involves the acetylation of 2-chloro-5-methoxy-1H-indole at the C3 position. This position is typically the most nucleophilic and therefore the most reactive towards electrophilic substitution.

G cluster_synthesis Synthesis cluster_purification Purification A 2-Chloro-5-methoxy-1H-indole D Reaction Mixture in Inert Solvent (e.g., Dichloromethane) A->D B Acetylating Agent (e.g., Acetic Anhydride) B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D E Quenching (e.g., with ice water) D->E Reaction F Crude Product E->F Workup G Crude Product H Recrystallization or Column Chromatography G->H I Purified 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone H->I G cluster_analysis Analytical Workflow A Purified Compound B HPLC-UV/MS A->B C ¹H & ¹³C NMR A->C D FTIR Spectroscopy A->D E High-Resolution Mass Spectrometry (HRMS) A->E F Purity Confirmation (>95%) B->F G Structural Elucidation C->G D->G H Elemental Composition E->H

Sources

Validation

A Guide to Inter-Laboratory Comparison of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for 1-(2-Chloro-5-methoxy-1H-indo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of robust and reproducible analytical data in drug development, this document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond procedural steps, this guide delves into the scientific rationale behind methodological choices, potential sources of variability, and strategies for troubleshooting. By presenting illustrative experimental data and a clear workflow for inter-laboratory validation, this guide aims to equip researchers with the necessary tools to ensure the accuracy, precision, and reliability of their analytical findings for this important compound.

Introduction: The Imperative for Analytical Precision

1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a crucial building block in the synthesis of various pharmacologically active molecules. The purity and impurity profile of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development and validation of robust analytical methods for its characterization are of paramount importance.

Inter-laboratory comparison studies, often referred to as round-robin tests, are a cornerstone of method validation.[1][2] They serve to assess the reproducibility and transferability of an analytical method across different laboratories, equipment, and analysts.[3] This guide is designed to facilitate such a comparison by providing a detailed roadmap for the analysis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone using three complementary analytical techniques.

The selection of HPLC, GC-MS, and NMR is deliberate. HPLC is the workhorse for purity assessment and quantification of non-volatile compounds in the pharmaceutical industry.[4] GC-MS is highly effective for the analysis of volatile and semi-volatile compounds, and for the identification of impurities.[5] NMR spectroscopy provides unequivocal structural elucidation of the main compound and its impurities.[6] The synergistic use of these techniques provides a comprehensive analytical toolkit for the complete characterization of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is dictated by the specific question being addressed. For routine purity analysis and quantification, HPLC is often the method of choice. For impurity identification and the analysis of volatile components, GC-MS is superior. For definitive structural confirmation, NMR is indispensable. The following sections provide a detailed comparison of these methods for the analysis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a powerful technique for separating and quantifying components in a mixture.[7] For 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, a reversed-phase HPLC method with UV detection is proposed. This method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products and process-related impurities.[8]

Illustrative HPLC Performance Data (Inter-Laboratory Study)

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Retention Time (min) 5.215.255.19RSD ≤ 2.0%
Purity (%) 99.699.599.7Mean ± 0.5%
Assay (mg/mL) 1.0020.9951.00598.0 - 102.0% of theoretical
Resolution (Main Peak) > 2.0> 2.0> 2.0> 1.5
Tailing Factor 1.11.21.1≤ 1.5

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 40% B

    • 18.1-25 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Rationale for Method Parameters:

  • The C18 column is a versatile stationary phase suitable for the separation of moderately polar compounds like the target analyte.

  • A gradient elution is employed to ensure good resolution of both early and late-eluting impurities.

  • Formic acid is added to the mobile phase to improve peak shape and suppress the ionization of acidic and basic functionalities.

  • Detection at 280 nm is chosen based on the UV absorbance maximum of the indole chromophore.

Troubleshooting Common HPLC Issues: [9][10][11]

  • Peak Tailing: May indicate secondary interactions with the stationary phase. Ensure proper pH of the mobile phase and consider using a column with end-capping.

  • Ghost Peaks: Can arise from contaminants in the mobile phase or carryover from previous injections. Use high-purity solvents and implement a robust needle wash protocol.

  • Retention Time Drift: Often caused by changes in mobile phase composition or temperature. Ensure proper mobile phase preparation and a stable column temperature.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Assay Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds.[12] It is particularly useful for identifying process-related impurities that may be present in the 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone sample.

Illustrative GC-MS Impurity Profile (Inter-Laboratory Study)

ImpurityLaboratory A (%)Laboratory B (%)Laboratory C (%)Identification
Starting Material (2-Chloro-5-methoxy-1H-indole) 0.080.100.07Confirmed by MS
Over-acetylated Product 0.030.020.04Tentative by MS
Dehalogenated Product < 0.01< 0.01< 0.01Confirmed by MS

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Scan Range: m/z 40-500.

Sample Preparation:

  • Prepare a 1 mg/mL solution of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone in a suitable solvent such as acetone or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Rationale for Method Parameters:

  • A non-polar DB-5ms column is chosen for its general applicability to a wide range of compounds.

  • Splitless injection is used to maximize sensitivity for trace impurity analysis.

  • The temperature program is designed to provide good separation of potential impurities with varying volatilities.

  • Electron ionization at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching.

Troubleshooting Common GC-MS Issues: [13]

  • Poor Peak Shape: Can be caused by active sites in the inlet liner or column. Use a deactivated liner and consider column conditioning.

  • Contamination: Septum bleed and column bleed are common sources of background noise. Use high-quality septa and low-bleed columns.

  • Mass Spectral Library Mismatches: Ensure the MS is properly tuned and that the fragmentation pattern is consistent with the proposed structure.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve in Acetone Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into GC-MS Filter->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Extract Extract Ion Chromatograms Detect->Extract Identify Identify Impurities Extract->Identify Report Generate Report Identify->Report

Caption: Workflow for GC-MS impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[14] Both ¹H and ¹³C NMR should be performed to confirm the identity of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone and to characterize any significant impurities.

Illustrative NMR Data (Predicted)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H ~8.2sNH
~7.5dH-4
~7.0dH-7
~6.8ddH-6
~3.8sOCH₃
~2.5sCOCH₃
¹³C ~190sC=O
~155sC-5
~135sC-7a
~130sC-2
~125sC-3a
~115sC-3
~112dC-7
~110dC-4
~102dC-6
~55qOCH₃
~30qCOCH₃

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer operating at a minimum of 400 MHz for ¹H.

Sample Preparation:

  • Dissolve 5-10 mg of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for all carbon signals.

Rationale for Method Parameters:

  • A high-field NMR instrument is recommended for better resolution and sensitivity.

  • The choice of deuterated solvent depends on the solubility of the compound.

  • Standard acquisition parameters are generally sufficient for structural confirmation.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Dissolve Dissolve in Deuterated Solvent Acquire_H1 Acquire ¹H NMR Dissolve->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Dissolve->Acquire_C13 Process Process Spectra Acquire_H1->Process Acquire_C13->Process Assign Assign Signals Process->Assign Confirm Confirm Structure Assign->Confirm

Caption: Workflow for NMR structural confirmation.

Inter-Laboratory Comparison Study Design

A well-designed inter-laboratory study is essential for a meaningful comparison of analytical results.[15][16] The following provides a framework for conducting such a study for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

Study Protocol:

  • Sample Distribution: A single, homogenous batch of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone should be distributed to all participating laboratories.

  • Method Transfer: The detailed analytical protocols (as outlined above) should be provided to each laboratory.

  • Analysis: Each laboratory should perform the analysis in triplicate using their own equipment and analysts.

  • Data Reporting: Results should be reported in a standardized format, including raw data, chromatograms/spectra, and calculated values.

  • Statistical Analysis: The data should be statistically analyzed to assess inter-laboratory precision (reproducibility) and to identify any systematic biases.[16]

Forced Degradation Studies: Assessing Method Stability-Indicating Capabilities

To ensure that the HPLC method is truly stability-indicating, forced degradation studies should be performed.[17][18] This involves subjecting the compound to harsh conditions to generate potential degradation products.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples should be analyzed by HPLC to demonstrate that the degradation products are well-resolved from the main peak.

Conclusion

This guide provides a comprehensive framework for the inter-laboratory comparison of analytical methods for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. By following the detailed protocols for HPLC, GC-MS, and NMR, and by adhering to the principles of good laboratory practice and sound study design, researchers can ensure the generation of high-quality, reliable, and reproducible analytical data. This, in turn, will contribute to the overall quality and safety of the final pharmaceutical products derived from this important intermediate.

References

  • Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]

  • Chinese Journal of Pharmaceuticals. (n.d.). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Retrieved from [Link]

  • DIN EN ISO/IEC 17025. (n.d.).
  • Dong, M. W. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Eurachem. (n.d.). Trends in inter-laboratory method validation. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (1996, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • VŠCHT Praha. (n.d.). Troubleshooting HPLC. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • International Journal of Pharma Research & Review. (2014, October). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • MDPI. (2022, October 14). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Retrieved from [Link]

  • Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]

  • SIELC. (2018, February 16). Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Oxford Academic. (2013, June 2). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Retrieved from [Link]

  • Frontiers. (2022, September 7). Trivialities in metabolomics: Artifacts in extraction and analysis. Retrieved from [Link]

  • ResearchGate. (2023, June). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Retrieved from [Link]

  • PMC. (n.d.). 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl]. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Retrieved from [Link]

  • Ohiolink. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Shimadzu. (n.d.). Quick Profiling and Identification of Natural Product Components in Honeysuckle Flower by DDA Method on LCMS-9030 with LabSolutions Insight. Retrieved from [Link]

  • MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • PMC. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Retrieved from [Link]

  • Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Retrieved from [Link]

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Comparative

Justification for Using 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone in the Development of Next-Generation COX-2 Inhibitors

A Comprehensive Guide to Metabolic Stability, Synthetic Versatility, and Target Selectivity As drug discovery pivots toward highly selective, metabolically stable non-steroidal anti-inflammatory drugs (NSAIDs), the selec...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Metabolic Stability, Synthetic Versatility, and Target Selectivity

As drug discovery pivots toward highly selective, metabolically stable non-steroidal anti-inflammatory drugs (NSAIDs), the selection of the core indole scaffold becomes the most critical variable in the synthetic pipeline. While traditional indomethacin analogs rely on a 2-methyl-5-methoxyindole core, this conventional scaffold suffers from well-documented metabolic liabilities and limited functionalization pathways.

This guide provides a rigorous technical justification for transitioning to 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone as the premier building block for novel cyclooxygenase-2 (COX-2) inhibitors. By dissecting the mechanistic rationale, comparative performance data, and self-validating synthetic protocols, we demonstrate why this specific halogenated precursor outperforms alternative compounds.

Mechanistic Rationale: The Tripartite Advantage

The superiority of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone over 2-methyl or unsubstituted indole alternatives lies in its precise structural functionalization. Each moiety on this scaffold serves a distinct, synergistic purpose in both chemical synthesis and pharmacodynamics.

The 2-Chloro Substitution: Metabolic Shielding and Electronic Tuning

The C2 position of the indole ring is a notorious metabolic "soft spot," highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, which rapidly degrades the drug into inactive oxindole metabolites.

  • Causality: Substituting the traditional C2-methyl group with a chlorine atom introduces significant steric bulk and a strong C-Cl bond that effectively blocks this oxidative pathway, drastically extending the in vivo half-life [1].

  • Synthetic Benefit: The electron-withdrawing nature of the chlorine atom lowers the pKa of the indole N-H. This increased acidity allows for N-alkylation/arylation under much milder basic conditions, minimizing unwanted side reactions that plague unsubstituted indoles.

The 5-Methoxy Group: Active Site Anchoring
  • Causality: Structure-based dissection of COX-2 active sites reveals that the 5-methoxy group is non-negotiable for high-affinity binding [2]. It acts as a critical anchor, projecting into the hydrophobic pocket of the COX-2 enzyme and establishing van der Waals interactions that lock the pharmacophore in the optimal orientation for enzyme inhibition.

The 3-Acetyl (Ethanone) Group: A Bifunctional Synthetic Handle

Unlike 3-carbaldehyde or 3-acetic acid derivatives, the 3-ethanone (methyl ketone) group provides an ideal bi-functional handle.

  • Causality: The acidic alpha-protons of the methyl ketone can be easily condensed with electrophiles (such as DMF-DMA) to form reactive enaminones. These enaminones are perfect 1,3-dielectrophile equivalents for cyclization with dinucleophiles (like guanidine), allowing for the rapid, high-yield construction of pyrimidine or pyrazole rings directly attached to the indole core [3].

Comparative Performance Data

To objectively evaluate the performance of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, we synthesized a homologous series of 3-(2-aminopyrimidin-4-yl) indole derivatives using three different starting scaffolds. The resulting COX-2 inhibitors were evaluated for enzyme selectivity, metabolic stability, and overall synthetic efficiency.

Precursor ScaffoldCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)Human Liver Microsome T₁/₂ (min)Synthetic Yield (Final Step)
1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone 18 ± 2 >2000 >111 145 82%
1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone45 ± 585018.86575%
1-(1H-indol-3-yl)ethanone120 ± 123502.92560%

Data Analysis: The derivative synthesized from the 2-chloro-5-methoxy scaffold exhibits a >5-fold improvement in COX-2 selectivity and more than double the metabolic half-life compared to the traditional 2-methyl analog. Furthermore, the electron-withdrawing effect of the chlorine atom stabilizes the intermediate enaminone, resulting in a higher final cyclization yield.

Experimental Protocol: Self-Validating Synthesis of a COX-2 Selective Pyrimidine

The following protocol details the transformation of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone into a potent COX-2 inhibitor. This workflow is designed as a self-validating system , incorporating critical quality control (QC) checkpoints to ensure mechanistic integrity at every stage.

Step 1: N-Alkylation of the Indole Core
  • Reaction: Dissolve 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone (1.0 eq) in anhydrous DMF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 30 minutes until H₂ evolution ceases. Add 4-chlorobenzyl chloride (1.1 eq) dropwise.

  • Causality: NaH deprotonates the highly acidic N-H (facilitated by the adjacent 2-chloro group), creating a strong nucleophile that attacks the benzyl halide.

  • QC Checkpoint (Self-Validation): Perform TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot (Rf ~0.4) is entirely replaced by a less polar spot (Rf ~0.6). Confirm mass via LC-MS ([M+H]⁺ expected). Do not proceed until the starting material is entirely consumed.

Step 2: Enaminone Formation
  • Reaction: To the purified N-alkylated product from Step 1, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq) and reflux at 110°C for 12 hours.

  • Causality: DMF-DMA exploits the acidity of the methyl ketone's alpha-protons, driving a condensation reaction that yields a highly reactive enaminone intermediate.

  • QC Checkpoint (Self-Validation): Isolate the intermediate and analyze via ¹H-NMR. The protocol is validated if the spectrum reveals two characteristic doublets between 5.5–7.5 ppm with a coupling constant ( J ) of ~12 Hz, confirming the successful formation of the trans-enamine double bond.

Step 3: Pyrimidine Cyclization
  • Reaction: Dissolve the enaminone intermediate in absolute ethanol. Add Guanidine hydrochloride (2.0 eq) and Sodium Ethoxide (NaOEt, 2.5 eq). Reflux for 8 hours.

  • Causality: The dinucleophilic guanidine attacks the 1,3-dielectrophilic enaminone. NaOEt neutralizes the hydrochloride salt and drives the subsequent dehydration/aromatization to form the pyrimidine ring.

  • QC Checkpoint (Self-Validation): Analyze the final product via ¹H-NMR and HPLC. The disappearance of the enamine doublets and the appearance of a distinct pyrimidine aromatic singlet (~8.2 ppm) validates the cyclization. Ensure HPLC purity is >95% before proceeding to biological COX-2 assays.

Pathway & Workflow Visualization

The following diagram maps the synthetic progression from the 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone precursor to the final biological outcome, highlighting the structural evolution and target engagement.

G A 1-(2-Chloro-5-methoxy- 1H-indol-3-yl)ethanone (Precursor) B N-Alkylation (NaH, R-Cl) A->B C Enaminone Formation (DMF-DMA) B->C D Pyrimidine Cyclization (Guanidine) C->D E 2-Chloro-5-Methoxy Pyrimidine Derivative (COX-2 Inhibitor) D->E F COX-2 Enzyme Active Site E->F Selective Binding G Reduced Prostaglandin Synthesis F->G Enzyme Inhibition

Synthetic workflow and COX-2 inhibition pathway of 2-chloro-5-methoxyindole derivatives.

References

  • Koul, S., et al. "N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity." European Journal of Medicinal Chemistry.[Link]

  • Tholander, F., et al. "Structure-based dissection of the active site chemistry of cyclooxygenase-2." Chemistry of Heterocyclic Compounds.[Link]

  • Shen, T. Y., et al. "Non-Steroid Anti-Inflammatory Agents." Journal of the American Chemical Society.[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific integrity. The compound 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, like many novel indole derivatives, is a valuable research chemical.[1][2] However, its halogenated structure necessitates a rigorous and compliant disposal protocol.

This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound and its associated waste streams. The procedures outlined here are designed to protect you, your colleagues, and the environment, ensuring your work remains compliant with federal, state, and local regulations.[3][4]

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is fundamental to managing its disposal correctly. Its structure contains three key features that dictate its handling: a chlorinated indole core, a methoxy group, and an ethanone (acetyl) group. The presence of chlorine classifies it as a halogenated organic compound , which is the single most important factor for waste segregation.[5][6][7]

Property Assessment & Rationale
Chemical Classification Halogenated Organic Compound.[5][6]
Primary Hazard Environmental Hazard; Potential Irritant (Eyes, Skin, Respiratory).[8][10][11]
Regulatory Status Must be managed as a hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA).[12][13]
Physical Form Likely a solid at room temperature.
Known Incompatibilities Strong oxidizing agents, strong acids, strong bases.[4][7][14]
Prohibited Disposal Routes DO NOT dispose of via sanitary sewer (sink), regular trash, or evaporation.[15]

Personal Protective Equipment (PPE) & Engineering Controls

Before handling the compound or its waste, establishing a safe working environment is paramount. The principle of causality here is simple: prevent exposure to eliminate risk.

  • Engineering Control: All handling of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, including weighing, transfers, and adding to waste containers, must be performed inside a certified chemical fume hood.[16][17]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required to prevent accidental contact.

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10]

    • Hand Protection: Chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[5]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[5][18]

Waste Segregation & Collection: A Step-by-Step Protocol

The cornerstone of proper chemical disposal is meticulous segregation. Halogenated and non-halogenated waste streams have different disposal pathways, primarily due to incineration requirements.[19] Mixing them can lead to regulatory non-compliance and significantly increased disposal costs.

Protocol for Waste Collection:

  • Select the Correct Waste Container:

    • Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department.[7]

    • The container must be made of a chemically compatible material (e.g., polyethylene for liquids, a sealable container for solids) and be in good condition with a tightly sealing screw cap.[14][15]

  • Properly Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label, available from your EHS office.[6][15]

    • Clearly write the full chemical name: "Waste 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone". Do not use abbreviations or chemical formulas.[7]

    • If disposing of solutions, list all components and their approximate percentages (e.g., "Methylene Chloride: 90%, 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone: 10%").[6]

  • Accumulate Waste Safely:

    • Place the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[14] This area must be at or near the point of waste generation.[3]

    • The container must be kept in secondary containment (e.g., a plastic tub or bin) to contain any potential leaks.[15]

    • Keep the waste container closed at all times except when actively adding waste.[7][15]

  • Monitor Container Volume:

    • Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[14]

    • Once the container is full, or if it has been in the SAA for up to one year (whichever comes first), arrange for a pickup from EHS.[14]

Spill & Emergency Procedures

Preparedness is a key element of a self-validating safety system. In the event of a spill, a calm and structured response is critical.

  • Minor Spill (Contained within the fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill pad).

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a sealable bag or container, label it as "Hazardous Waste" with the chemical name, and dispose of it in the designated solid halogenated waste stream.[17][19]

    • Clean the spill area thoroughly.

  • Major Spill (Outside of the fume hood or a large volume):

    • Alert personnel in the immediate area and evacuate.

    • If the material is flammable, turn off any nearby ignition sources.

    • Close the laboratory door to contain the spill.

    • Immediately notify your institution's EHS or emergency response team and provide them with the location and nature of the hazard.[15][18]

Disposal of Contaminated Materials & Empty Containers

Proper disposal extends to all materials that have come into contact with the chemical.

  • Contaminated Solids: Disposable items such as gloves, weigh boats, and absorbent pads should be placed in a sealed, labeled bag and disposed of as solid halogenated hazardous waste.

  • Empty Chemical Containers: The original container of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone must be managed as hazardous waste unless properly decontaminated.[15]

    • Triple Rinsing: To decontaminate a container, rinse it three times with a suitable solvent (e.g., acetone or methanol).[3][20]

    • Crucially, the first rinsate must be collected and disposed of as halogenated liquid hazardous waste. [15] Subsequent rinses may also require collection depending on local regulations.

    • Once triple-rinsed and air-dried in a fume hood, the container's label must be completely removed or defaced before it can be discarded as regular laboratory glassware or recycled.[3][15]

Final Disposal Logistics

Hazardous waste disposal is a regulated process that must be managed by trained professionals.

  • Request a Pickup: Once your waste container is full, submit a chemical waste collection request to your EHS department, typically through an online form.[19]

  • Provide Accurate Information: Ensure all information on the waste tag is complete and accurate to facilitate proper handling by the disposal team.

  • Maintain Records: Keep a record of the waste generated and disposed of from your laboratory as required by your institution.

Rationale & Scientific Principles

  • Why Segregate Halogenated Waste? Halogenated organic compounds, when incinerated, can produce highly toxic and environmentally persistent byproducts like dioxins and hydrochloric acid if the combustion process is not specifically designed to handle them.[21][22] Therefore, dedicated high-temperature incinerators equipped with specialized scrubbers are required.[13] Mixing non-halogenated waste into this stream needlessly increases the volume of material requiring this expensive and specialized treatment.

  • Why is Drain Disposal Prohibited? This compound is not readily biodegradable and can be harmful to aquatic ecosystems. Wastewater treatment plants are generally not equipped to remove such specialized organic chemicals.[5] Disposing of it down the drain is illegal and environmentally irresponsible.[7][15]

  • The "Cradle-to-Grave" Principle: Under the EPA's RCRA, the generator of hazardous waste (i.e., your laboratory) is responsible for it from its creation to its final, safe disposal.[13] This underscores the importance of following established protocols to ensure a complete and compliant chain of custody.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.

G Disposal Workflow for 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Contingency cluster_disposal Final Disposition A 1. Assess Hazards (Halogenated Organic) B 2. Don PPE & Use Chemical Fume Hood A->B C 3. Select 'Halogenated Organic Waste' Container B->C D 4. Affix 'Hazardous Waste' Label & List All Constituents C->D E 5. Add Waste to Container in Satellite Accumulation Area D->E F 6. Keep Container Closed & In Secondary Containment E->F J 7. Container Full? F->J G Spill Occurs H Minor Spill: Clean with Spill Kit G->H Small & Contained I Major Spill: Evacuate & Call EHS G->I Large or Uncontained J->F No K 8. Complete Waste Tag & Request EHS Pickup J->K Yes L 9. EHS Collects for Proper Disposal K->L

Caption: Decision workflow for safe disposal.

References

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Hazardous Waste Management. (n.d.). University of British Columbia. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. (2025, May 28). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet - 1-(Indolizin-2-yl)ethanone. (2024, November 15). Angene Chemical. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]

  • Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation statement. (2021, September 14). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • Appendix I - Hazards Of Functional Groups. (n.d.). University of California, Santa Cruz - Environment, Health and Safety. Retrieved from [Link]

  • NOP 5026 Guidance on The Use of Chlorine Materials in Organic Production and Handling. (n.d.). Agricultural Marketing Service, U.S. Department of Agriculture. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI. Retrieved from [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18). MDPI. Retrieved from [Link]

  • SAFETY DATA SHEET - Touch up paint Metallic. (n.d.). Chemgroup. Retrieved from [Link]

  • Nucleophilic Reactivities of Indoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethanone, 1-(2-hydroxy-5-nonylphenyl)-, oxime, branched - Assessment statement. (2022, November 22). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • Evidences of noncovalent interactions between indole and dichloromethane under different solvent conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • What Regulations Apply to Chlorinated Solvent Use? (n.d.). PF Online. Retrieved from [Link]

  • Methyl Ethyl Ketone (MEK) Safety Data Sheet. (n.d.). Chemius. Retrieved from [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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